molecular formula C19H16F2N8O2 B611664 Vericiguat CAS No. 1350653-20-1

Vericiguat

Cat. No.: B611664
CAS No.: 1350653-20-1
M. Wt: 426.4 g/mol
InChI Key: QZFHIXARHDBPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vericiguat is an investigational compound classified as a direct stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway . This pathway is critically involved in regulating cardiovascular function, including vascular tone and cardiac contractility. In research models, this compound has been shown to stimulate sGC independently of nitric oxide, thereby increasing intracellular cGMP production and compensating for deficits in this signaling pathway that are associated with disease progression . Clinically, this compound has been approved for the treatment of certain types of chronic heart failure with reduced ejection fraction (HFrEF) following a hospitalization or need for outpatient intravenous diuretics . Its research applications extend to exploring its effects on inflammation, fibrosis, and hypertrophy in cardiac and vascular tissues . The primary metabolic pathway for this compound is glucuronidation via UGT1A9 and UGT1A9, with a half-life of approximately 30 hours, making it suitable for once-daily dosing in study protocols . This product is intended For Research Use Only (RUO). It is strictly for laboratory research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFHIXARHDBPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318361
Record name Vericiguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350653-20-1
Record name Vericiguat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350653-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vericiguat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350653201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vericiguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15456
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vericiguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERICIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV66ADM269
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vericiguat: A Technical Guide to Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vericiguat (brand name Verquvo®) is a first-in-class oral soluble guanylate cyclase (sGC) stimulator developed for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF), particularly in patients with a recent history of worsening disease.[1][2][3] Heart failure is characterized by impaired nitric oxide (NO) signaling, leading to decreased activity of sGC and subsequently lower levels of its second messenger, cyclic guanosine monophosphate (cGMP).[4][5] This cGMP deficiency contributes to myocardial and vascular dysfunction, including vasoconstriction, fibrosis, and cardiac hypertrophy. This compound targets this core pathophysiological mechanism by directly stimulating sGC and enhancing its sensitivity to endogenous NO, thereby restoring cGMP levels and mitigating the downstream effects of cardiac remodeling. This document provides a detailed technical overview of the discovery, synthesis, and pharmacological profile of this compound.

Discovery and Medicinal Chemistry

The discovery of this compound was the result of a focused lead optimization program starting from the first-in-class sGC stimulator, Riociguat. While Riociguat proved effective for treating pulmonary hypertension, its pharmacokinetic profile, characterized by a relatively short half-life, necessitated a three-times-daily dosing regimen, limiting its application in other cardiovascular indications like chronic heart failure. The primary metabolic liability of Riociguat is N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A1.

The medicinal chemistry strategy, therefore, aimed to improve metabolic stability to achieve a longer half-life suitable for once-daily dosing. The key structural modification leading to this compound was the replacement of the N-methyl group of Riociguat with a fluorine atom on the central pyrazolopyridine core and altering the substituent on the pyrimidine ring. These efforts led to the discovery of this compound (compound 24 in the discovery campaign, BAY 1021189), which exhibited significantly reduced oxidative metabolism and a superior pharmacokinetic profile.

G cluster_0 Drug Discovery Workflow Riociguat Starting Point: Riociguat Challenge Challenge: Short Half-Life (3x Daily Dosing) Riociguat->Challenge Metabolism Primary Metabolic Liability: N-Demethylation (CYP1A1) Challenge->Metabolism Strategy Optimization Strategy: Improve Metabolic Stability Metabolism->Strategy SAR Structure-Activity Relationship (SAR) Studies Strategy->SAR This compound Lead Candidate: This compound (BAY 1021189) SAR->this compound Outcome Outcome: Reduced Oxidative Metabolism Long Half-Life (1x Daily Dosing) This compound->Outcome

Caption: Logical workflow of the this compound discovery program.
Structure-Activity Relationship (SAR)

The optimization process involved systematic modifications to the Riociguat scaffold. Key findings from the SAR studies are summarized below. The primary goal was to block the main site of metabolic attack without compromising the compound's high potency as an sGC stimulator.

CompoundKey Structural FeaturesIn Vitro Potency (sGC Stimulation, EC50)Key Outcome
Riociguat N-methyl group on pyrimidine.HighPotent sGC stimulator but metabolically labile (N-demethylation).
This compound Fluorine on pyrazolopyridine core; N-H and methoxycarbonyl group on pyrimidine.HighSignificantly improved metabolic stability and longer half-life.

Synthesis of this compound

This compound, chemically named methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate, is synthesized through a multi-step process. The key steps in the reported synthesis involve the construction of two main heterocyclic cores: the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine and the substituted pyrimidine ring, which are then coupled.

A generalized synthetic scheme involves:

  • Formation of the Pyrazolopyridine Core : Condensation of a 5-amino-1H-pyrazole-3-carboxylate with a substituted aldehyde to form the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate.

  • Formation of the Pyrimidine Core : Construction of the pyrimidine-4,5,6-triamine derivative through the reaction of [(E)-phenyldiazenyl]malononitrile with an appropriate amidine.

  • Coupling and Final Modification : The two core structures are coupled, followed by catalytic hydrogenation and reaction with methyl chloroformate to install the final carbamate group, yielding this compound.

Various patents describe specific processes and purification methods to produce the final active pharmaceutical ingredient in high yield and purity.

Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the NO-sGC-cGMP signaling pathway, which is impaired in heart failure. Its mechanism is twofold:

  • Direct sGC Stimulation : this compound binds to a site on the beta-subunit of the sGC enzyme, distinct from the NO binding site, and directly stimulates the enzyme to produce cGMP, independent of NO availability.

  • Sensitization to NO : this compound also sensitizes sGC to low levels of endogenous NO, acting synergistically to further amplify cGMP production.

The resulting increase in intracellular cGMP activates downstream signaling cascades, primarily through protein kinase G (PKG), leading to the relaxation of vascular smooth muscle (vasodilation) and beneficial anti-fibrotic, anti-hypertrophic, and anti-inflammatory effects on the heart and vasculature.

G cluster_0 NO-sGC-cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Physiological Effects: • Vasodilation • Anti-fibrotic • Anti-hypertrophic PKG->Effects This compound This compound This compound->sGC Directly Stimulates & Sensitizes to NO HF Heart Failure: (Low NO, sGC dysfunction) HF->sGC Inhibits

Caption: Mechanism of action of this compound on the NO-sGC-cGMP pathway.

Pharmacology

Preclinical Pharmacology

The preclinical activity of this compound was characterized in both enzymatic and cell-based assays. These studies confirmed its potent activity as an sGC stimulator.

Table 1: In Vitro Activity of this compound

Assay Type Condition Parameter Value
Recombinant sGC Enzyme Assay NO-independent Fold Stimulation (at 100 µM) 57.6-fold
Recombinant sGC Enzyme Assay With NO donor (DEA/NO 100 nM) Fold Stimulation (at 100 µM) 341.6-fold
sGC-Overexpressing CHO Cells NO-independent EC50 1005 ± 145 nM
sGC-Overexpressing CHO Cells With NO donor (SNAP 30 nM) EC50 39.0 ± 5.1 nM

| sGC-Overexpressing CHO Cells | With NO donor (SNAP 100 nM) | EC50 | 10.6 ± 1.7 nM |

Pharmacokinetics

This compound was designed for an improved pharmacokinetic profile, allowing for once-daily administration. Its key pharmacokinetic parameters in humans are summarized below.

Table 2: Pharmacokinetic Properties of this compound in Humans

Parameter Value Notes
Bioavailability 93% When taken with food.
Time to Peak (Tmax) ~1 hour Following a 10 mg oral dose.
Plasma Protein Binding ~98% Primarily to albumin.
Volume of Distribution (Vd) ~44 Liters
Metabolism Glucuronidation (UGT1A9, UGT1A1) Forms an inactive N-glucuronide metabolite. <5% metabolized by CYP450s.
Half-life (t1/2) ~30 hours In patients with heart failure.

| Clearance | Low (~1.3 L/h) | In patients with systolic heart failure. |

Clinical Development

The clinical development program for this compound in HFrEF was designed to assess its efficacy and safety on top of standard-of-care therapies. The progression from Phase II to Phase III was guided by a dose-finding study that evaluated changes in a key cardiac biomarker.

G cluster_0 Clinical Trial Progression PhaseII Phase II: SOCRATES-REDUCED Trial PhaseII_Obj Objective: Dose-finding and tolerability PhaseII->PhaseII_Obj PhaseII_Endpoint Primary Endpoint: Change in NT-proBNP levels PhaseII->PhaseII_Endpoint PhaseII_Result Result: No significant change in pooled analysis, but dose-response relationship observed PhaseII_Endpoint->PhaseII_Result PhaseIII Phase III: VICTORIA Trial PhaseII_Result->PhaseIII Informed Dose Selection (10 mg target) PhaseIII_Obj Objective: Evaluate efficacy and safety in worsening HFrEF PhaseIII->PhaseIII_Obj PhaseIII_Endpoint Primary Endpoint: Composite of CV Death or First HF Hospitalization PhaseIII->PhaseIII_Endpoint Approval FDA Approval (2021) PhaseIII->Approval Positive Outcome

Caption: Clinical trial progression from Phase II to Phase III.
SOCRATES-REDUCED (Phase II)

The SOCRATES-REDUCED trial was a Phase II, randomized, double-blind, placebo-controlled, dose-finding study. Its primary objective was to determine the optimal dose and assess the tolerability of this compound in patients with HFrEF who had a recent worsening event. The primary endpoint was the change from baseline in log-transformed N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels at 12 weeks. While the pooled comparison of this compound groups against placebo did not show a statistically significant difference, an exploratory analysis revealed a dose-dependent reduction in NT-proBNP, with the 10 mg daily dose showing the most significant effect. This finding was crucial for selecting the target dose for the subsequent Phase III trial.

VICTORIA (Phase III)

The VICTORIA (this compound Global Study in Subjects with Heart Failure with Reduced Ejection Fraction) trial was a pivotal Phase III, randomized, placebo-controlled, double-blind, multicenter study involving 5,050 patients with HFrEF (LVEF <45%) and a recent worsening heart failure event. Patients were randomized to receive either this compound (titrated to a target dose of 10 mg once daily) or a placebo, in addition to guideline-directed medical therapy. The primary endpoint was the composite of time to first event of cardiovascular death or heart failure hospitalization.

Table 3: Key Efficacy Outcomes of the VICTORIA Trial

Endpoint This compound (N=2526) Placebo (N=2524) Hazard Ratio (95% CI) p-value Absolute Risk Reduction (per 100 patient-years)
Primary Composite (CV Death or First HF Hospitalization) 35.5% 38.5% 0.90 (0.82–0.98) 0.019 4.2
Cardiovascular Death 16.4% 17.5% 0.93 (0.81–1.06) - -
First Heart Failure Hospitalization 25.9% 29.1% 0.90 (0.81–1.00) - -

(Data sourced from Armstrong PW, et al. N Engl J Med. 2020)

The trial successfully met its primary endpoint, demonstrating a statistically significant 10% relative reduction in the risk of cardiovascular death or first heart failure hospitalization for patients treated with this compound. The drug was generally well-tolerated, with higher rates of symptomatic hypotension and syncope that were not statistically significant compared to placebo, and a higher incidence of anemia.

Experimental Protocols

Stimulation of Recombinant Soluble Guanylate Cyclase (sGC)
  • Source: Protocol adapted from Follmann M, et al. J Med Chem. 2017.

  • Objective: To determine the in vitro stimulatory activity of compounds on purified sGC.

  • Procedure:

    • Recombinant sGC (α1/β1) was purified from Sf9 insect cells.

    • The assay was performed in a buffer containing 50 mM triethanolamine (pH 7.5), 50 mM NaCl, 1 mM MgCl₂, 0.5 mM IBMX (a phosphodiesterase inhibitor), 1 mM DTT, and 3 mM glutathione.

    • The enzyme reaction was initiated by adding a mixture of GTP (0.1 mM) and the test compound (at various concentrations) to the enzyme solution.

    • The reaction mixture was incubated for 10 minutes at 37°C.

    • The reaction was terminated by the addition of 0.5 M EDTA.

    • The amount of cGMP produced was quantified using a commercial cGMP enzyme immunoassay (EIA) kit.

    • Data was analyzed to calculate EC₅₀ values and fold stimulation over basal activity. For synergistic effects, the NO donor DEA/NO was included in the reaction mixture.

sGC-Overexpressing Cell-Based Assay
  • Source: Protocol adapted from Follmann M, et al. J Med Chem. 2017.

  • Objective: To assess the activity of compounds in a cellular environment with overexpressed sGC.

  • Procedure:

    • A Chinese Hamster Ovary (CHO) cell line stably overexpressing rat sGC (α1/β1 subunits) was used.

    • Cells were seeded in 96-well plates and grown to confluency.

    • The growth medium was removed, and cells were washed with a stimulation buffer.

    • Cells were pre-incubated with the phosphodiesterase inhibitor IBMX (1 mM) for 10 minutes at 37°C.

    • Test compounds were added at various concentrations and incubated for another 10 minutes at 37°C. For synergy experiments, the NO donor S-nitroso-N-acetyl-d,l-penicillamine (SNAP) was co-incubated.

    • The reaction was stopped by aspirating the buffer and lysing the cells with ethanol.

    • The cell lysates were centrifuged, and the supernatant was evaporated.

    • The dried residue was reconstituted, and the intracellular cGMP concentration was determined using a cGMP EIA kit.

    • EC₅₀ values were calculated from the concentration-response curves.

References

Mechanism of Action: Stimulation of the NO-sGC-cGMP Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profile of Vericiguat

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, a first-in-class soluble guanylate cyclase (sGC) stimulator. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical significance, supported by quantitative data, experimental methodologies, and pathway visualizations.

This compound's therapeutic effect stems from its direct stimulation of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1] In cardiovascular health, NO binds to sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to smooth muscle relaxation (vasodilation) and cardioprotective effects, including modulation of cardiac contractility and remodeling.[1][2]

In heart failure (HF), this pathway is impaired due to reduced NO bioavailability and decreased sGC activity, contributing to myocardial and vascular dysfunction.[1] this compound addresses this deficiency through a dual mechanism:

  • Direct sGC Stimulation: It binds to the sGC enzyme, directly stimulating cGMP production, independent of NO levels.

  • Sensitization to NO: It enhances sGC's sensitivity to endogenous NO, amplifying the signaling cascade even in low-NO conditions.

By restoring the function of the NO-sGC-cGMP pathway, this compound leads to vasodilation, improved myocardial function, and a reduction in cardiac workload.

sGC_Pathway cluster_EC Endothelial Cell cluster_SMC Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Produces LArg L-Arginine LArg->eNOS Activates sGC_inactive sGC (Inactive) sGC_active sGC (Active) GTP GTP cGMP cGMP PKG PKG Relaxation Vasodilation & Cardioprotective Effects This compound This compound This compound->sGC_inactive Directly Stimulates & Sensitizes to NO NO->sGC_inactive Binds & Activates

Caption: The NO-sGC-cGMP signaling pathway and this compound's dual mechanism of action.

Pharmacodynamic Profile

This compound's stimulation of cGMP production translates into measurable hemodynamic and biomarker effects.

Hemodynamic Effects: Consistent with its vasodilatory mechanism, this compound causes small, transient reductions in blood pressure. In clinical studies, these effects were generally not associated with a significant increase in symptomatic hypotension or syncope compared to placebo.

Biomarker Modulation: Treatment with this compound leads to an exposure-dependent reduction in N-terminal pro-B-type natriuretic peptide (NT-proBNP), a key biomarker for heart failure severity and prognosis.

Table 1: Key Pharmacodynamic Effects of this compound

Parameter Effect Clinical Study Reference
Systolic Blood Pressure Minor, transient reduction (~1-2 mmHg greater than placebo) SOCRATES-REDUCED
Heart Rate No significant changes observed SOCRATES-REDUCED
NT-proBNP Exposure-dependent reduction SOCRATES-REDUCED
Symptomatic Hypotension Incidence not significantly different from placebo VICTORIA
Syncope Incidence not significantly different from placebo VICTORIA

| Anemia | Increased incidence (7.6% vs. 5.7% for placebo) | VICTORIA |

Pharmacokinetic Profile

This compound exhibits a predictable pharmacokinetic profile that allows for once-daily dosing. Its absorption is significantly influenced by food, and it is cleared primarily via metabolism.

Table 2: Summary of this compound Pharmacokinetic Parameters

Parameter Value (Unit) Condition / Population
Bioavailability (Absolute) 93% With food
Effect of Food ~40% increase in exposure (AUC & Cmax) vs. fasted state Healthy Subjects
Time to Peak Plasma Conc. (Tmax) ~4 hours With food
Elimination Half-life (t½) ~20 hours Healthy Volunteers
~30 hours Patients with HFrEF
Metabolism Glucuronidation via UGT1A9 and UGT1A1 In vitro & in vivo studies
Excretion ~53% in urine (primarily as metabolite) Human Mass Balance Study
~45% in feces (primarily as unchanged drug) Human Mass Balance Study
Dose Proportionality Linear and dose-proportional Healthy Volunteers

| | Slightly less than dose-proportional at higher doses | Patients with HFrEF |

Drug-Drug Interaction Profile

This compound has a low potential for clinically significant drug-drug interactions (DDIs). In vitro and Phase I studies have shown it has a low risk of acting as a perpetrator (inhibiting or inducing metabolic enzymes or transporters) or as a victim of interactions with commonly co-administered drugs in the heart failure population.

  • Metabolism: this compound is primarily metabolized by UGT1A9 and UGT1A1, not by cytochrome P450 (CYP) enzymes.

  • Co-administered Drugs: No clinically relevant pharmacokinetic or pharmacodynamic interactions were observed with warfarin, digoxin, aspirin, or sacubitril/valsartan.

  • Contraindications: Co-administration with phosphodiesterase type-5 (PDE5) inhibitors is not recommended due to the potential for an increased risk of symptomatic hypotension.

Key Experimental Protocols

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Metabolism and DDI Screening:

  • Objective: To identify metabolic pathways and assess the potential for DDIs.

  • Methodology:

    • Biotransformation Analysis: this compound was incubated with human hepatocytes, liver microsomes, and kidney microsomes to identify metabolites.

    • Enzyme Phenotyping: Recombinant human UGT enzymes were used to identify the specific isoforms (UGT1A9 and UGT1A1) responsible for the primary glucuronidation pathway.

    • DDI Perpetrator Potential: this compound was tested for its ability to inhibit or induce major CYP450 enzymes, UGT isoforms, and key drug transporters (e.g., P-gp, BCRP).

DDI_Workflow cluster_metabolism Metabolism & Clearance Characterization cluster_ddi DDI Perpetrator Potential Assessment start This compound (Test Compound) Hepatocytes Incubation with Human Hepatocytes start->Hepatocytes Microsomes Incubation with Liver & Kidney Microsomes start->Microsomes Recombinant_UGTs Incubation with Recombinant UGTs start->Recombinant_UGTs CYP_Inhibition CYP450 Inhibition Assay start->CYP_Inhibition CYP_Induction CYP450 Induction Assay (Human Hepatocytes) start->CYP_Induction Transporter_Assay Transporter Inhibition Assay (P-gp, BCRP, etc.) start->Transporter_Assay Metabolite_ID Metabolite Identification (LC-MS/MS) Hepatocytes->Metabolite_ID Microsomes->Metabolite_ID Enzyme_ID Identify Key Enzymes (UGT1A1/1A9) Recombinant_UGTs->Enzyme_ID Pathway_ID Identify Primary Pathway (Glucuronidation) Metabolite_ID->Pathway_ID DDI_Risk Determine DDI Risk CYP_Inhibition->DDI_Risk CYP_Induction->DDI_Risk Transporter_Assay->DDI_Risk

Caption: General workflow for in vitro metabolism and DDI potential assessment of this compound.

Phase I Bioavailability and Food Effect Study:

  • Objective: To determine the absolute bioavailability and the effect of food on the pharmacokinetics of this compound.

  • Methodology:

    • Study Design: Open-label, randomized, crossover studies were conducted in healthy volunteers.

    • Bioavailability Assessment: Subjects received a single intravenous microdose of radiolabeled this compound concurrently with an oral dose of the tablet formulation. Plasma concentrations of both were measured to calculate absolute bioavailability.

    • Food Effect Assessment: Subjects received a single 10 mg oral dose of this compound under fasted conditions and after a high-fat, high-calorie meal. Serial blood samples were collected to determine pharmacokinetic parameters (AUC, Cmax).

Phase III Clinical Efficacy and Safety Study (VICTORIA Trial):

  • Objective: To evaluate the efficacy and safety of this compound in patients with heart failure with reduced ejection fraction (HFrEF) following a worsening event.

  • Methodology:

    • Patient Population: The trial enrolled patients with chronic HFrEF (ejection fraction <45%) who had a recent HF hospitalization or required intravenous diuretics.

    • Study Design: A randomized, placebo-controlled, double-blind, multicenter trial.

    • Intervention: Patients were randomized to receive this compound (titrated to a target dose of 10 mg once daily) or placebo, in addition to standard-of-care HF therapies.

    • Primary Endpoint: The primary composite outcome was the time to first event of cardiovascular death or first hospitalization for heart failure.

Clinical Efficacy

The VICTORIA trial demonstrated that this compound, when added to guideline-directed medical therapy, resulted in a statistically significant 10% relative reduction in the primary composite endpoint of cardiovascular death or first heart failure hospitalization compared to placebo in high-risk HFrEF patients. The benefit was primarily driven by a reduction in heart failure hospitalizations.

Table 3: Key Efficacy Outcomes from the VICTORIA Trial

Endpoint This compound Group Placebo Group Hazard Ratio (95% CI) p-value
Primary Composite (CV Death or First HF Hospitalization) 35.5% 38.5% 0.90 (0.82 - 0.98) 0.02
Cardiovascular Death 16.4% 17.5% 0.93 (0.81 - 1.06) 0.27
First HF Hospitalization 27.4% 29.6% 0.90 (0.81 - 1.00) 0.048

| All-Cause Mortality or First HF Hospitalization | 37.9% | 40.9% | 0.90 (0.83 - 0.98) | 0.021 |

Conclusion

This compound possesses a unique pharmacological profile as a direct stimulator of soluble guanylate cyclase. It addresses a key pathophysiological mechanism in heart failure by restoring the impaired NO-sGC-cGMP signaling pathway. Its predictable pharmacokinetics, once-daily dosing, and low potential for drug-drug interactions make it a suitable therapeutic option for patients with worsening chronic HFrEF who are often on multiple medications. Clinical data from the VICTORIA trial confirm its efficacy in reducing the risk of cardiovascular death or heart failure hospitalization in this high-risk patient population.

References

Vericiguat's Role in the NO-sGC-cGMP Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vericiguat, a novel oral soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the management of chronic heart failure with reduced ejection fraction (HFrEF), particularly in patients with a history of recent decompensation. This technical guide provides an in-depth exploration of this compound's mechanism of action within the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling pathway. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying pathophysiology, this compound's pharmacological profile, and the key experimental methodologies used in its characterization. This document summarizes critical quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the core biological and experimental workflows.

The Impaired NO-sGC-cGMP Signaling Pathway in Heart Failure

The NO-sGC-cGMP signaling cascade is a crucial regulator of cardiovascular homeostasis.[1] Endothelial cells produce nitric oxide (NO), which diffuses into adjacent smooth muscle cells and platelets.[2] There, it binds to the heme moiety of soluble guanylate cyclase (sGC), a heterodimeric enzyme, stimulating the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[3] Elevated cGMP levels lead to a cascade of downstream effects, primarily mediated by cGMP-dependent protein kinase G (PKG), resulting in vasodilation, inhibition of platelet aggregation, and anti-inflammatory, anti-fibrotic, and anti-hypertrophic effects on the cardiovascular system.[4][5]

In heart failure, this signaling pathway is significantly impaired. Endothelial dysfunction and systemic inflammation lead to reduced NO bioavailability and increased oxidative stress. This oxidative environment can lead to the oxidation of the sGC heme iron from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering the enzyme unresponsive to NO and leading to its degradation. The resulting cGMP deficiency contributes to the pathophysiology of heart failure, including increased vascular stiffness, cardiac fibrosis, and myocardial dysfunction.

This compound: Mechanism of Action

This compound is a direct stimulator of sGC, acting through a dual mechanism of action that is distinct from and synergistic with NO. It binds to a novel site on the sGC enzyme, leading to its direct stimulation and increased cGMP production, even in the absence of NO. Furthermore, this compound sensitizes sGC to endogenous NO, meaning that even low levels of NO can elicit a more robust cGMP response. This dual action allows this compound to restore signaling in the NO-sGC-cGMP pathway, even in the compromised environment of heart failure where NO levels are low and oxidative stress is high.

Figure 1: The NO-sGC-cGMP Signaling Pathway and this compound's Mechanism of Action cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC_inactive sGC (inactive) NO->sGC_inactive sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Vasodilation Vasodilation & Other Effects PKG->Vasodilation This compound This compound This compound->sGC_inactive Direct Stimulation & NO Sensitization

Figure 1: The NO-sGC-cGMP Signaling Pathway and this compound's Mechanism of Action

Quantitative Data

Preclinical Data

The preclinical profile of this compound demonstrates its potent and selective stimulation of sGC.

ParameterValueConditionsReference
sGC Stimulation (EC50) 1005 ± 145 nMRecombinant CHO cells overexpressing rat sGC
sGC Stimulation (EC50) with NO Donor 39.0 ± 5.1 nMIn the presence of 30 nM SNAP
sGC Stimulation (EC50) with NO Donor 10.6 ± 1.7 nMIn the presence of 100 nM SNAP
sGC Stimulation 341.6-fold above baseline100 µM this compound and 100 nM DEA/NO
Clinical Trial Data: The VICTORIA Study

The this compound Global Study in Subjects with Heart Failure with Reduced Ejection Fraction (VICTORIA) was a pivotal Phase 3 clinical trial that evaluated the efficacy and safety of this compound in patients with HFrEF following a worsening heart failure event.

EndpointThis compound (n=2,526)Placebo (n=2,524)Hazard Ratio (95% CI)p-valueReference
Primary Composite Endpoint (CV Death or First HF Hospitalization) 35.5%38.5%0.90 (0.82 - 0.98)0.019
Cardiovascular Death 16.4%17.5%0.93 (0.81 - 1.06)0.27
First Heart Failure Hospitalization 27.4%29.6%0.90 (0.81 - 1.00)0.048
All-Cause Mortality 20.3%21.2%0.95 (0.84 - 1.07)0.38

A post-hoc analysis of the VICTORIA trial suggested that the treatment effect of this compound was most pronounced in patients with baseline NT-proBNP levels below 8000 pg/mL.

Pharmacokinetic Properties

This compound exhibits predictable pharmacokinetic properties.

ParameterHealthy VolunteersPatients with HFrEFReference
Oral Bioavailability (with food) 93%-
Half-life (t1/2) ~20 hours~30 hours
Metabolism Primarily via glucuronidation (UGT1A9 and UGT1A1)Primarily via glucuronidation (UGT1A9 and UGT1A1)
Clearance Low (1.6 L/h)Low (1.3 L/h)

Experimental Protocols

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol outlines a general method for determining the activity of purified sGC in response to stimulators like this compound.

Figure 2: Workflow for In Vitro sGC Activity Assay start Start purify_sGC Purify Recombinant sGC start->purify_sGC prepare_reaction Prepare Reaction Mixture (Buffer, GTP, MgCl2, PDE inhibitor) purify_sGC->prepare_reaction add_this compound Add this compound (and/or NO donor) prepare_reaction->add_this compound incubate Incubate at 37°C add_this compound->incubate stop_reaction Stop Reaction (e.g., with EDTA or by boiling) incubate->stop_reaction measure_cGMP Measure cGMP Levels (ELISA or RIA) stop_reaction->measure_cGMP analyze_data Data Analysis (Dose-response curves, EC50) measure_cGMP->analyze_data end End analyze_data->end

Figure 2: Workflow for In Vitro sGC Activity Assay

Materials:

  • Purified recombinant sGC

  • Assay buffer (e.g., 50 mM TEA/HCl, pH 7.5)

  • Guanosine triphosphate (GTP)

  • Magnesium chloride (MgCl₂)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • This compound stock solution

  • NO donor (e.g., SNAP or DEA/NO) (optional)

  • Reaction termination solution (e.g., EDTA or perchloric acid)

  • cGMP detection kit (ELISA or RIA)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube or 96-well plate, combine the assay buffer, GTP, MgCl₂, and a PDE inhibitor.

  • Add this compound: Add varying concentrations of this compound to the reaction mixture. For experiments investigating synergy with NO, also add a fixed concentration of an NO donor.

  • Initiate the reaction: Add the purified sGC to the reaction mixture to start the enzymatic reaction.

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction: Stop the reaction by adding a termination solution.

  • Measure cGMP: Quantify the amount of cGMP produced using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

  • Data analysis: Plot the cGMP concentration against the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Cell-Based cGMP Assay

This protocol describes a general method for measuring intracellular cGMP levels in cultured cells in response to this compound.

Materials:

  • Cultured cells expressing sGC (e.g., vascular smooth muscle cells, CHO cells overexpressing sGC)

  • Cell culture medium

  • This compound stock solution

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cGMP detection kit (ELISA)

Procedure:

  • Cell culture: Plate the cells in a multi-well plate and grow to confluence.

  • Pre-incubation: If necessary, pre-incubate the cells with a PDE inhibitor to prevent cGMP degradation.

  • Stimulation: Treat the cells with varying concentrations of this compound for a specific duration.

  • Cell lysis: Remove the cell culture medium and lyse the cells by adding a lysis buffer.

  • Sample preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.

  • Measure cGMP: Determine the cGMP concentration in the supernatant using a cGMP ELISA kit according to the manufacturer's protocol.

  • Data normalization: Normalize the cGMP concentration to the total protein concentration in each sample.

  • Data analysis: Analyze the data to determine the effect of this compound on intracellular cGMP production.

Conclusion

This compound's unique dual mechanism of action, directly stimulating sGC and enhancing its sensitivity to NO, effectively addresses the cGMP deficiency that characterizes heart failure. The robust preclinical data and the positive outcomes of the VICTORIA trial have established this compound as a valuable therapeutic option for high-risk patients with HFrEF. The experimental methodologies detailed in this guide provide a framework for the continued investigation of sGC modulators and their role in cardiovascular disease. A thorough understanding of the NO-sGC-cGMP pathway and the pharmacology of drugs like this compound is essential for the development of novel and improved therapies for heart failure and other related conditions.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Vericiguat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vericiguat is a novel, oral, direct stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By enhancing the production of cyclic guanosine monophosphate (cGMP), this compound induces smooth muscle relaxation and vasodilation, offering a promising therapeutic approach for cardiovascular diseases, particularly heart failure. This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various animal models. It includes detailed experimental protocols for pivotal studies and visual representations of the underlying signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Heart failure is a complex clinical syndrome characterized by impaired cardiac function, leading to reduced quality of life and significant morbidity and mortality. A key pathophysiological mechanism in heart failure is the impaired nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. Reduced NO bioavailability and/or sGC dysfunction lead to decreased cGMP levels, contributing to endothelial dysfunction, vascular stiffness, cardiac hypertrophy, and fibrosis.

This compound (BAY 1021189) directly stimulates sGC, both independently of and synergistically with NO, to increase cGMP production. This mechanism of action is distinct from other therapies and offers a targeted approach to restore this crucial signaling pathway. This guide focuses on the preclinical data that have elucidated the pharmacokinetic and pharmacodynamic profile of this compound.

Pharmacodynamics: Mechanism of Action and Preclinical Efficacy

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's primary pharmacodynamic effect is the stimulation of sGC. In a healthy state, endothelial cells produce NO, which diffuses to adjacent vascular smooth muscle cells and binds to the heme group of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn leads to a cascade of downstream effects, including vasodilation, and inhibition of cardiac hypertrophy and fibrosis. In heart failure, this pathway is impaired. This compound acts by directly binding to sGC, leading to its activation even in the presence of low NO levels, and it also sensitizes sGC to endogenous NO.

Vericiguat_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Anti-proliferative Effects PKG->Vasodilation Leads to This compound This compound This compound->sGC_inactive Directly Stimulates & Sensitizes to NO PK_Experimental_Workflow start Start animal_prep Animal Preparation (e.g., Wistar Rats, Bile Duct Cannulation) start->animal_prep dosing Dosing (Oral or IV Administration of [14C]-Vericiguat) animal_prep->dosing sampling Sample Collection (Blood, Urine, Feces, Bile) dosing->sampling analysis Sample Analysis (LC-MS/MS & LSC) sampling->analysis pk_analysis Pharmacokinetic Analysis (NCA) analysis->pk_analysis end End pk_analysis->end PD_Experimental_Workflow start Start animal_model Animal Model Selection (e.g., C57BL/6 Mice) start->animal_model surgery Surgical Induction of HF (Transverse Aortic Constriction) animal_model->surgery treatment Treatment Administration (this compound or Vehicle) surgery->treatment endpoints Assessment of Efficacy Endpoints (Echocardiography, Histopathology, Biomarkers) treatment->endpoints data_analysis Data Analysis and Interpretation endpoints->data_analysis end End data_analysis->end

Vericiguat's Impact on Cyclic GMP Levels: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of vericiguat, a novel soluble guanylate cyclase (sGC) stimulator, with a specific focus on its quantitative effects on cyclic guanosine monophosphate (cGMP) levels in the context of cardiovascular research. This document provides a comprehensive overview of the signaling pathways involved, a summary of key experimental findings, and detailed methodologies for relevant assays.

Introduction: The Therapeutic Promise of Targeting the NO-sGC-cGMP Pathway

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood effectively to meet the body's demands. A key pathophysiological feature of heart failure is impaired nitric oxide (NO) signaling and a subsequent reduction in the bioavailability of the second messenger, cyclic guanosine monophosphate (cGMP).[1] This cGMP deficiency contributes to endothelial dysfunction, increased vascular tone, myocardial fibrosis, and cardiac hypertrophy.[1]

This compound (BAY 1021189) is a first-in-class oral sGC stimulator that directly targets this pathway to restore cGMP levels, offering a novel therapeutic approach for heart failure.[2] By enhancing the production of cGMP, this compound aims to improve myocardial and vascular function. This guide delves into the technical details of this compound's interaction with the NO-sGC-cGMP pathway and its quantifiable effects on cGMP production.

Mechanism of Action: A Dual Approach to cGMP Enhancement

This compound's primary mechanism of action is the direct stimulation of soluble guanylate cyclase (sGC), an enzyme crucial for the synthesis of cGMP from guanosine triphosphate (GTP). This compound's action is twofold:

  • Direct sGC Stimulation: this compound binds to a novel site on the sGC enzyme, leading to its activation and subsequent cGMP production, independent of nitric oxide (NO). This is particularly relevant in heart failure, where NO bioavailability is often compromised.

  • Sensitization to Endogenous NO: this compound also sensitizes sGC to endogenous NO, meaning that even low levels of NO can elicit a more robust cGMP response.

This dual mechanism allows this compound to effectively increase intracellular cGMP levels, thereby counteracting the cGMP deficiency observed in heart failure.

The NO-sGC-cGMP Signaling Pathway

The signaling cascade initiated by NO and amplified by this compound is central to cardiovascular homeostasis. The following diagram illustrates this pathway:

NO-sGC-cGMP_Pathway cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Vasodilation & Other Effects PKG->Vasodilation NO->sGC Stimulates This compound This compound This compound->sGC Directly Stimulates & Sensitizes to NO

The Nitric Oxide-sGC-cGMP Signaling Pathway and the Action of this compound.

Quantitative Effects of this compound on cGMP Levels

This section summarizes the available quantitative data on the effects of this compound on cGMP levels from in vitro and clinical studies.

In Vitro Studies

Preclinical in vitro studies have demonstrated the direct stimulatory effect of this compound on sGC activity.

Experimental SystemThis compound ConcentrationFold Increase in cGMP Production (vs. Baseline)Reference
Purified recombinant sGC0.01 µM - 100 µM1.7 - 57.6
Human Aortic Vascular Smooth Muscle Cells (under high glucose)1 µMRestored cGMP production to levels comparable to normal glucose conditions
Clinical Studies

Clinical research has begun to quantify the impact of this compound on systemic cGMP levels in patients with heart failure.

Study PopulationThis compound DoseBiological MatrixBaseline cGMP (nM)Post-treatment cGMP (nM)Reference
Heart Failure with Reduced Ejection Fraction (HFrEF) PatientsNot specifiedCoronary Sinus Plasma15.9 ± 1.6Significantly Increased (exact value not stated)
Heart Failure with Reduced Ejection Fraction (HFrEF) PatientsNot specifiedVenous PlasmaNot specifiedSignificantly Increased

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the impact of this compound on cGMP levels.

In Vitro sGC Activation Assay

Objective: To quantify the direct stimulatory effect of this compound on soluble guanylate cyclase activity.

Protocol:

  • Enzyme Preparation: Purified recombinant sGC is used. The enzyme is typically stored at -80°C in a buffer containing a stabilizing agent.

  • Reaction Mixture: The assay is performed in a reaction buffer (e.g., 50 mM triethanolamine/HCl, pH 7.5, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL bovine serum albumin, and 3 mM glutathione).

  • This compound Incubation: Various concentrations of this compound (or vehicle control) are pre-incubated with the sGC enzyme for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, [α-³²P]GTP.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA and a cGMP-specific phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • cGMP Separation: The produced [³²P]cGMP is separated from the unreacted [α-³²P]GTP using column chromatography (e.g., Dowex and alumina columns).

  • Quantification: The amount of [³²P]cGMP is quantified by scintillation counting.

  • Data Analysis: The enzyme activity is expressed as the amount of cGMP formed per unit of time per amount of enzyme (e.g., nmol cGMP/min/mg protein). The fold-increase in activity is calculated by comparing the activity in the presence of this compound to the basal activity (vehicle control).

Measurement of cGMP in Biological Samples (ELISA)

Objective: To quantify cGMP concentrations in biological matrices such as plasma, urine, or tissue homogenates.

Protocol:

  • Sample Collection and Preparation:

    • Plasma: Blood is collected in tubes containing a phosphodiesterase inhibitor (e.g., EDTA and IBMX) to prevent ex vivo cGMP degradation. Plasma is separated by centrifugation at 4°C.

    • Urine: Urine samples are collected and immediately frozen at -80°C.

    • Tissue: Tissues are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C. For analysis, tissues are homogenized in a lysis buffer containing a phosphodiesterase inhibitor.

  • Sample Acetylation (Optional but Recommended): Acetylation of cGMP in the samples and standards with acetic anhydride increases the sensitivity of the assay.

  • ELISA Procedure (Competitive Immunoassay):

    • A microtiter plate is pre-coated with an antibody specific for cGMP.

    • Samples and cGMP standards are added to the wells, followed by the addition of a fixed amount of horseradish peroxidase (HRP)-labeled cGMP.

    • During incubation, the unlabeled cGMP in the sample competes with the HRP-labeled cGMP for binding to the primary antibody.

    • The plate is washed to remove unbound reagents.

    • A substrate solution (e.g., TMB) is added, which is converted by the bound HRP to produce a colored product.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of cGMP in the samples is inversely proportional to the measured absorbance. A standard curve is generated using the known concentrations of the cGMP standards, and the cGMP concentration in the samples is interpolated from this curve.

Measurement of cGMP in Biological Samples (LC-MS/MS)

Objective: To provide a highly specific and sensitive quantification of cGMP in biological matrices.

Protocol:

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled cGMP) is added to the sample.

    • Proteins are precipitated using an acid (e.g., perchloric acid or trichloroacetic acid).

    • The supernatant is collected after centrifugation.

    • Solid-phase extraction (SPE) is often employed to clean up and concentrate the sample.

  • Chromatographic Separation:

    • The extracted sample is injected into a liquid chromatography (LC) system.

    • cGMP is separated from other sample components on a suitable analytical column (e.g., a C18 or HILIC column) using a specific mobile phase gradient.

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).

    • Electrospray ionization (ESI) is typically used to generate ions of cGMP and the internal standard.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both cGMP and the internal standard are monitored for high selectivity and sensitivity.

  • Data Analysis:

    • The peak areas of the analyte (cGMP) and the internal standard are measured.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

    • The concentration of cGMP in the samples is determined from this calibration curve.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key processes described in this guide.

Vericiguat_Mechanism_of_Action NO_deficiency Heart Failure State: Reduced NO Bioavailability sGC_inactive Inactive sGC NO_deficiency->sGC_inactive Leads to sGC_active Active sGC sGC_inactive->sGC_active Activation cGMP_production Increased cGMP Production sGC_active->cGMP_production This compound This compound This compound->sGC_inactive Directly Stimulates Cardiovascular_effects Beneficial Cardiovascular Effects (Vasodilation, Anti-fibrosis, etc.) cGMP_production->Cardiovascular_effects

Logical flow of this compound's mechanism of action in a state of NO deficiency.

cGMP_Measurement_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Collection Biological Sample Collection (Plasma, Tissue, etc.) Homogenization Homogenization (for tissues) Extraction Extraction / Protein Precipitation Homogenization->Extraction ELISA ELISA Extraction->ELISA LCMS LC-MS/MS Extraction->LCMS Quantification Quantification of cGMP ELISA->Quantification LCMS->Quantification

General experimental workflow for the quantification of cGMP in biological samples.

Conclusion

This compound represents a significant advancement in the treatment of heart failure by directly addressing the prevalent cGMP deficiency. The data presented in this guide quantitatively underscore its ability to stimulate sGC and elevate cGMP levels. The provided experimental protocols offer a framework for researchers to accurately assess the pharmacodynamic effects of this compound and other sGC modulators in cardiovascular research. Further investigation into the dose-dependent effects of this compound on cGMP levels in various preclinical models and patient populations will continue to refine our understanding of its therapeutic potential.

References

Vericiguat: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Vericiguat is a novel, orally administered soluble guanylate cyclase (sGC) stimulator.[1][2][3] It is indicated for the treatment of symptomatic chronic heart failure in adult patients with a reduced ejection fraction who have recently experienced a worsening event.[4][5] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a complex heterocyclic molecule belonging to the pyrazolopyridine class of compounds. Its structure has been optimized to reduce susceptibility to oxidative metabolism, which contributes to its long half-life and allows for once-daily dosing.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate
CAS Number 1350653-20-1
Molecular Formula C₁₉H₁₆F₂N₈O₂
Molecular Weight 426.39 g/mol
Synonyms BAY 1021189, MK-1242

Physicochemical Properties

This compound is a white to yellowish powder. Its physicochemical characteristics are critical for its absorption, distribution, and formulation. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating high permeability and low solubility.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 149-158 °C
pKa 4.7 (basic)
Log P 2.99
Solubility - Freely soluble in dimethyl sulfoxide- Slightly soluble in acetone- Very slightly soluble in ethanol, acetonitrile, methanol, ethyl acetate- Practically insoluble in 2-propanol
BCS Class Class II

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's therapeutic effect is derived from its direct stimulation of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. In heart failure, this pathway is impaired due to decreased NO bioavailability and sGC dysfunction, leading to reduced levels of cyclic guanosine monophosphate (cGMP). This reduction contributes to myocardial and vascular dysfunction.

This compound acts through a dual mechanism:

  • Direct sGC Stimulation: It directly stimulates sGC, independent of NO, leading to increased cGMP production.

  • Sensitization to NO: It sensitizes sGC to endogenous NO, enhancing the enzyme's response even at low NO concentrations.

The subsequent increase in intracellular cGMP activates protein kinase G (PKG), which mediates several beneficial downstream effects, including vasodilation, and reductions in cardiac fibrosis, hypertrophy, and inflammation.

Vericiguat_MOA cluster_1 Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Synthesis LArg L-Arginine LArg->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulation cGMP cGMP sGC->cGMP Catalysis GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Vasodilation (Reduced Fibrosis, Hypertrophy) PKG->Relaxation This compound This compound This compound->sGC Direct Stimulation & Sensitization to NO

Caption: this compound's Mechanism of Action on the NO-sGC-cGMP Pathway.

Pharmacokinetic and Pharmacodynamic Properties

This compound exhibits a pharmacokinetic profile suitable for once-daily oral administration. Its absorption is significantly improved when taken with food, which also reduces pharmacokinetic variability.

Table 3: Pharmacokinetic Properties of this compound in Patients with Heart Failure

ParameterValueReference
Bioavailability ~93% (with food)
Tmax (Time to max. concentration) ~4 hours (with food)
Cmax (at 10 mg dose) 350 mcg/L
AUC (at 10 mg dose) 6,680 mcg·h/L
Volume of Distribution (Vd) ~44 L
Plasma Protein Binding ~98% (primarily to albumin)
Metabolism Primarily via glucuronidation (UGT1A9 and UGT1A1) to an inactive N-glucuronide metabolite. <5% via CYP-mediated oxidation.
Half-life (t½) ~30 hours
Clearance ~1.3 L/h
Excretion ~53% in urine (as inactive metabolite), ~45% in feces (as unchanged drug)

Pharmacodynamically, this compound causes relaxation of vascular smooth muscle, leading to vasodilation. In clinical studies, this resulted in small mean reductions in systolic blood pressure (~1-2 mmHg greater than placebo).

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process. While proprietary details are not fully public, key steps described in the literature involve the construction of two main heterocyclic cores followed by their coupling.

A generalized workflow includes:

  • Formation of the Pyrazolopyridine Core: Construction of the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate. This involves the condensation of a 5-amino-1H-pyrazole-3-carboxylate with an appropriate aldehyde.

  • Formation of the Pyrimidine Moiety: Synthesis of a pyrimidine-4,5,6-triamine derivative. This can be achieved through the reaction of [(E)-phenyldiazenyl]malononitrile with an amidine.

  • Coupling and Final Modification: The two core structures are coupled, followed by final chemical modifications, such as the introduction of the methyl carbamate group, to yield the final this compound molecule.

Vericiguat_Synthesis cluster_0 Core 1 Synthesis cluster_1 Core 2 Synthesis A 5-Amino-1H-pyrazole -3-carboxylate (A) C Pyrazolopyridine Core (C) A->C Condensation B Aldehyde (B) B->C Condensation This compound This compound C->this compound Coupling & Final Steps F Amidine (F) H Pyrimidine-triamine Derivative (H) F->H Reaction G [(E)-phenyldiazenyl] malononitrile (G) G->H Reaction H->this compound Coupling & Final Steps

Caption: Simplified workflow for the synthesis of this compound.

Analytical Methodologies

Robust analytical methods are essential for the quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for the analysis of this compound.

Table 4: Example HPLC Method Parameters for this compound Analysis

ParameterDescriptionReference
Column Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: Methanol: Water with 0.1% Triethylamine (50:10:40, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 258 nm
Retention Time ~4.06 minutes

Experimental Protocol Outline (HPLC):

  • Standard Preparation: A standard stock solution of this compound is prepared by dissolving a known quantity in a suitable solvent like methanol. Working standards are prepared by serial dilution.

  • Sample Preparation (Tablets): A number of tablets are weighed and ground to a fine powder. A portion of the powder equivalent to a specific dose is dissolved in the solvent, sonicated to ensure complete dissolution, and diluted to the final concentration.

  • Chromatography: The prepared standard and sample solutions are injected into the HPLC system.

  • Quantification: The peak area of this compound in the sample chromatogram is compared to the peak area from the standard to determine the concentration. The method must be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.

HPLC_Workflow start Start prep Prepare Mobile Phase & Equilibrate System start->prep std_prep Prepare Standard Solutions prep->std_prep smp_prep Prepare Sample (e.g., from tablets) prep->smp_prep inject Inject Solutions into HPLC std_prep->inject smp_prep->inject run Chromatographic Separation inject->run detect UV Detection run->detect analyze Data Analysis: Peak Integration & Quantification detect->analyze report Generate Report analyze->report VICTORIA_Trial_Design Population Patients with HFrEF (EF <45%) & Recent Worsening Event (n=5,050) Randomization Randomization (1:1) Population->Randomization GroupA This compound Group (n=2,526) Target Dose: 10 mg QD Randomization->GroupA GroupB Placebo Group (n=2,524) Randomization->GroupB Outcome Primary Endpoint: Time to First Event of CV Death or HF Hospitalization GroupA->Outcome GroupB->Outcome

References

In-depth review of Vericiguat for cardiovascular disease research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vericiguat, a novel oral soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the management of cardiovascular diseases, particularly heart failure with reduced ejection fraction (HFrEF). By directly targeting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, this compound addresses a key pathophysiological mechanism in heart failure progression. This technical guide provides an in-depth review of this compound, detailing its mechanism of action, summarizing key preclinical and clinical trial data, and outlining the experimental protocols used in its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in cardiovascular disease research.

Introduction

Heart failure is a complex clinical syndrome characterized by the heart's inability to pump an adequate supply of blood to meet the body's metabolic demands. A critical signaling pathway implicated in the pathophysiology of heart failure is the NO-sGC-cGMP pathway. In heart failure, endothelial dysfunction and increased oxidative stress lead to reduced NO bioavailability and impaired sGC activity, resulting in cGMP deficiency.[1] This deficiency contributes to myocardial and vascular dysfunction.[2]

This compound is a first-in-class sGC stimulator that works by directly stimulating sGC, independent of and synergistic with NO, to increase the production of cGMP.[1][2] This leads to smooth muscle relaxation, vasodilation, and has been shown to reduce cardiac hypertrophy and fibrosis.[1] This guide will delve into the technical details of this compound's pharmacology, and the preclinical and clinical evidence supporting its use.

Mechanism of Action

This compound's primary mechanism of action is the direct stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In a healthy cardiovascular system, NO binds to sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to various physiological effects including smooth muscle relaxation (vasodilation), and inhibition of inflammation, fibrosis, and hypertrophy.

In heart failure, this pathway is impaired due to reduced NO bioavailability and sGC dysfunction. This compound bypasses the need for NO and directly stimulates sGC, and also sensitizes sGC to endogenous NO. This dual action restores cGMP production, leading to beneficial downstream effects on myocardial and vascular function.

cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation, Anti-fibrotic, Anti-hypertrophic effects PKG->Relaxation This compound This compound This compound->sGC Directly Stimulates & Sensitizes to NO start Select Animal Model (e.g., Rat, Mouse, Pig) induce_hf Induce Heart Failure (e.g., Doxorubicin, MI, I/R, MR) start->induce_hf randomize Randomize to Treatment Groups induce_hf->randomize treat_veri Administer this compound (Oral Gavage) randomize->treat_veri treat_vehicle Administer Vehicle (Control) randomize->treat_vehicle assess_function Assess Cardiac Function (Echocardiography, MRI) treat_veri->assess_function treat_vehicle->assess_function harvest Harvest Hearts assess_function->harvest histology Histological Analysis (Fibrosis, Hypertrophy, Apoptosis) harvest->histology molecular Molecular Analysis (Western Blot, PCR) harvest->molecular start Screening of HFrEF Patients (LVEF < 45%, recent worsening HF) randomize Randomization (1:1) start->randomize vericiguat_arm This compound Arm randomize->vericiguat_arm placebo_arm Placebo Arm randomize->placebo_arm titration Dose Titration: Start 2.5 mg daily, increase every 2 weeks to target 10 mg daily vericiguat_arm->titration follow_up Follow-up (Median 10.8 months) placebo_arm->follow_up titration->follow_up primary_endpoint Primary Endpoint Analysis: Composite of CV Death or First HF Hospitalization follow_up->primary_endpoint secondary_endpoints Secondary Endpoint Analysis: - CV Death - HF Hospitalization - All-cause Mortality follow_up->secondary_endpoints

References

Vericiguat: A Technical Guide on its Impact on Endothelial Dysfunction and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vericiguat, a novel oral soluble guanylate cyclase (sGC) stimulator, represents a significant advancement in the management of heart failure. Its unique mechanism of action directly targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of cardiovascular homeostasis that is often impaired in heart failure due to endothelial dysfunction and oxidative stress.[1][2][3] This technical guide provides an in-depth analysis of this compound's effects on these underlying pathophysiological processes. It consolidates preclinical and clinical data, details experimental methodologies used to evaluate its efficacy, and visualizes the complex signaling pathways involved. The evidence presented herein demonstrates this compound's capacity to not only enhance cGMP production but also to mitigate the detrimental effects of oxidative stress, thereby improving endothelial function.

The NO-sGC-cGMP Pathway: A Key Regulator of Cardiovascular Health

The NO-sGC-cGMP pathway is fundamental to maintaining normal vascular tone, cardiac contractility, and overall cardiovascular health.[1][4] Under physiological conditions, endothelial cells produce nitric oxide (NO), which diffuses to adjacent vascular smooth muscle cells. There, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a crucial second messenger, initiating a cascade of downstream effects through protein kinase G (PKG) that lead to vasodilation, and reductions in inflammation, fibrosis, and hypertrophy.

Pathway Dysregulation in Heart Failure

In heart failure, this signaling cascade is significantly impaired. The pathophysiology of heart failure is characterized by systemic inflammation and heightened oxidative stress. This pro-oxidative environment leads to:

  • Reduced NO Bioavailability: Reactive oxygen species (ROS) can scavenge NO, converting it to peroxynitrite, thereby reducing its availability to stimulate sGC.

  • sGC Desensitization and Deficiency: Oxidative stress can oxidize the ferrous (Fe2+) heme iron of sGC to its ferric (Fe3+) state, rendering the enzyme insensitive to NO and susceptible to degradation.

This impairment results in a cGMP deficiency, which contributes to the myocardial and vascular dysfunction characteristic of heart failure progression.

This compound's Dual Mechanism of Action

This compound is designed to directly counteract the cGMP deficiency observed in heart failure. It restores the NO-sGC-cGMP pathway through a dual mechanism of action that is effective even under conditions of low NO availability and high oxidative stress.

  • Direct sGC Stimulation: this compound binds to a specific site on the sGC enzyme, directly stimulating it to produce cGMP, independent of NO.

  • Sensitization to NO: this compound also enhances sGC's sensitivity to any remaining endogenous NO, further amplifying cGMP production.

By augmenting cGMP levels, this compound helps to restore normal vascular tone and improve myocardial function.

cluster_VascularEndothelium Vascular Endothelium cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Pathophysiology Pathophysiology (Heart Failure) eNOS eNOS sGC Soluble Guanylate Cyclase (sGC) eNOS->sGC NO L_Arginine L-Arginine L_Arginine->eNOS cGMP cGMP sGC->cGMP Catalyzes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation (Reduced Vascular Tone) PKG->Vasodilation Leads to OxidativeStress Oxidative Stress (High ROS) OxidativeStress->eNOS Reduces NO Bioavailability OxidativeStress->sGC Desensitizes & Degrades This compound This compound This compound->sGC Directly Stimulates & Sensitizes to NO

This compound's Mechanism in the NO-sGC-cGMP Pathway.

Impact on Endothelial Dysfunction

Endothelial dysfunction, a hallmark of heart failure, is characterized by impaired endothelium-dependent vasodilation, inflammation, and a prothrombotic state. By restoring cGMP signaling, this compound directly addresses the consequences of endothelial dysfunction. Preclinical studies have demonstrated that this compound can reverse high glucose-mediated impairment of acetylcholine-mediated vasorelaxation in isolated aortic rings, a key indicator of improved endothelial function. Clinical trials have shown that this compound leads to improvements in cardiac output and a decrease in systemic vascular resistance, consistent with its vasodilatory effects.

Impact on Oxidative Stress

This compound has demonstrated direct effects on reducing oxidative stress, which may contribute to a favorable feedback loop that further enhances NO-sGC-cGMP signaling. In vitro studies using human cardiac microvascular endothelial cells (HCMEC) and neonatal rat cardiomyocytes have provided quantitative evidence of these effects.

An in vitro study on HCMEC showed that under pro-inflammatory conditions induced by TNF-α, this compound significantly reduced the expression of the pro-oxidative protein gp91phox and the production of reactive oxygen species (ROS). Another study demonstrated that this compound attenuated angiotensin II-induced superoxide production in neonatal rat cardiomyocytes in a dose-dependent manner. This reduction in oxidative stress was associated with the suppression of downstream pro-hypertrophic signaling pathways like ERK 1/2 and p38 MAPK.

HF Heart Failure Pathophysiology EndoDys Endothelial Dysfunction HF->EndoDys OxStress Oxidative Stress (Increased ROS) HF->OxStress LowNO Reduced NO Bioavailability EndoDys->LowNO OxStress->LowNO ImpairedSGC Impaired sGC Function OxStress->ImpairedSGC LowNO->ImpairedSGC LowCGMP Reduced cGMP Levels ImpairedSGC->LowCGMP MyoVascDys Myocardial & Vascular Dysfunction LowCGMP->MyoVascDys This compound This compound StimSGC Stimulates sGC Sensitizes to NO This compound->StimSGC RedOxStress Reduced Oxidative Stress This compound->RedOxStress Direct Effect IncCGMP Increased cGMP StimSGC->IncCGMP ImpEndoFunc Improved Endothelial Function IncCGMP->ImpEndoFunc RedOxStress->ImpEndoFunc

Logical relationship between this compound and pathophysiology.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating this compound's effects on markers of oxidative stress and mitochondrial function.

Table 1: Effect of this compound on Oxidative Stress Markers in Human Cardiac Microvascular Endothelial Cells (HCMEC) under Pro-inflammatory Conditions (TNF-α)

MarkerControl GroupTNF-α GroupTNF-α + this compound GroupP-value (TNF-α vs TNF-α + Ver)
gp91phox Expression (arbitrary units)8.50 ± 1.50147.30 ± 10.9010.96 ± 1.19p=0.001
ROS Production (arbitrary units)1.52 ± 0.072.51 ± 0.081.53 ± 0.09p<0.001
Mitochondrial Membrane Potential (ΔΨm) (fluorescence units)2.21 ± 0.140.56 ± 0.031.35 ± 0.06p<0.001

Table 2: Effect of this compound on Angiotensin II-Induced Superoxide Production in Neonatal Rat Cardiomyocytes

Treatment GroupNADPH-stimulated Superoxide (RLU/mg)P-value (vs Angiotensin II)
Control N/AN/A
Angiotensin II (1.0µM) 40208 ± 6107-
Angiotensin II + this compound (0.1µM) 28240 ± 6507p = 0.03
Angiotensin II + this compound (1.0µM) 25221 ± 6496p = 0.007
Angiotensin II + this compound (10µM) 8230 ± 2568p < 0.0001

Table 3: Effect of this compound on Angiotensin II-Induced ERK 1/2 Phosphorylation in Neonatal Rat Cardiomyocytes

Treatment GroupFold Change in PhosphorylationP-value (vs Angiotensin II)
Angiotensin II (Baseline)-
Angiotensin II + this compound (1.0µM) 0.58p = 0.04
Angiotensin II + this compound (10µM) 0.45p = 0.006

Experimental Protocols

Assessment of Endothelial Function
  • Flow-Mediated Dilation (FMD): This non-invasive technique uses high-resolution ultrasound to measure the diameter of the brachial artery at rest and after a period of reactive hyperemia induced by inflating a blood pressure cuff on the forearm. An increase in arterial diameter post-ischemia indicates NO-mediated endothelial function. FMD is defined as the percentage change in diameter from baseline.

  • Ex Vivo Vascular Reactivity (Wire Myography): Isolated aortic rings from animal models are mounted in an organ chamber bath. The rings are subjected to various concentrations of vasoconstrictors and vasodilators (e.g., acetylcholine) to construct dose-response curves. This method allows for direct assessment of endothelium-dependent and -independent vasorelaxation.

Assessment of Oxidative Stress
  • Measurement of Reactive Oxygen Species (ROS):

    • Fluorescent Probes: Cellular ROS levels can be quantified using live-cell fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA). Upon entering the cell, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent DCF, which can be measured using a plate reader, flow cytometer, or microscope.

    • Luminometry: Superoxide production can be quantified using luminometry, as was done in the study with neonatal rat cardiomyocytes, which measured NADPH-stimulated superoxide.

  • Lipid Peroxidation Assay (TBARS Assay): Malondialdehyde (MDA), a byproduct of lipid peroxidation, is a common marker of oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay involves the reaction of MDA with thiobarbituric acid to produce a colored product that can be measured colorimetrically (OD ~532 nm).

  • Western Blot Analysis: This technique is used to measure the expression levels of specific proteins involved in oxidative stress pathways, such as gp91phox (a subunit of NADPH oxidase) or signaling proteins like phosphorylated ERK 1/2.

cluster_prep Cell Culture & Treatment cluster_analysis Analysis of Oxidative Stress cluster_methods1 ROS Methods cluster_methods2 WB Targets A1 Culture Cardiomyocytes or Endothelial Cells A2 Induce Stress (e.g., Angiotensin II or TNF-α) A1->A2 A3 Treat with this compound (Varying Concentrations) A2->A3 B1 ROS/Superoxide Measurement A3->B1 B2 Western Blotting A3->B2 B3 Lipid Peroxidation (MDA Assay) A3->B3 C1 Fluorescent Probes (e.g., DCFDA) B1->C1 via C2 Luminometry B1->C2 via D1 gp91phox B2->D1 for D2 p-ERK 1/2 B2->D2 for

Workflow for assessing this compound's effect on oxidative stress.

Conclusion and Future Directions

This compound's mechanism of action is uniquely suited to address the core pathophysiological impairments of the NO-sGC-cGMP pathway in heart failure. By directly stimulating sGC and enhancing its sensitivity to NO, this compound effectively increases cGMP levels, leading to improved vascular and myocardial function. Furthermore, compelling preclinical evidence demonstrates that this compound can attenuate oxidative stress by reducing ROS production and the expression of pro-oxidative enzymes. This dual action on both the signaling pathway and the underlying oxidative environment highlights its therapeutic potential.

For drug development professionals, the success of this compound underscores the viability of targeting the NO-sGC-cGMP pathway. Future research should continue to explore the long-term effects of this compound on vascular and cardiac remodeling and further elucidate the molecular mechanisms by which it mitigates oxidative stress. Understanding these multifaceted effects will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this innovative therapy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Vericiguat Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vericiguat is a novel oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction.[1][2][3][4][5] Its mechanism of action involves the direct stimulation of sGC, a key enzyme in the nitric oxide (NO) signaling pathway, independent of and synergistic with NO. This leads to increased intracellular cyclic guanosine monophosphate (cGMP) production, resulting in vasodilation and other beneficial cardiovascular effects. Accurate and reproducible in vitro potency assays are crucial for the research and development of this compound and other sGC modulators.

These application notes provide a detailed overview of in vitro assays to measure the potency of this compound, including a summary of reported potency data and a comprehensive experimental protocol for a cell-based sGC activity assay.

Data Presentation: this compound In Vitro Potency

The potency of this compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the drug that elicits 50% of the maximal response in a given assay. The following table summarizes the reported in vitro potency of this compound from a key study.

Assay TypeSystemConditionThis compound EC50 (nM)Reference
sGC Activity AssayRecombinant CHO cell line overexpressing rat sGC-1005 ± 145
sGC Activity AssayRecombinant CHO cell line overexpressing rat sGCIn the presence of 30 nM SNAP (NO donor)39.0 ± 5.1
sGC Activity AssayRecombinant CHO cell line overexpressing rat sGCIn the presence of 100 nM SNAP (NO donor)10.6 ± 1.7
sGC Activity AssayHighly purified recombinant sGC-1.7- to 57.6-fold stimulation at 0.01–100 µM

Note: The data clearly demonstrates the synergistic effect of an NO donor (SNAP) on the potency of this compound, resulting in a significantly lower EC50 value.

Signaling Pathway of this compound

This compound directly stimulates soluble guanylate cyclase (sGC), an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). It also sensitizes sGC to endogenous nitric oxide (NO). The increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn mediates various downstream effects, including smooth muscle relaxation and vasodilation.

Vericiguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activation cGMP cGMP sGC->cGMP Conversion This compound This compound This compound->sGC Direct Stimulation & Sensitization GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Effects Downstream Effects (e.g., Vasodilation) PKG->Effects

This compound signaling pathway.

Experimental Protocol: Cell-Based sGC Activity Assay

This protocol describes a method to determine the potency of this compound by measuring its ability to stimulate cGMP production in a recombinant cell line overexpressing sGC.

1. Materials and Reagents

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing rat soluble guanylate cyclase (sGC).

  • Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain sGC expression.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Lysis Buffer: 0.1 M HCl or a commercially available cell lysis buffer compatible with cGMP immunoassays.

  • cGMP Immunoassay Kit: A competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantitative determination of cGMP.

  • 96-well Cell Culture Plates: Clear, flat-bottom plates for cell seeding and treatment.

  • Multi-channel Pipettes and Tips

  • Plate Reader: Capable of measuring absorbance at the wavelength specified by the cGMP immunoassay kit manufacturer.

2. Experimental Workflow

Experimental_Workflow A 1. Cell Seeding Seed CHO-sGC cells in a 96-well plate B 2. Cell Culture Incubate for 24-48 hours to allow attachment A->B C 3. Compound Preparation Prepare serial dilutions of this compound B->C D 4. Cell Treatment Add this compound dilutions to the cells and incubate C->D E 5. Cell Lysis Lyse the cells to release intracellular cGMP D->E F 6. cGMP Measurement Quantify cGMP levels using an ELISA kit E->F G 7. Data Analysis Plot concentration-response curve and determine EC50 F->G

Experimental workflow for the sGC potency assay.

3. Detailed Methodology

3.1. Cell Culture and Seeding

  • Culture the CHO-sGC cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells regularly to maintain them in the exponential growth phase.

  • On the day of the experiment, detach the cells using trypsin-EDTA and resuspend them in fresh culture medium.

  • Count the cells and adjust the density to a predetermined optimal seeding concentration (e.g., 2 x 10^5 cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24-48 hours to allow for cell attachment and confluence.

3.2. Compound Preparation and Treatment

  • Prepare a series of this compound dilutions in assay buffer from the stock solution. A typical concentration range for an initial experiment could be from 1 nM to 100 µM.

  • Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration) and a positive control (e.g., a known sGC activator or an NO donor like SNAP).

  • Carefully remove the culture medium from the wells.

  • Wash the cells once with 100 µL of pre-warmed assay buffer.

  • Add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

3.3. Cell Lysis and cGMP Measurement

  • After the incubation period, aspirate the treatment solutions from the wells.

  • Add 100 µL of lysis buffer (e.g., 0.1 M HCl) to each well.

  • Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure complete cell lysis.

  • The cell lysates containing the intracellular cGMP can now be used for quantification.

  • Follow the instructions provided with the cGMP immunoassay (ELISA) kit to measure the cGMP concentration in each sample. This typically involves transferring the lysates (or a dilution thereof) to the ELISA plate, adding the kit reagents, incubating, washing, and finally measuring the absorbance.

3.4. Data Analysis

  • Construct a standard curve using the cGMP standards provided in the ELISA kit.

  • Use the standard curve to determine the cGMP concentration in each of the experimental samples.

  • Plot the cGMP concentration (or fold increase over basal) against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R).

  • From the fitted curve, determine the EC50 value for this compound.

Conclusion

The described in vitro cell-based assay provides a robust and reliable method for determining the potency of this compound and other sGC stimulators. By quantifying the production of the second messenger cGMP, this assay directly reflects the pharmacological activity of the compound on its target. The provided protocol and data serve as a valuable resource for researchers and professionals involved in the study and development of drugs targeting the NO-sGC-cGMP signaling pathway.

References

Application Notes and Protocols for Studying Vericiguat in Animal Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of preclinical animal models used to investigate the therapeutic effects of Vericiguat in heart failure. The information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a soluble guanylate cyclase (sGC) stimulator approved for the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2] It works by directly stimulating sGC, an enzyme in the nitric oxide (NO) signaling pathway, leading to increased production of cyclic guanosine monophosphate (cGMP).[1][3][4] This results in vasodilation and is thought to have beneficial effects on myocardial function and remodeling. Preclinical studies in various animal models have been instrumental in elucidating the mechanisms of action and therapeutic potential of this compound in heart failure.

Animal Models

Several animal models have been employed to study the efficacy of this compound in recapitulating the pathophysiology of heart failure. The most common models include:

  • Pressure-Overload Induced Heart Failure: Transverse Aortic Constriction (TAC) in mice is a widely used model to mimic hypertension-induced heart failure.

  • Chemotherapy-Induced Cardiomyopathy: Doxorubicin (DOX)-induced cardiomyopathy in rats serves as a model for toxicant-related heart failure.

  • Ischemia/Reperfusion Injury: Ligation of the left anterior descending (LAD) coronary artery in pigs is a translational model for heart failure following myocardial infarction.

Signaling Pathway of this compound

This compound's primary mechanism of action is the stimulation of the NO-sGC-cGMP signaling pathway. In heart failure, NO bioavailability is often reduced, leading to impaired cGMP signaling and subsequent myocardial and vascular dysfunction. This compound bypasses the need for endogenous NO to a certain extent by directly stimulating sGC, thereby restoring cGMP levels and promoting beneficial downstream effects.

cluster_Vessel Vascular Smooth Muscle Cell NO NO sGC_inactive sGC (inactive) NO->sGC_inactive stimulates sGC_active sGC (active) cGMP cGMP sGC_active->cGMP converts GTP to GTP GTP Vasodilation Vasodilation cGMP->Vasodilation This compound This compound This compound->sGC_active directly stimulates AnimalAcclimatization Acclimatization (Male C57BL/6 mice, ~25g) Surgery Surgical Procedure: Transverse Aortic Constriction (TAC) or Sham AnimalAcclimatization->Surgery Treatment This compound Treatment (10 mg/kg/day, oral gavage) for 14 days Surgery->Treatment Assessment Functional and Histological Assessment Treatment->Assessment Echocardiography Echocardiography Assessment->Echocardiography Histology Histology (Masson's Trichrome, Picrosirius Red) Assessment->Histology Proteomics Proteomic Profiling Assessment->Proteomics AnimalAcclimatization Acclimatization (Rats) Induction Doxorubicin Administration (1 mg/kg, intraperitoneal, twice a week for 6 weeks) AnimalAcclimatization->Induction Treatment This compound Treatment (1 mg/kg/day, intragastric) for 8 weeks Induction->Treatment Assessment Functional and Histological Assessment Treatment->Assessment Biomarkers Plasma NT-proBNP Assessment->Biomarkers Histology Histology (Myocardial cell atrophy, fibrosis, apoptosis) Assessment->Histology Signaling Western Blot (cGMP-PKG axis, Nrf2) Assessment->Signaling AnimalAcclimatization Acclimatization (Minipigs) Pretreatment This compound Administration (3 mg/kg) 3 hours before surgery AnimalAcclimatization->Pretreatment Surgery Ischemia/Reperfusion (I/R) Injury: 90 min LAD occlusion, followed by 180 min reperfusion Pretreatment->Surgery PostoperativeCare Postoperative Care and Monitoring Surgery->PostoperativeCare Followup Follow-up Period (e.g., 4 weeks) PostoperativeCare->Followup Assessment Functional and Histological Assessment Followup->Assessment MRI Cardiovascular Magnetic Resonance (CMR) Assessment->MRI Histology Histology (Masson's Trichrome, α-SMA) Assessment->Histology

References

Application Notes and Protocols for Administering Vericiguat in Rodent Models of Cardiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of vericiguat, a soluble guanylate cyclase (sGC) stimulator, in various rodent models of cardiac disease. The included protocols are designed to ensure reproducible and reliable experimental outcomes for preclinical research.

Introduction

This compound is a novel therapeutic agent that modulates the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1] In cardiovascular diseases, this pathway is often impaired, leading to endothelial dysfunction, inflammation, and fibrosis. This compound directly stimulates sGC, increasing cGMP levels, which in turn can improve myocardial and vascular function.[1][2] This document outlines protocols for administering this compound in rodent models of cardiac disease and for assessing its therapeutic effects.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's primary mechanism of action is the direct stimulation of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This action is independent of and synergistic with nitric oxide (NO). The subsequent increase in intracellular cGMP activates protein kinase G (PKG), which mediates a range of downstream effects including vasodilation, and reductions in fibrosis, hypertrophy, and inflammation. In some contexts, such as myocardial infarction, this compound has also been shown to modulate the CaMKII signaling pathway.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_effects Downstream Effects cluster_camkii Myocardial Infarction Context NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Anti_fibrotic Anti-fibrotic Effects PKG->Anti_fibrotic Anti_hypertrophic Anti-hypertrophic Effects PKG->Anti_hypertrophic Anti_inflammatory Anti-inflammatory Effects PKG->Anti_inflammatory This compound This compound This compound->sGC Directly Stimulates CaMKII CaMKII Pathway (Modulation) This compound->CaMKII Modulates

This compound directly stimulates sGC to increase cGMP production.

Experimental Workflow

A typical experimental workflow for evaluating this compound in a rodent model of cardiac disease involves several key stages, from model induction to terminal analysis.

Experimental Workflow cluster_setup Experimental Setup cluster_induction Disease Model Induction cluster_treatment Treatment Phase cluster_analysis Terminal Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats, C57BL/6 Mice) Baseline_Measurements Baseline Measurements (Echocardiography, Blood Pressure) Animal_Acclimation->Baseline_Measurements Model_Induction Induction of Cardiac Disease (e.g., Doxorubicin, MI, TAC) Baseline_Measurements->Model_Induction Randomization Randomization into Groups (Sham, Vehicle, this compound) Model_Induction->Randomization Treatment_Admin Daily this compound Administration (Oral Gavage) Randomization->Treatment_Admin Interim_Monitoring Interim Monitoring (Echocardiography, Telemetry) Treatment_Admin->Interim_Monitoring Terminal_Measurements Terminal Hemodynamic & Functional Measurements Interim_Monitoring->Terminal_Measurements Tissue_Harvesting Tissue Harvesting (Heart, Lungs, Blood) Terminal_Measurements->Tissue_Harvesting Histology Histological Analysis (Fibrosis, Apoptosis) Tissue_Harvesting->Histology Biomarkers Biomarker Analysis (e.g., NT-proBNP) Tissue_Harvesting->Biomarkers

A generalized workflow for in vivo studies with this compound.

Rodent Models of Cardiac Disease

This compound has been investigated in several rodent models of cardiac disease. The choice of model depends on the specific research question.

Model Description Species Key Pathological Features
Doxorubicin-Induced Cardiomyopathy (DIC) A model of chemotherapy-induced cardiotoxicity. Doxorubicin is administered intraperitoneally to induce cardiac dysfunction.RatLeft ventricular dilation, reduced systolic function, myocardial fibrosis, and apoptosis.
Myocardial Infarction (MI) Surgical ligation of the left anterior descending (LAD) coronary artery to induce an infarct.Mouse, RatVentricular remodeling, cardiac dysfunction, fibrosis, and increased susceptibility to arrhythmias.
Transverse Aortic Constriction (TAC) A surgical model of pressure overload-induced cardiac hypertrophy and heart failure.MouseLeft ventricular hypertrophy, fibrosis, and eventual cardiac decompensation.
Mitral Regurgitation (MR) Surgically induced damage to the mitral valve to create volume overload.RatCardiac remodeling, preserved cardiac function initially, followed by dysfunction.
Hypertension-Induced Heart Failure with Preserved Ejection Fraction (HFpEF) Can be induced in transgenic models (e.g., RenTG rats) treated with L-NAME.RatDiastolic dysfunction, interstitial fibrosis, and left ventricular hypertrophy.

Quantitative Data Summary

The following tables summarize the reported effects of this compound in various rodent models of cardiac disease.

Table 1: Effects of this compound on Cardiac Function (Echocardiography)

Model Species This compound Dose Treatment Duration Change in Left Ventricular Ejection Fraction (LVEF) Change in Left Ventricular Fractional Shortening (LVFS) Reference
Doxorubicin-Induced CardiomyopathyRat1 mg/kg/day8 weeksSignificant IncreaseSignificant Increase
Mitral RegurgitationRat0.5 mg/kg/day8 weeksPreserved functionPreserved function
Myocardial InfarctionMouseNot Specified28 daysSignificant IncreaseNot Reported

Table 2: Effects of this compound on Hemodynamics and Cardiac Remodeling

Model Species This compound Dose Treatment Duration Change in Blood Pressure Change in Cardiac Fibrosis Reference
Doxorubicin-Induced CardiomyopathyRat1 mg/kg/day8 weeksSignificant increase compared to DOX groupSignificant Decrease
Mitral RegurgitationRat0.5 mg/kg/day8 weeksSignificant DecreaseSignificant Decrease
Myocardial InfarctionMouseNot Specified28 daysNot ReportedSignificant Decrease
HFpEF ModelRat0.1, 0.3, 1, 3 mg/kg/day8-10 weeksNo change at lower, effective dosesNot explicitly quantified

Experimental Protocols

Protocol 1: Induction of Doxorubicin-Induced Cardiomyopathy in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Doxorubicin Preparation: Dissolve doxorubicin hydrochloride in sterile saline.

  • Induction: Administer doxorubicin via intraperitoneal (IP) injection at a dose of 1 mg/kg twice a week for 6 weeks for a cumulative dose of 12 mg/kg. A control group should receive an equivalent volume of saline.

  • Confirmation of Cardiomyopathy: Perform baseline echocardiography after the 6-week induction period to confirm cardiac dysfunction (e.g., reduced LVEF).

Protocol 2: this compound Administration by Oral Gavage
  • Preparation of this compound Suspension: Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage: Prepare suspensions to deliver the desired dose (e.g., 0.5 mg/kg, 1 mg/kg) in a volume of approximately 5-10 mL/kg.

  • Administration:

    • Gently restrain the rodent.

    • Insert a sterile, ball-tipped gavage needle into the esophagus.

    • Slowly administer the this compound suspension.

    • Administer once daily for the duration of the study.

Protocol 3: Echocardiographic Assessment of Cardiac Function
  • Anesthesia: Anesthetize the rodent (e.g., with isoflurane).

  • Hair Removal: Remove chest hair using a depilatory cream.

  • Imaging:

    • Use a high-frequency ultrasound system with a linear transducer.

    • Obtain parasternal long-axis and short-axis views.

    • Acquire M-mode images at the level of the papillary muscles.

  • Measurements:

    • Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs).

    • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS).

Protocol 4: Blood Pressure Monitoring via Radiotelemetry
  • Telemetry Device Implantation:

    • Surgically implant a telemetry transmitter according to the manufacturer's instructions. For rats, the catheter is often placed in the abdominal aorta.

    • Allow for a post-operative recovery period of at least 7-10 days.

  • Data Acquisition:

    • House animals individually in cages placed on receiver platforms.

    • Record blood pressure continuously or at specified intervals.

Protocol 5: Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Staining)
  • Tissue Preparation:

    • Euthanize the animal and excise the heart.

    • Fix the heart in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut 5 µm sections.

  • Staining Procedure:

    • Deparaffinize and rehydrate the sections.

    • Stain with Weigert's iron hematoxylin.

    • Stain with Biebrich scarlet-acid fuchsin.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Stain with aniline blue.

    • Dehydrate and mount.

  • Quantification:

    • Capture digital images of the stained sections.

    • Use image analysis software to quantify the blue-stained fibrotic area relative to the total tissue area.

Protocol 6: Assessment of Apoptosis (TUNEL Assay)
  • Tissue Preparation: Prepare paraffin-embedded tissue sections as described for fibrosis analysis.

  • TUNEL Staining:

    • Deparaffinize and rehydrate sections.

    • Perform antigen retrieval.

    • Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves:

      • Permeabilization of cells.

      • Incubation with Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., dUTP-biotin).

      • Detection of the incorporated label using a fluorescent or chromogenic substrate.

  • Quantification:

    • Count the number of TUNEL-positive nuclei and the total number of nuclei in multiple high-power fields.

    • Calculate the apoptotic index as (TUNEL-positive nuclei / total nuclei) x 100.

Conclusion

This compound has demonstrated therapeutic potential in a variety of rodent models of cardiac disease by targeting the impaired NO-sGC-cGMP signaling pathway. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute preclinical studies to further investigate the cardioprotective effects of this compound. Consistent application of these methodologies will contribute to a more comprehensive understanding of its therapeutic mechanisms and potential clinical applications.

References

Application Notes and Protocols: Cell-based Assays for Screening Vericiguat Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vericiguat is a first-in-class oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[1][2] In pathophysiological conditions such as heart failure, impaired nitric oxide (NO) bioavailability and increased oxidative stress can lead to reduced activity of the NO-sGC-cGMP signaling pathway, contributing to myocardial and vascular dysfunction.[3][4] this compound directly stimulates sGC, independent of and synergistic with NO, to increase the production of the second messenger cyclic guanosine monophosphate (cGMP).[5] This elevation in cGMP leads to smooth muscle relaxation and vasodilation.

These application notes provide detailed protocols for cell-based assays designed to screen and characterize the activity of this compound and other sGC modulators. The primary method described is a Homogeneous Time-Resolved Fluorescence (HTRF) assay for the quantitative measurement of cGMP in cultured cells. An alternative method for assessing downstream signaling through vasodilator-stimulated phosphoprotein (VASP) phosphorylation is also discussed.

This compound's Mechanism of Action

This compound's therapeutic effect is mediated through the direct stimulation of sGC, a key enzyme in the NO signaling pathway. Under normal physiological conditions, NO binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. In heart failure, endothelial dysfunction and oxidative stress can impair this process. This compound stimulates sGC in a dual manner: it directly stimulates the enzyme to a basal level of activity and it enhances the sensitivity of sGC to endogenous NO. This results in a significant increase in intracellular cGMP levels, leading to the desired therapeutic effects of vasodilation and reduced cardiac workload.

Vericiguat_Mechanism_of_Action cluster_EC Extracellular Space cluster_CM Cell Membrane cluster_IC Intracellular Space NO_source Endogenous NO sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts This compound This compound This compound->sGC Stimulates & Sensitizes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Physiological Effects PKG->Vasodilation Leads to

This compound stimulates sGC to increase cGMP production.

Experimental Protocols

Primary Assay: cGMP HTRF Immunoassay

This protocol describes the measurement of intracellular cGMP accumulation in response to this compound stimulation using a competitive immunoassay in a 384-well plate format. The assay is based on HTRF technology.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing human sGC subunits (α1 and β1) are recommended. Alternatively, primary rat aortic smooth muscle cells can be used.

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 1 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation.

  • cGMP HTRF Assay Kit: (e.g., from Cisbio, PerkinElmer) containing cGMP-d2 conjugate and anti-cGMP cryptate antibody.

  • 384-well white, low-volume plates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Seeding:

    • Culture CHO-sGC cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 5,000-10,000 cells per well in a 384-well plate in a volume of 20 µL.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compounds in assay buffer containing IBMX. The final DMSO concentration should be ≤ 0.5%.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of assay buffer containing IBMX to each well.

    • Add 10 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cGMP Detection:

    • Following the manufacturer's instructions for the HTRF kit, prepare the cGMP-d2 and anti-cGMP cryptate solutions in the provided lysis buffer.

    • Add 10 µL of the cGMP-d2 solution to each well.

    • Add 10 µL of the anti-cGMP cryptate solution to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the cGMP concentration.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the kit.

    • Convert the HTRF ratio of the samples to cGMP concentrations using the standard curve.

    • Plot the cGMP concentration against the log of the this compound concentration and fit a four-parameter logistic equation to determine the EC50.

HTRF_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells 1. Seed CHO-sGC cells in 384-well plate Stimulate 3. Add this compound to cells (30 min @ 37°C) Seed_Cells->Stimulate Prep_Compounds 2. Prepare this compound serial dilutions Prep_Compounds->Stimulate Lyse_Detect 4. Lyse cells & add HTRF reagents Stimulate->Lyse_Detect Incubate 5. Incubate 1 hr @ RT Lyse_Detect->Incubate Read_Plate 6. Read HTRF signal (620nm & 665nm) Incubate->Read_Plate Calc_Ratio 7. Calculate HTRF Ratio Read_Plate->Calc_Ratio Calc_EC50 8. Determine cGMP conc. & calculate EC50 Calc_Ratio->Calc_EC50

Workflow for the cGMP HTRF cell-based assay.
Secondary Assay: VASP Phosphorylation Assay

This assay measures the phosphorylation of VASP, a downstream target of cGMP-dependent protein kinase G (PKG), as an alternative readout for this compound activity.

Materials:

  • Cell Line: Rat aortic smooth muscle cells.

  • This compound and other reagents as in the primary assay.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-VASP (Ser239) and total VASP.

  • Detection System: Western blot or ELISA-based detection system.

Protocol:

  • Cell Culture and Stimulation:

    • Seed and culture rat aortic smooth muscle cells in 6-well plates.

    • Starve cells in serum-free media for 4-6 hours.

    • Treat cells with varying concentrations of this compound for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Detection of VASP Phosphorylation:

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies for phospho-VASP and total VASP, followed by appropriate secondary antibodies.

    • ELISA: Use a commercially available VASP phosphorylation ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or absorbance (ELISA).

    • Normalize the phospho-VASP signal to the total VASP signal.

    • Plot the normalized signal against the log of the this compound concentration to determine the EC50.

Data Presentation

The following tables summarize representative quantitative data for sGC modulators from cell-based assays.

Table 1: Potency of sGC Modulators in a cGMP Assay

CompoundCell TypeAssay TypeEC50 (nM)Max. cGMP Fold IncreaseReference
This compound CHO-sGCHTRF50 - 15050 - 200Hypothetical Data
Riociguat CHO-sGCHTRF30 - 10070 - 250
BAY 41-2272 CHO-sGCHTRF20 - 8080 - 300
NO Donor (DEA/NO) CHO-sGCHTRF100 - 50010 - 50

Table 2: VASP Phosphorylation in Response to sGC Modulators

CompoundCell TypeAssay TypeEC50 (nM)Max. Response (% of Control)Reference
GSK2181236A Rat Aortic Smooth MuscleP-VASP Assay12.7>300%
BAY 60-4552 Rat Aortic Smooth MuscleP-VASP AssayNot specified>300%

Conclusion

The described cell-based assays provide robust and reliable methods for screening and characterizing the activity of this compound and other sGC modulators. The cGMP HTRF assay is a high-throughput method ideal for primary screening, while the VASP phosphorylation assay offers a valuable secondary assay to confirm downstream pathway activation. These protocols can be adapted for various research and drug development applications, from lead identification to mechanism of action studies.

References

Measuring cGMP Production in Response to Vericiguat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vericiguat is a novel oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure.[1] Its mechanism of action centers on the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in heart failure conditions.[2][3] this compound directly stimulates sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, leading to increased intracellular cGMP levels.[4] This elevation in cGMP mediates a range of physiological effects, including vasodilation, and has anti-hypertrophic, anti-fibrotic, and anti-inflammatory properties.

These application notes provide detailed protocols for measuring cGMP production in response to this compound in both in vitro and in vivo settings. The following sections will cover the essential background, experimental design considerations, and step-by-step instructions for quantifying this compound-induced cGMP synthesis.

Signaling Pathway of this compound

This compound enhances cGMP production through a dual mechanism. Firstly, it sensitizes sGC to endogenous NO, amplifying the signal. Secondly, it can directly stimulate sGC independently of NO, which is particularly relevant in conditions of low NO bioavailability, such as heart failure. The resulting increase in intracellular cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit cellular responses.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO NO sGC_inactive sGC (inactive) NO->sGC_inactive Stimulates sGC_active sGC (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes Conversion This compound This compound This compound->sGC_inactive Directly Stimulates & Sensitizes to NO GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates Targets

Caption: this compound signaling pathway.

Experimental Design Considerations

Several factors should be considered when designing experiments to measure cGMP production in response to this compound:

  • Cell Type/Tissue: The choice of biological material is critical. Relevant cell types include vascular smooth muscle cells, cardiac fibroblasts, and platelets. The expression and activity of sGC can vary between cell types.

  • This compound Concentration: A dose-response curve should be generated to determine the optimal concentration of this compound. Concentrations used in in vitro studies typically range from nanomolar to low micromolar.

  • Incubation Time: The kinetics of cGMP production should be determined by performing a time-course experiment.

  • Phosphodiesterase (PDE) Inhibition: cGMP is rapidly degraded by PDEs. To accurately measure cGMP production, it is often necessary to include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in the experimental buffer.

  • Assay Method: Several methods are available for quantifying cGMP, each with its own advantages and limitations. Common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and homogeneous time-resolved fluorescence (HTRF) assays.

Experimental Protocols

The following are detailed protocols for measuring cGMP production in cultured cells and tissue samples.

Protocol 1: cGMP Measurement in Cultured Cells using ELISA

This protocol describes the use of a competitive ELISA to measure cGMP levels in cell lysates.

Materials:

  • Cell culture medium and supplements

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Commercially available cGMP ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., human aortic vascular smooth muscle cells) in a multi-well plate at an appropriate density and allow them to adhere overnight.

    • The following day, replace the culture medium with serum-free medium and incubate for a period to serum-starve the cells.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cGMP degradation.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control for the desired time (e.g., 10, 30, 60 minutes).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer (e.g., 100 µL of 0.1 M HCl for a 96-well plate) to each well.

    • Incubate on ice for 10-20 minutes to ensure complete lysis.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the cGMP.

  • cGMP Measurement:

    • Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:

      • Preparing a standard curve using the provided cGMP standards.

      • Adding samples and standards to the antibody-coated microplate.

      • Adding a fixed amount of HRP-conjugated cGMP, which will compete with the cGMP in the samples/standards for antibody binding.

      • Incubating the plate.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the cGMP concentration in the samples by comparing their absorbance values to the standard curve. The absorbance is inversely proportional to the amount of cGMP in the sample.

    • Normalize the cGMP concentration to the protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

cluster_prep Cell Preparation & Treatment cluster_lysis Sample Preparation cluster_assay cGMP Measurement (ELISA) cluster_analysis Data Analysis Plate_Cells Plate and Adhere Cells Serum_Starve Serum Starve Cells Plate_Cells->Serum_Starve Add_PDEi Add PDE Inhibitor (IBMX) Serum_Starve->Add_PDEi Treat_this compound Treat with this compound Add_PDEi->Treat_this compound Wash_PBS Wash with Cold PBS Treat_this compound->Wash_PBS Lyse_Cells Lyse Cells (0.1M HCl) Wash_PBS->Lyse_Cells Centrifuge Centrifuge Lysate Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Add_Samples Add Samples/Standards to Plate Collect_Supernatant->Add_Samples Prepare_Standards Prepare Standard Curve Prepare_Standards->Add_Samples Add_HRP_cGMP Add HRP-cGMP Conjugate Add_Samples->Add_HRP_cGMP Incubate_Wash Incubate and Wash Add_HRP_cGMP->Incubate_Wash Add_Substrate Add Substrate & Stop Reaction Incubate_Wash->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Calculate_cGMP Calculate cGMP Concentration Read_Absorbance->Calculate_cGMP Normalize_Protein Normalize to Protein Content Calculate_cGMP->Normalize_Protein

Caption: Experimental workflow for cGMP measurement in cells.

Protocol 2: cGMP Measurement in Tissues using Radioimmunoassay (RIA)

This protocol outlines the measurement of cGMP in tissue homogenates using a competitive RIA. Note: This protocol involves the use of radioactive materials and requires appropriate safety precautions and licensing.

Materials:

  • Tissue of interest (e.g., heart, aorta)

  • Liquid nitrogen

  • Homogenizer

  • Trichloroacetic acid (TCA)

  • Water-saturated diethyl ether

  • Commercially available cGMP RIA kit (containing [¹²⁵I]-cGMP tracer, cGMP antibody, and standards)

  • Gamma counter

Procedure:

  • Tissue Collection and Homogenization:

    • Rapidly excise the tissue of interest and immediately freeze it in liquid nitrogen to prevent cGMP degradation.

    • Weigh the frozen tissue and homogenize it in a suitable volume of cold 6% TCA (e.g., 1:10 w/v).

  • Extraction of cGMP:

    • Centrifuge the homogenate at 2,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • Wash the supernatant four times with five volumes of water-saturated diethyl ether to remove the TCA. The upper ether layer should be discarded after each wash.

    • Lyophilize the aqueous extract to dryness.

  • cGMP Measurement:

    • Reconstitute the lyophilized extract in the assay buffer provided with the RIA kit.

    • Perform the cGMP RIA according to the manufacturer's instructions. This typically involves:

      • Preparing a standard curve with known amounts of non-radioactive cGMP.

      • Incubating the reconstituted samples and standards with a fixed amount of [¹²⁵I]-cGMP tracer and a limited amount of cGMP-specific antibody.

      • Separating the antibody-bound cGMP from the free cGMP (e.g., by precipitation with a secondary antibody).

      • Measuring the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis:

    • The amount of radioactivity is inversely proportional to the concentration of cGMP in the sample.

    • Calculate the cGMP concentration in the samples by comparing their radioactivity counts to the standard curve.

    • Express the results as pmol of cGMP per mg of tissue wet weight.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.

Cell/Tissue TypeTreatmentcGMP Concentration (pmol/mg protein or pmol/g tissue)Fold Change vs. ControlReference
Human Aortic Vascular Smooth Muscle CellsVehicle ControlValue1.0
This compound (1 µM)ValueValue
Human Cardiac FibroblastsControlValue1.0
This compound (30 µM)ValueValue
Recombinant sGCNO-independentN/A1.7 - 57.6

Note: Specific values for cGMP concentration and fold change should be inserted based on experimental results.

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to accurately measure cGMP production in response to this compound. By carefully considering the experimental design and choosing the appropriate assay method, scientists can effectively investigate the pharmacodynamic effects of this important therapeutic agent and further elucidate its role in the NO-sGC-cGMP signaling pathway.

References

Application Notes and Protocols for the Use of Vericiguat in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing vericiguat, a soluble guanylate cyclase (sGC) stimulator, in isolated organ bath experiments. This document outlines the mechanism of action, detailed experimental protocols for assessing its vasodilatory effects, and a summary of reported quantitative data.

Introduction

This compound is a novel therapeutic agent that directly stimulates sGC, a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] In cardiovascular physiology, the NO-sGC-cGMP pathway is crucial for regulating vascular tone, with its impairment contributing to endothelial dysfunction.[4] this compound enhances cGMP production, leading to smooth muscle relaxation and vasodilation. Isolated organ bath experiments are a fundamental ex vivo technique to characterize the pharmacological properties of vasoactive compounds like this compound, allowing for the determination of potency and efficacy in a controlled environment.

Mechanism of Action

This compound's primary mechanism involves the direct stimulation of sGC, independent of and synergistic with nitric oxide (NO). This action increases the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation (vasodilation).

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Stimulates sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Promotes This compound This compound This compound->sGC_inactive Directly Stimulates (NO-independent)

This compound's mechanism of action in vascular smooth muscle cells.

Experimental Protocols

This section provides detailed protocols for investigating the effects of this compound on isolated vascular tissues using an organ bath setup.

Materials and Reagents
  • Isolated Tissue: Freshly dissected blood vessels (e.g., thoracic aorta, saphenous artery) from a suitable animal model (e.g., rat, rabbit, mouse).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.

    • Composition of Krebs-Henseleit Solution (per 1 Liter):

      Component Molarity (mM) Weight (g)
      NaCl 118.4 6.92
      KCl 4.7 0.35
      CaCl₂·2H₂O 2.5 0.37
      MgSO₄·7H₂O 1.2 0.29
      KH₂PO₄ 1.2 0.16
      NaHCO₃ 25.0 2.10

      | Glucose | 11.1 | 2.00 |

  • Gases: Carbogen (95% O₂ / 5% CO₂).

  • Vasoconstrictors: Phenylephrine, Norepinephrine, U46619 (thromboxane A2 analog), or high KCl solution to induce pre-contraction.

  • This compound Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Data Acquisition System: Isometric force transducer coupled with a data acquisition system (e.g., PowerLab with LabChart software).

Experimental Workflow

Organ Bath Experimental Workflow Start Start Tissue_Dissection 1. Tissue Dissection (e.g., Thoracic Aorta) Start->Tissue_Dissection Ring_Preparation 2. Preparation of Vascular Rings (2-4 mm length) Tissue_Dissection->Ring_Preparation Mounting 3. Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration 4. Equilibration (60-90 min under basal tension) Mounting->Equilibration Viability_Test 5. Viability Test (e.g., High KCl solution) Equilibration->Viability_Test Washout 6. Washout and Return to Baseline Viability_Test->Washout Pre_contraction 7. Pre-contraction (e.g., Phenylephrine) Washout->Pre_contraction CRC 8. Cumulative Addition of this compound (Concentration-Response Curve) Pre_contraction->CRC Data_Analysis 9. Data Analysis (EC50/IC50 Calculation) CRC->Data_Analysis End End Data_Analysis->End

A generalized workflow for isolated organ bath experiments with this compound.
Detailed Methodologies

1. Tissue Preparation:

  • Euthanize the animal according to approved ethical protocols.
  • Carefully dissect the desired blood vessel and place it in cold, oxygenated Krebs-Henseleit solution.
  • Under a dissecting microscope, remove adherent connective and adipose tissue.
  • Cut the vessel into rings of 2-4 mm in length. For some experiments, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire or wooden stick.

2. Organ Bath Setup:

  • Mount the vascular rings on stainless steel hooks or wires in the organ bath chambers filled with Krebs-Henseleit solution.
  • Maintain the temperature at 37°C and continuously bubble with carbogen (95% O₂ / 5% CO₂).
  • Connect the upper hook/wire to an isometric force transducer to record changes in tension.

3. Equilibration and Viability Check:

  • Allow the tissues to equilibrate for 60-90 minutes under a basal tension (e.g., 1-2 grams for rat aorta), washing with fresh Krebs-Henseleit solution every 15-20 minutes.
  • After equilibration, assess the viability of the rings by inducing a contraction with a high potassium chloride (KCl) solution (e.g., 60-80 mM).
  • Wash the tissues thoroughly to return to baseline tension.

4. Pre-contraction:

  • Induce a submaximal, stable contraction using a vasoconstrictor such as phenylephrine (e.g., 1 µM) or norepinephrine. The level of pre-contraction should be approximately 60-80% of the maximal response to KCl.

5. Generation of Concentration-Response Curve:

  • Once a stable plateau of contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM).
  • Allow the response to each concentration to stabilize before adding the next.

6. Data Acquisition and Analysis:

  • Record the isometric tension continuously using a data acquisition system.
  • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the vasoconstrictor.
  • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
  • Calculate the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) value from the curve using non-linear regression analysis (e.g., a four-parameter logistic equation).

Data Presentation

The following table summarizes quantitative data for this compound from isolated organ bath experiments.

TissueSpeciesConditionPre-constrictorParameterValueReference
Saphenous Artery RingsRabbitNitrate-tolerantNot SpecifiedIC₅₀5.8 nM
Aortic RingsMouseHigh GlucoseAcetylcholine-Improved Relaxation

More comprehensive quantitative data from a wider range of isolated organ bath studies with this compound is needed to expand this table.

Conclusion

The isolated organ bath is an invaluable tool for characterizing the vasodilatory effects of this compound. The provided protocols offer a standardized approach to assess its potency and efficacy in various vascular tissues. These experiments are crucial for preclinical drug development and for understanding the pharmacological profile of sGC stimulators in the context of cardiovascular research. Further studies are encouraged to explore the effects of this compound in different vascular beds and under various pathophysiological conditions.

References

Application Notes and Protocols for Assessing Vericiguat's Effect on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to assess the effect of Vericiguat, a soluble guanylate cyclase (sGC) stimulator, on platelet aggregation. Detailed protocols for key experiments are provided to enable researchers to investigate the antiplatelet potential of this compound and similar compounds.

Introduction

This compound is a novel therapeutic agent that stimulates sGC, a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] This pathway plays a crucial role in regulating various physiological processes, including vascular tone and platelet function.[3][4] In heart failure, where NO bioavailability is often reduced, this compound helps to restore the NO-sGC-cyclic guanosine monophosphate (cGMP) signaling cascade.[3] The subsequent increase in cGMP levels is associated with vasodilation and has been shown in some studies to inhibit platelet activation and thrombosis.

However, the effect of this compound on platelet aggregation has yielded conflicting results in different studies. Preclinical studies have demonstrated a direct inhibitory effect of this compound on platelet aggregation and thrombosis in a concentration-dependent manner. Conversely, studies in healthy human volunteers, even with co-administration of aspirin, did not show a significant impact on platelet aggregation. These discrepancies highlight the importance of utilizing a range of robust and well-characterized assays to fully elucidate the effects of this compound on platelet function.

This document outlines several established methods for assessing platelet aggregation and activation, providing detailed protocols to guide researchers in their investigations of this compound.

Signaling Pathway of this compound in Platelets

This compound's mechanism of action in platelets involves the stimulation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This in turn activates protein kinase G (PKG), which phosphorylates a number of downstream targets to inhibit platelet activation and aggregation.

cluster_0 Platelet Cytosol This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Targets (e.g., VASP, IP3R) PKG->Downstream Phosphorylates Inhibition Inhibition of: - Calcium Mobilization - Granule Secretion - Integrin αIIbβ3 Activation Downstream->Inhibition cluster_workflow LTA Experimental Workflow start Whole Blood Collection (Sodium Citrate) centrifuge1 Centrifugation (Low Speed) start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Centrifugation (High Speed) prp->centrifuge2 adjust Adjust Platelet Count in PRP prp->adjust ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->adjust incubate Incubate PRP with this compound or Vehicle adjust->incubate aggregometer Place PRP in Aggregometer incubate->aggregometer add_agonist Add Agonist aggregometer->add_agonist measure Measure Light Transmission add_agonist->measure end Data Analysis measure->end cluster_workflow Flow Cytometry Experimental Workflow start Whole Blood or PRP incubate Incubate with This compound or Vehicle start->incubate activate Activate with Agonist incubate->activate stain Stain with Fluorescently Labeled Antibodies activate->stain fix Fix Sample stain->fix acquire Acquire Data on Flow Cytometer fix->acquire end Data Analysis acquire->end

References

Application of Vericiguat in Pulmonary Hypertension Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vericiguat is a novel oral soluble guanylate cyclase (sGC) stimulator.[1][2] It works by directly stimulating sGC, an enzyme crucial in the nitric oxide (NO) signaling pathway, and sensitizing it to endogenous NO.[3][4] This enhances the production of cyclic guanosine monophosphate (cGMP), a second messenger that plays a key role in regulating vascular tone, with increased cGMP levels leading to vasodilation.[2] While this compound is currently approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF), its mechanism of action holds significant therapeutic potential for conditions characterized by endothelial dysfunction and impaired NO-sGC-cGMP signaling, such as pulmonary hypertension.

It is important to note that this compound is not approved for the treatment of pulmonary hypertension. Another sGC stimulator, riociguat, is approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). This compound distinguishes itself from riociguat with a longer half-life, which allows for once-daily dosing.

These application notes provide an overview of the current research on this compound in the context of pulmonary hypertension, including preclinical data and planned clinical investigations. Detailed protocols for key experimental models are also provided to facilitate further research in this area.

Signaling Pathway

The therapeutic effects of this compound are mediated through the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway. In pulmonary hypertension, endothelial dysfunction leads to reduced NO bioavailability and impaired sGC activity. This compound directly stimulates sGC, increasing cGMP production, which in turn promotes vasodilation and is anticipated to reduce pulmonary vascular resistance and pressure.

cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell eNOS eNOS NO_endo NO eNOS->NO_endo NO_smc NO NO_endo->NO_smc Diffuses L_Arg L-Arginine L_Arg->eNOS sGC sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation NO_smc->sGC Stimulates This compound This compound This compound->sGC Directly Stimulates cluster_0 PCLS Preparation cluster_1 Experiment cluster_2 Analysis P1 Anesthetize and Perfuse Rat Lungs P2 Inflate with Agarose P1->P2 P3 Slice Lungs (250-300 µm) P2->P3 P4 Incubate Slices P3->P4 E1 Pre-constrict with Endothelin-1 (60 min) P4->E1 E2 Add this compound or Control E1->E2 E3 Incubate (60 min) E2->E3 A1 Image Vessels E3->A1 A2 Measure Vessel Area A1->A2 A3 Calculate Vasodilation A2->A3 cluster_0 Screening cluster_1 Randomization (1:1) cluster_2 Treatment Periods cluster_3 Outcome S1 Enroll HFrEF Patients with PH R1 Sequence 1 S1->R1 R2 Sequence 2 S1->R2 T1 This compound (6 weeks) R1->T1 T2 Placebo (6 weeks) R2->T2 W Washout Period T1->W T2->W T3 Placebo (6 weeks) W->T3 T4 This compound (6 weeks) W->T4 O1 Assess Change in dPAP T3->O1 T4->O1

References

Troubleshooting & Optimization

Vericiguat Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with vericiguat in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability and low aqueous solubility.[1][2] It is a weakly basic and lipophilic compound.[1] Key properties are summarized in the table below.

Q2: Why is the solubility of this compound pH-dependent?

A2: this compound is a weakly basic compound with a pKa of 4.7.[1] This means that in acidic environments (pH < 4.7), it becomes protonated and more soluble in aqueous media. Conversely, its solubility significantly decreases in neutral and alkaline conditions.[1]

Q3: What common solvents can be used to dissolve this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF), with a solubility of approximately 1 mg/mL. It is only slightly soluble in acetone and very slightly soluble in ethanol, methanol, and ethyl acetate. It is considered practically insoluble in 2-propanol and most aqueous buffers under neutral conditions.

Q4: How does food intake affect this compound's bioavailability?

A4: The absolute bioavailability of this compound is about 93% when taken with food. Food enhances its absorption, increases exposure (AUC by 44% and Cmax by 41%), and reduces pharmacokinetic variability. This is partly because the positive effect of food on the drug's wettability counteracts the negative effect of increased gastric pH on its solubility.

Q5: Can this compound tablets be crushed for experimental use?

A5: Yes, studies have shown that this compound administered as a crushed tablet in water has comparable pharmacokinetics to a whole tablet. A suspension of a crushed tablet in tap water has been demonstrated to be stable for up to 4 hours.

Troubleshooting Guide for Aqueous Solubility Issues

Issue Potential Cause Troubleshooting Steps & Recommendations
This compound precipitates out of solution upon addition to aqueous buffer. pH of the buffer is too high. this compound's solubility is significantly lower at neutral or alkaline pH.1. Lower the pH of the aqueous buffer to below this compound's pKa of 4.7. An acidic environment (e.g., pH 2.0) will increase solubility. 2. Prepare a concentrated stock solution in an organic solvent like DMSO first. Then, perform a serial dilution into the aqueous buffer, ensuring vigorous mixing to avoid localized high concentrations that can lead to precipitation.
Inconsistent results in cell-based assays. Incomplete dissolution or precipitation of this compound in the culture medium. The pH of standard cell culture media (typically ~7.4) promotes low solubility.1. Prepare a high-concentration stock solution in 100% DMSO. 2. Dilute the stock solution to an intermediate concentration in an acidic buffer before the final dilution into the cell culture medium. 3. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity. 4. Visually inspect for any signs of precipitation after addition to the medium.
Low or variable drug concentration measured in prepared aqueous solutions. Use of inappropriate solvent or insufficient solubilization techniques. this compound is practically insoluble in neutral aqueous media.1. For analytical purposes, use a mobile phase that ensures solubility, such as a mixture of organic solvents (e.g., acetonitrile, methanol) and an acidic aqueous buffer. 2. For preparing aqueous solutions, consider using co-solvents or formulating with solubility enhancers, though this must be compatible with the experimental system.
Difficulty preparing a stock solution. Attempting to dissolve this compound directly in an aqueous buffer. 1. Always prepare the primary stock solution in a suitable organic solvent like DMSO or DMF. 2. Use of an inert gas to purge the solvent can be a good practice for creating stock solutions for long-term storage.

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₁₆F₂N₈O₂
Molecular Weight 426.4 g/mol
BCS Classification Class II (Low Solubility, High Permeability)
pKa 4.7 (Weakly Basic)
LogP 2.99 (Lipophilic)
Appearance White to yellowish powder
Solubility in Organic Solvents ~1 mg/mL in DMSO and Dimethylformamide
Aqueous Solubility pH-dependent; lower at neutral pH, higher at acidic pH
UV/Vis. λmax 257 nm, 258 nm

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays or other in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container. For example, to make a 10 mM stock solution, weigh 4.264 mg of this compound.

    • Add the appropriate volume of DMSO to achieve the target concentration. For a 10 mM solution from 4.264 mg, add 1 mL of DMSO.

    • Vortex or sonicate the solution gently until the this compound is completely dissolved. The use of an ultrasonic bath may be necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Note: When diluting into aqueous media for experiments, ensure the final DMSO concentration is kept low and consistent across all treatments to avoid solvent-induced artifacts.

Protocol 2: General Method for Aqueous Solubility Assessment (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

  • Materials:

    • This compound powder

    • Aqueous buffer of desired pH (e.g., pH 2.0, pH 7.4)

    • Scintillation vials or glass tubes

    • Orbital shaker with temperature control

    • Centrifuge

    • HPLC or UV-Vis Spectrophotometer for quantification

  • Procedure:

    • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. This ensures that a saturated solution is formed.

    • Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

    • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot from the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the quantifiable range of the analytical method.

    • Quantify the concentration of dissolved this compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.

Visualizations

Vericiguat_Signaling_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates This compound This compound This compound->sGC Directly Stimulates & Sensitizes to NO cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Inactivated by Relaxation Vasodilation & Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP GMP PDE5->GMP Converts to

Caption: Mechanism of action for this compound via the sGC-cGMP pathway.

Troubleshooting_Workflow Start Start: Dissolving This compound in Aqueous Buffer CheckPrecipitate Is there visible precipitation? Start->CheckPrecipitate CheckpH Is buffer pH < 4.7? CheckPrecipitate->CheckpH Yes Success Success: this compound is dissolved CheckPrecipitate->Success No UseAcidic Action: Use a more acidic buffer (e.g., pH 2) CheckpH->UseAcidic Yes UseDMSO Action: Prepare stock in DMSO, then dilute into aqueous buffer CheckpH->UseDMSO No UseAcidic->CheckPrecipitate Failure Issue Persists: Consider co-solvents or re-evaluate concentration UseAcidic->Failure UseDMSO->CheckPrecipitate UseDMSO->Failure

Caption: Troubleshooting workflow for this compound aqueous solubility issues.

References

Vericiguat Preclinical Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information on the potential off-target effects of vericiguat observed in preclinical studies. The following question-and-answer format addresses common queries and troubleshooting scenarios that researchers may encounter during their own investigations.

Frequently Asked Questions (FAQs)

A1: Preclinical safety pharmacology studies, conducted in line with ICH S7A and S7B guidelines, revealed no special hazards for humans. These studies assessed the effects of this compound on the cardiovascular, respiratory, and central nervous systems.[1][2]

Q2: Were any off-target activities of this compound identified in broad screening panels?

A2: In vitro studies demonstrated that this compound and its major inactive N-glucuronide metabolite (M-1) have a low potential for off-target pharmacology. At clinically relevant concentrations, neither this compound nor M-1 showed inhibitory or inductive effects on major cytochrome P450 (CYP) isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) or uridine diphosphate-glucuronosyltransferase (UGT) isoforms (UGT1A1, 1A4, 1A6, 1A9, 2B4, and 2B7). Furthermore, they did not inhibit major drug transporters such as P-gp, BCRP, BSEP, OATP1B1/1B3, OAT1, OAT3, OCT1, OCT2, MATE1, and MATE2K.[3]

Q3: What were the key findings from the cardiovascular safety pharmacology studies?

Q4: What effects were observed in preclinical respiratory safety pharmacology studies?

A4: Preclinical respiratory safety studies in rats were conducted. While detailed quantitative results from the core safety study are not published, a study using rat precision-cut lung slices (PCLS) and isolated perfused lungs (IPL) demonstrated that this compound induced bronchodilation in pre-constricted airways and reduced airway resistance in the IPL model.[4]

Q5: What were the findings of the central nervous system (CNS) safety pharmacology studies?

A5: A study in rats investigated the effects of this compound on the CNS. Notably, this compound exhibited minimal brain penetration, with a brain-to-plasma concentration ratio of approximately 0.01. The study found that this compound enhanced long-term memory in an object location task in rats, an effect likely mediated by peripheral mechanisms due to its low CNS exposure. No alterations in cerebral blood volume were observed.

Q6: Were any reproductive or developmental toxicities observed in preclinical studies?

A6: Yes, embryo-fetal toxicity is considered a class effect for sGC stimulators. In animal reproduction studies, oral administration of this compound resulted in malformations of the heart and major vessels in rabbit fetuses, along with an increased number of abortions and resorptions. In a pre/postnatal toxicity study in rats, maternal toxicity at higher doses led to decreased pup body weight gain and increased pup mortality during the pre-weaning period.

Q7: Were there any other notable findings from repeat-dose toxicology studies?

A7: In rapidly growing adolescent rats, reversible bone effects, including hypertrophy of the growth plate and hyperostosis and remodeling of metaphyseal and diaphyseal bone, were observed. These effects were not seen in adult rats or dogs.

Troubleshooting Guide

Scenario 1: Unexpected cardiovascular effects in an in-house animal model.

  • Question: We are observing a greater than expected hypotensive effect in our rat model. What could be the cause?

  • Troubleshooting:

    • Vehicle and Formulation: this compound has low aqueous solubility. Ensure your vehicle is appropriate and consistent with those used in published preclinical studies (e.g., 0.5% Tylose with 2% Tween-80). Improper formulation can lead to variability in exposure.

    • Dose and Exposure: Confirm the dose and resulting plasma concentrations in your model. The hypotensive effect is dose-dependent.

    • Animal Strain and Health Status: The cardiovascular response can vary between different strains of rats. Also, the underlying health of the animals can influence their response to a vasodilator.

    • Concomitant Medications: If other drugs are being administered, consider the potential for pharmacodynamic interactions, even though this compound has a low potential for pharmacokinetic drug-drug interactions.

Scenario 2: Discrepant findings in CNS-related behavioral assays.

  • Question: Our behavioral studies in mice show no effect on memory, contrary to published rat data. Why might this be?

  • Troubleshooting:

    • Species Differences: There may be species-specific differences in the response to this compound.

    • Low Brain Penetration: Remember that this compound has very low penetration into the CNS. Any observed CNS effects are likely indirect or mediated by peripheral actions. The specific physiological state of your animal model might influence these indirect effects.

    • Assay Sensitivity: The sensitivity of the behavioral assay used is crucial. The object location task used in the published rat study is a specific test for spatial memory. Ensure your chosen assay is appropriate to detect the subtle, peripherally mediated effects that might be expected.

Quantitative Data Summary

Table 1: In Vitro Off-Target Profile of this compound and its M-1 Metabolite

Target ClassFindingsReference
CYP Isoforms No inhibition or induction of major isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) at clinically relevant concentrations.
UGT Isoforms No inhibition of major isoforms (1A1, 1A4, 1A6, 1A9, 2B4, 2B7) at clinically relevant concentrations.
Drug Transporters No inhibition of P-gp, BCRP, BSEP, OATP1B1/1B3, OAT1, OAT3, OCT1, OCT2, MATE1, and MATE2K at clinically relevant concentrations.

Table 2: Preclinical Pharmacokinetics of this compound in Rats

ParameterValueReference
Brain-to-Plasma Ratio (Cb:Cp) ~0.01

Experimental Protocols

Protocol 1: Assessment of CNS Effects in Rats (Object Location Task)

This protocol is a summary of the methodology used in a study by Nelissen et al. (2021).

  • Animals: Male Wistar rats.

  • Drug Administration: this compound administered orally (p.o.) 30 minutes before the first trial (T1). Doses ranged from 0.03 to 3.0 mg/kg. The vehicle used was 0.5% Tylose solution with 2% Tween-80.

  • Apparatus: A circular arena with two identical objects.

  • Procedure:

    • Learning Trial (T1): The rat is placed in the arena with two identical objects for a set period to allow for exploration.

    • Inter-trial Interval: A 24-hour delay.

    • Testing Trial (T2): The rat is returned to the arena, where one of the objects has been moved to a new location.

  • Data Analysis: The time spent exploring each object in T2 is recorded. A preference for the object in the novel location indicates memory of the original object placement.

Protocol 2: Assessment of Respiratory Effects in Rat Precision-Cut Lung Slices (PCLS)

This protocol is a summary of the methodology described by Goldenberg et al. (2025).

  • Tissue Preparation: Lungs from male Wistar rats are filled with low-melting agarose and sliced to a thickness of 250 µm.

  • Pre-constriction: Airways in the PCLS are pre-constricted with serotonin.

  • Treatment: PCLS are incubated with this compound at various concentrations.

  • Measurement: The cross-sectional area of the airways is measured using microscopy and image analysis software before and after treatment to determine the degree of bronchodilation.

Signaling Pathways and Experimental Workflows

Vericiguat_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation This compound This compound This compound->sGC_inactive Directly Stimulates (NO-independent) This compound->sGC_active Sensitizes to NO

Caption: this compound's dual mechanism on the NO-sGC-cGMP pathway.

Experimental_Workflow_CNS_Safety start Start: CNS Safety Assessment in Rats dosing Oral Administration (this compound or Vehicle) start->dosing t1 Object Location Task: Trial 1 (Learning) - 30 min post-dose - Two identical objects dosing->t1 delay 24-hour Inter-trial Interval t1->delay t2 Object Location Task: Trial 2 (Testing) - One object displaced delay->t2 data Data Collection: Time exploring each object t2->data analysis Data Analysis: Assess preference for novel location data->analysis end End: Determination of Memory Effects analysis->end

Caption: Workflow for assessing this compound's effect on spatial memory in rats.

Logical_Relationship_Safety_Assessment core ICH S7A Core Battery Safety Pharmacology Studies cv Cardiovascular System (e.g., Dog Telemetry) core->cv resp Respiratory System (e.g., Rat Plethysmography) core->resp cns Central Nervous System (e.g., Rat Irwin Test) core->cns conclusion Overall Preclinical Safety Profile: No Special Hazard for Humans cv->conclusion resp->conclusion cns->conclusion off_target In Vitro Off-Target Screening (Receptors, Enzymes, Ion Channels) off_target->conclusion tox Repeat-Dose Toxicology (Rat, Dog) tox->conclusion repro_tox Reproductive Toxicology (Rat, Rabbit) repro_tox->conclusion

Caption: Relationship of preclinical studies to the overall safety assessment.

References

Technical Support Center: Optimizing Vericiguat Dosage for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Vericiguat dosage for in vivo experimental studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Observed Issue Potential Cause Recommended Action
Hypotension (lethargy, decreased activity) This compound is a vasodilator and can cause a drop in blood pressure.- Monitor blood pressure regularly after administration. - Start with a lower dose and titrate upwards. - Ensure adequate hydration of the animals. - If severe, consider reducing the dose or temporarily discontinuing treatment.
High variability in experimental results - Inconsistent drug administration. - Variability in animal health status. - Food effects on drug absorption.- Ensure precise and consistent oral gavage technique. - Acclimatize animals properly before the study. - Administer this compound with food to increase bioavailability and reduce variability[1].
Lack of efficacy at a given dose - Insufficient dosage. - Poor absorption. - Rapid metabolism in the specific animal model.- Consider a dose-escalation study to determine the optimal dose. - Ensure the drug is properly formulated and administered with food. - Review pharmacokinetic data for the animal model being used.
Animal distress during or after gavage - Improper gavage technique. - Stress from handling.- Ensure personnel are well-trained in oral gavage. - Consider alternative voluntary oral administration methods mixed with palatable food.

Frequently Asked Questions (FAQs)

Dosing and Administration

1. What is a typical starting dose for this compound in rodent models of heart failure?

Based on published preclinical studies, a starting dose in the range of 0.5 mg/kg/day to 10 mg/kg/day administered orally has been used in rat and mouse models of cardiac dysfunction[2][3]. The optimal dose will depend on the specific animal model, the severity of the disease, and the intended therapeutic effect. A dose-response study is recommended to determine the most effective dose for your specific experimental conditions.

2. What is the recommended route of administration for this compound in in vivo studies?

Oral administration is the most common route used in preclinical studies and reflects the clinical route of administration. Oral gavage is a standard method to ensure accurate dosing.

3. How should this compound be prepared for oral administration?

For oral gavage, this compound tablets can be crushed and suspended in a suitable vehicle such as water. It is recommended to administer this compound with food, as this has been shown to increase its bioavailability[1].

Pharmacokinetics and Pharmacodynamics

4. What is the bioavailability of this compound in common animal models?

The absolute bioavailability of this compound after oral administration is moderate in rats and high in dogs[4]. In rats, maximum plasma concentrations are reached 1-3 hours after oral administration.

5. How is this compound metabolized and excreted in preclinical models?

In both rats and dogs, this compound is cleared through a combination of unchanged excretion and metabolism via glucuronidation and oxidative reactions. The majority of the dose is excreted in the feces.

6. What are the expected pharmacodynamic effects of this compound in vivo?

This compound is a stimulator of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP). This results in vasodilation and can lead to a decrease in blood pressure.

7. What biomarkers can be used to assess the pharmacodynamic activity of this compound in vivo?

Plasma or tissue levels of cGMP can be a direct biomarker of this compound's activity. In models of heart failure, cardiac biomarkers such as NT-proBNP may also be monitored to assess therapeutic efficacy.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Preclinical Models

Animal Model Disease/Condition Dosage Route of Administration Key Findings Reference
RatDoxorubicin-induced cardiomyopathy1 mg/kg/dayIntragastricImproved cardiac remodeling and contractile function.Not found in search results
RatMitral regurgitation0.5 mg/kg/dayOral gavagePreserved cardiac function and structural remodeling.
MouseMyocardial infarctionNot specifiedOralReduced cardiac dysfunction and infarct size.
MousePressure-overload heart failure10 mg/kg/dayOralMitigated pressure-overload-induced remodeling.
RabbitAtrial fibrillationNot specifiedNot specifiedAmeliorated structural and electrical remodeling.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

Parameter Rat Dog Reference
Bioavailability ModerateHigh
Time to Max. Plasma Conc. (Tmax) 1-3 hours1-3 hours
Primary Route of Excretion Feces (~81%)Feces (~89%)
Urinary Excretion ~11%~4%

Experimental Protocols

Detailed Protocol for Oral Administration of this compound in Rodents

This protocol provides a step-by-step guide for the preparation and oral gavage administration of this compound to rodents.

Materials:

  • This compound tablets

  • Mortar and pestle

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Balance

  • Vortex mixer

  • Appropriately sized oral gavage needles (stainless steel, ball-tipped)

  • Syringes

Procedure:

  • Dose Calculation: Calculate the required dose of this compound for each animal based on its body weight.

  • Formulation Preparation:

    • Crush the this compound tablet(s) into a fine powder using a mortar and pestle.

    • Weigh the appropriate amount of powdered this compound.

    • Suspend the powder in the chosen vehicle at the desired concentration.

    • Vortex the suspension thoroughly to ensure uniformity. Prepare fresh daily.

  • Animal Handling and Restraint:

    • Gently restrain the animal to prevent movement and ensure its head and body are in a straight line. Proper restraint is crucial to avoid injury to the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the animal from the tip of the nose to the last rib to determine the correct insertion depth.

    • Gently insert the ball-tipped gavage needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.

  • Drug Administration:

    • Once the needle is correctly positioned, administer the this compound suspension slowly and steadily.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.

    • Administer with a small amount of food to mimic the clinical recommendation and enhance bioavailability.

Visualizations

Vericiguat_Signaling_Pathway cluster_activation NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Stimulates sGC_active sGC (Active) sGC_inactive->sGC_active Activation This compound This compound This compound->sGC_inactive Directly Stimulates & Sensitizes to NO GTP GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Conversion sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation Leads to

Caption: this compound's mechanism of action in the NO-sGC-cGMP signaling pathway.

Experimental_Workflow start Start: In Vivo Study Planning animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model dose_selection Dose Selection & Formulation animal_model->dose_selection administration This compound Administration (e.g., Oral Gavage with Food) dose_selection->administration monitoring Monitoring (Blood Pressure, Behavior) administration->monitoring data_collection Data Collection (e.g., Pharmacokinetics, Biomarkers, Efficacy Endpoints) monitoring->data_collection analysis Data Analysis data_collection->analysis end End: Conclusion analysis->end

Caption: A typical experimental workflow for in vivo research with this compound.

References

Stability of Vericiguat in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of vericiguat in various solvents and under different storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years. For formulated tablets (Verquvo™), the recommended storage is at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F)[1].

Q2: In which solvents is this compound soluble, and what is its stability in these solvents?

A2: this compound is freely soluble in dimethyl sulfoxide (DMSO) and slightly soluble in acetone, while it is very slightly soluble in ethanol, acetonitrile, methanol, and ethyl acetate[2]. A stock solution in an organic solvent like DMSO can be stored at -80°C for at least one year. General studies on compound stability in DMSO at room temperature suggest that while many compounds are stable for months, degradation can occur, so it is best practice to prepare fresh solutions or store them at low temperatures[3][4]. The stability of this compound crushed and suspended in tap water has been demonstrated for up to 4 hours[1].

Q3: My this compound solution appears to have degraded. What are the likely causes?

A3: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is sensitive to alkaline, oxidative, and thermal stress. Therefore, exposure of your solution to high pH (alkaline conditions), oxidizing agents, or elevated temperatures could lead to degradation.

Q4: I am conducting a stability study. Under which conditions is this compound expected to be stable?

A4: this compound has demonstrated stability under photolytic conditions. One study showed no degradation when exposed to direct sunlight for 6 hours. It also showed minimal degradation under neutral and acidic conditions at room temperature for up to 30 hours.

Q5: How can I analyze the stability of my this compound samples?

A5: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended. Several methods have been developed that can separate this compound from its degradation products. A detailed experimental protocol for a suitable HPLC method is provided below.

Data Summary

The following tables summarize the available quantitative data on the solubility and stability of this compound.

Table 1: Solubility of this compound

SolventSolubility
Dimethyl sulfoxide (DMSO)Freely soluble
AcetoneSlightly soluble
EthanolVery slightly soluble
AcetonitrileVery slightly soluble
MethanolVery slightly soluble
Ethyl acetateVery slightly soluble
WaterSlightly soluble

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/TemperatureDurationDegradation (%)
Acidic5N HCl30 hours18.20%
Alkaline5N NaOH30 hours20.57%
Oxidative3% H₂O₂30 hours2.41%
Thermal80°C2 hoursNo degradation
PhotolyticDirect sunlight6 hoursNo degradation

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol is based on a validated method for the estimation of this compound and its degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system with a photodiode array detector or equivalent.

  • Column: Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: 10mM Potassium dihydrogen phosphate buffer: Methanol (60:40 v/v). The buffer pH should be adjusted as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 256 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Mobile Phase: Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 10mM solution. Mix with methanol in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

4. Sample Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution to determine the retention time of this compound.

  • Inject the prepared sample solutions.

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak purity of the main this compound peak should be assessed.

Visualizations

This compound Signaling Pathway

This compound is a stimulator of soluble guanylate cyclase (sGC). It enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, which is crucial for regulating cardiovascular function.

Vericiguat_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Stimulates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Catalyzes conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation (Smooth Muscle Relaxation) PKG->Relaxation This compound This compound This compound->sGC_inactive Directly Stimulates & Sensitizes to NO

Caption: this compound stimulates sGC, leading to cGMP production and vasodilation.

Experimental Workflow for this compound Stability Testing

The following diagram outlines a typical workflow for assessing the stability of this compound under various stress conditions.

Stability_Workflow cluster_workflow Stability Testing Workflow cluster_conditions Stress Conditions prep Prepare this compound Solutions (e.g., in DMSO, aqueous buffers) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sampling Collect Samples at Defined Time Points stress->sampling Acid Acidic (e.g., HCl) Base Alkaline (e.g., NaOH) Oxidative Oxidative (e.g., H₂O₂) Thermal Thermal (e.g., 80°C) Photo Photolytic (e.g., UV/Vis light) hplc Analyze by Stability-Indicating RP-HPLC Method sampling->hplc data Quantify this compound and Degradation Products hplc->data report Report % Degradation and Identify Degradants data->report

Caption: Workflow for assessing this compound stability under stress conditions.

References

Technical Support Center: Troubleshooting Variability in Vericiguat Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experiments with Vericiguat.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Solubility and Precipitation

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I resolve this?

A1: This is a frequent challenge due to this compound's classification as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low water solubility and high permeability.[1][2] this compound's solubility is also pH-dependent, with lower solubility at neutral pH compared to acidic conditions.[3] Here are several strategies to mitigate precipitation:

  • Optimize Final DMSO Concentration: Maintain the final DMSO concentration in your cell culture medium at the lowest effective level, ideally below 0.5%, to minimize solvent-induced cytotoxicity. Run vehicle controls with the same final DMSO concentration to assess its impact on your experimental model.

  • Pre-warm Media: Always warm your cell culture medium to 37°C before adding the this compound stock solution. Adding a cold solution can decrease the solubility of the compound, leading to precipitation.

  • Method of Addition: Instead of adding the concentrated DMSO stock directly to the full volume of media in your culture plate, try a serial dilution approach. Prepare an intermediate dilution of this compound in pre-warmed media with gentle but thorough mixing before adding it to your cells.

  • Sonication: Briefly sonicating the diluted this compound in the final culture medium before adding it to the cells can help to break down small precipitates and improve overall dissolution.

Q2: I'm observing a fine, crystalline precipitate in my cell culture wells after several hours of incubation with this compound. What is the likely cause and how can I fix it?

A2: Delayed precipitation can occur due to several factors:

  • Compound Instability: this compound can be susceptible to degradation under certain conditions, such as oxidative stress, which may result in less soluble byproducts.[3] It is recommended to prepare fresh working solutions for each experiment.

  • Interaction with Media Components: this compound may interact with proteins or other components in the serum or medium, leading to the formation of insoluble complexes over time. Consider reducing the serum concentration if your experimental design allows, or using a serum-free medium for the duration of the drug treatment.

  • pH Shift: The pH of the cell culture medium can shift during incubation due to cellular metabolism. Since this compound's solubility is pH-dependent, a change in pH could cause it to precipitate.[3] Ensure your incubator's CO2 levels are stable and the medium is adequately buffered.

Inconsistent Results in Cell-Based Assays

Q3: I am seeing high variability in my cGMP measurements between wells treated with the same concentration of this compound. What are the potential sources of this variability?

A3: Variability in cGMP assays is a common issue that can stem from multiple sources. Considering this compound is a soluble guanylate cyclase (sGC) stimulator, precise measurement of cGMP is critical.

  • Incomplete Cell Lysis: Ensure complete cell lysis to release all intracellular cGMP. The use of 0.1 M HCl is a common and effective method for stopping phosphodiesterase activity and lysing cells for cGMP measurement.

  • Phosphodiesterase (PDE) Activity: Endogenous PDEs rapidly degrade cGMP. It is crucial to inhibit PDE activity immediately upon stopping the experiment. Including a broad-spectrum PDE inhibitor like IBMX in your assay buffer during the this compound incubation can help to stabilize cGMP levels.

  • ELISA Procedure: Adherence to the ELISA kit protocol is critical. Inconsistent incubation times, inadequate washing, and temperature fluctuations can all contribute to variability. Using a microplate shaker during incubations can improve consistency.

  • Lot-to-Lot Variability of ELISA Kits: Research-use ELISA kits can exhibit significant lot-to-lot variability, particularly in the standard curve. It is advisable to purchase a single large lot of kits for a long-term study. If you must switch lots, perform bridging experiments to ensure consistency between the old and new lots.

Q4: My dose-response curve for this compound is not consistent across experiments. What could be the cause?

A4: A shifting dose-response curve suggests variability in the effective concentration of this compound or a change in the responsiveness of the cells.

  • Stock Solution Integrity: this compound can degrade, especially under oxidative conditions. Prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles.

  • Cell Passage Number: The responsiveness of cell lines can change with increasing passage number. This can alter the expression levels of key proteins in the sGC-cGMP signaling pathway. It is crucial to use cells within a consistent and defined passage number range for all experiments.

  • Cell Health and Density: Ensure that cells are healthy and seeded at a consistent density. Over-confluent or stressed cells may not respond consistently to sGC stimulation.

Issues in Animal Models

Q5: I am observing significant hypotension in my animal model after administering this compound, which is confounding my results. How can I manage this?

A5: Hypotension is a known pharmacodynamic effect of sGC stimulators due to their vasodilatory properties.

  • Dose Titration: The recommended approach in clinical settings is a dose-titration regimen, starting with a low dose and gradually increasing to the target dose. This allows for gradual adaptation and can mitigate severe hypotensive effects. A similar strategy should be employed in preclinical animal models.

  • Blood Pressure Monitoring: Closely monitor blood pressure in the animals, especially during the initial dosing period. This will help you to establish a dose that provides the desired pharmacological effect without causing excessive hypotension.

  • Route and Rate of Administration: The method of administration can influence the pharmacokinetic and pharmacodynamic profile. For oral administration, ensure consistent dosing with or without food, as food can affect bioavailability. For intravenous administration, a slower infusion rate may help to reduce acute hypotensive effects.

Q6: My animals are developing anemia during a long-term study with this compound. How should I address this?

A6: Anemia has been observed as a side effect of this compound in clinical trials.

  • Hemoglobin Monitoring: Regularly monitor hemoglobin levels or perform complete blood counts (CBCs) throughout the study. This will allow you to track the onset and severity of anemia.

  • Dose Adjustment: If anemia becomes severe, consider a dose reduction to see if this alleviates the issue while maintaining the desired therapeutic effect.

  • Supportive Care: Depending on the severity and the goals of the study, supportive care measures may be necessary. Consult with a veterinarian for appropriate interventions.

Data Presentation

Table 1: this compound Solubility and Stock Solution Preparation

ParameterRecommendationReference
Solvent Dimethyl sulfoxide (DMSO)
Stock Concentration Up to 85 mg/mL (199.35 mM)
Storage Aliquot and store at -80°C to minimize freeze-thaw cycles.N/A
Working Solution Prepare fresh for each experiment by diluting the stock in pre-warmed (37°C) aqueous buffer or cell culture medium.N/A
Final DMSO % in Assay Keep below 0.5% to minimize cytotoxicity.N/A

Table 2: Troubleshooting Summary for In Vitro Assay Variability

IssuePotential CauseTroubleshooting Steps
High well-to-well variability in cGMP levels Incomplete cell lysis, PDE activity, inconsistent ELISA procedure, ELISA kit lot variability.Use 0.1 M HCl for lysis, include a PDE inhibitor (e.g., IBMX), ensure consistent incubation times and washing, perform bridging experiments for new kit lots.
Inconsistent dose-response curve Degradation of this compound stock, high cell passage number, inconsistent cell health or density.Prepare fresh stock solutions, use cells within a defined passage range, ensure consistent cell seeding and health.
Compound precipitation Low aqueous solubility, interaction with media components, pH shifts.Optimize final DMSO concentration, pre-warm media, use serial dilution, consider serum-free media, ensure stable CO2 levels.

Experimental Protocols

Protocol 1: Measurement of Intracellular cGMP Levels using a Competitive ELISA

This protocol provides a general method for quantifying changes in intracellular cGMP in response to this compound treatment in cultured cells.

  • Cell Seeding: Seed cells in a 24-well or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Pre-incubation with PDE Inhibitor: Wash the cells once with serum-free medium. Add fresh serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes at 37°C.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor. Remove the pre-incubation medium and add the this compound solutions or vehicle control to the cells. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the treatment medium. Immediately add 200-500 µL of ice-cold 0.1 M HCl to each well to lyse the cells and stop enzymatic activity. Incubate on ice for 10-20 minutes.

  • Lysate Collection: Scrape the cells and transfer the acidic lysate to a microcentrifuge tube. Centrifuge at >600 xg for 10 minutes at 4°C to pellet cellular debris.

  • cGMP Quantification: Carefully collect the supernatant. The cGMP concentration in the supernatant can now be measured using a commercial cGMP competitive ELISA kit. Follow the manufacturer's instructions precisely. For samples with low expected cGMP levels, an acetylation step may be required to increase assay sensitivity, if available with your chosen kit.

  • Data Normalization: Normalize the measured cGMP concentration to the total protein concentration in each sample, determined from a parallel set of wells or from the cell pellet using a standard protein assay (e.g., BCA assay).

Protocol 2: Western Blot Analysis of sGC Signaling Pathway

This protocol outlines the steps to assess the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a downstream marker of PKG activity and sGC stimulation.

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1 (steps 1-3). After treatment, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and then transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-VASP (Ser239) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total VASP or a housekeeping protein like GAPDH.

Mandatory Visualization

experimental_workflow start Start seed_cells 1. Seed Cells in Multi-well Plate start->seed_cells incubate_24h 2. Incubate 24-48h seed_cells->incubate_24h pre_treat 3. Pre-treat with PDE Inhibitor (e.g., IBMX) incubate_24h->pre_treat treat_this compound 4. Treat with this compound or Vehicle pre_treat->treat_this compound lyse 5. Lyse Cells (e.g., 0.1 M HCl) treat_this compound->lyse collect 6. Collect Lysate lyse->collect assay 7. Perform cGMP Competitive ELISA collect->assay analyze 8. Analyze Data (Normalize to Protein) assay->analyze troubleshooting_tree start High Variability in Experimental Results issue_type What type of experiment? start->issue_type in_vitro In Vitro / Cell-Based issue_type->in_vitro Cell-Based in_vivo In Vivo / Animal Model issue_type->in_vivo Animal precipitate Precipitation Observed? in_vitro->precipitate side_effects Adverse Effects Observed? in_vivo->side_effects no_precipitate No Precipitation precipitate->no_precipitate No solubility_actions Action: - Optimize DMSO% - Pre-warm media - Use serial dilution - Check for media interactions precipitate->solubility_actions Yes inconsistent_data Inconsistent Data (e.g., cGMP, Dose-Response) no_precipitate->inconsistent_data data_actions Action: - Check stock stability - Standardize cell passage - Optimize ELISA protocol - Use PDE inhibitor inconsistent_data->data_actions no_side_effects No Adverse Effects side_effects->no_side_effects No hypotension Hypotension side_effects->hypotension Yes anemia Anemia side_effects->anemia Yes hypotension_actions Action: - Implement dose titration - Monitor blood pressure - Adjust administration rate hypotension->hypotension_actions anemia_actions Action: - Monitor hemoglobin - Consider dose reduction - Provide supportive care anemia->anemia_actions

References

Vericiguat Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Vericiguat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the degradation of this compound in long-term studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: Based on forced degradation studies, this compound is susceptible to degradation under several conditions. The primary degradation pathways are hydrolysis (under acidic and alkaline conditions) and oxidation.[1] Some studies also indicate sensitivity to thermal stress, while it appears to be relatively stable under photolytic conditions.[1]

Q2: What are the recommended storage conditions for this compound to minimize degradation in long-term studies?

A2: To minimize degradation, this compound should be stored in well-closed containers, protected from moisture and high temperatures. Long-term stability testing is typically conducted under conditions specified by the International Council for Harmonisation (ICH) guidelines, such as 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[2][3] For accelerated stability studies, conditions of 40°C ± 2°C / 75% RH ± 5% RH are often used.[2]

Q3: How can I monitor the degradation of this compound in my samples?

A3: The most common method for monitoring this compound degradation is through stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods. These methods should be capable of separating the intact this compound from its degradation products. A photodiode array (PDA) detector is often used to monitor the elution profile at a specific wavelength, typically around 233 nm or 252 nm.

Q4: Are there any known degradation products of this compound?

A4: Yes, forced degradation studies have identified several degradation products. One identified product results from alkaline hydrolysis. The characterization of these degradation products is crucial for understanding the degradation pathways and for ensuring the safety and efficacy of the drug product. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are used for the structure elucidation of these products.

Troubleshooting Guides

HPLC/UPLC Analysis of this compound

Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause A: Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Troubleshooting Step: Optimize the pH of the mobile phase. This compound is a basic compound, and a mobile phase with a slightly acidic pH (e.g., using a phosphate or formate buffer) can often improve peak shape.

  • Possible Cause B: Secondary interactions with the column. Residual silanol groups on the silica-based stationary phase can interact with basic compounds like this compound, leading to peak tailing.

    • Troubleshooting Step: Use an end-capped column or a column with a different stationary phase (e.g., a C8 instead of a C18). Alternatively, adding a competing base to the mobile phase in small concentrations can sometimes mitigate these interactions.

  • Possible Cause C: Column overload. Injecting too high a concentration of the sample can lead to peak distortion.

    • Troubleshooting Step: Dilute the sample and reinject.

Issue 2: Co-elution of this compound with degradation products or other impurities.

  • Possible Cause A: Insufficient chromatographic resolution. The mobile phase composition may not be optimal for separating closely eluting compounds.

    • Troubleshooting Step: Adjust the mobile phase composition. This could involve changing the ratio of the organic solvent to the aqueous buffer or trying a different organic solvent (e.g., acetonitrile vs. methanol). A gradient elution program may also be necessary to achieve adequate separation.

  • Possible Cause B: Inappropriate column chemistry. The selected column may not provide the necessary selectivity for the separation.

    • Troubleshooting Step: Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best resolution.

Issue 3: Inconsistent retention times for the this compound peak.

  • Possible Cause A: Inadequate column equilibration. The column may not be fully equilibrated with the mobile phase before injection.

    • Troubleshooting Step: Ensure the column is equilibrated for a sufficient amount of time before starting the analytical run. Monitor the baseline for stability.

  • Possible Cause B: Fluctuation in mobile phase composition or flow rate. Issues with the HPLC pump or improper mobile phase preparation can lead to retention time shifts.

    • Troubleshooting Step: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. Prepare fresh mobile phase and degas it properly.

  • Possible Cause C: Temperature fluctuations. Changes in ambient temperature can affect retention times.

    • Troubleshooting Step: Use a column oven to maintain a constant temperature for the column.

Data Presentation

Summary of Forced Degradation Studies

The following table summarizes the percentage of this compound degradation observed under various stress conditions as reported in a representative study.

Stress ConditionParameters% Degradation of this compound
Acid Hydrolysis 1 N HCl at 60°C for 1 hour11.9%
Alkaline Hydrolysis 1 N NaOH at 60°C for 1 hour13.1%
Oxidative 3% H₂O₂ for 12 hours15.2%
Reductive Not specified11.3%
Hydrolytic (Neutral) Water0.5%
Photolytic Exposure to light1.1%
Thermal 105°C for 24 hours10.8%

Note: These values are indicative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound (as per ICH Q1A(R2) Guidelines)

This protocol outlines a framework for conducting a long-term stability study of a this compound drug product.

1. Objective: To evaluate the stability of the this compound drug product under long-term storage conditions to establish a shelf-life.

2. Materials:

  • This compound drug product (at least three primary batches)

  • Packaging materials identical to the proposed commercial packaging

  • Stability chambers set to the desired storage conditions

  • Validated stability-indicating HPLC or UPLC method

3. Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

4. Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Accelerated: 0, 3, and 6 months

5. Analytical Tests:

  • Appearance: Visual inspection for any changes in color, clarity, or physical state.

  • Assay: Quantification of this compound content using a validated HPLC/UPLC method.

  • Degradation Products: Quantification of known and unknown degradation products using the same stability-indicating method.

  • Dissolution: (For solid oral dosage forms) To assess the drug release characteristics.

  • Water Content: (If applicable)

6. Data Analysis:

  • Evaluate the data for trends in the assay of this compound and the formation of degradation products over time.

  • If significant changes are observed in the accelerated study, the shelf-life will be based on the long-term data.

  • Statistical analysis may be used to establish the shelf-life.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general procedure for a stability-indicating RP-HPLC method.

1. Chromatographic System:

  • Column: Waters Acquity UPLC BEH Shield C8 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 80:20 v/v).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 233 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase).

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations.

3. Sample Preparation:

  • For drug product, accurately weigh and transfer a portion of the powdered tablets or contents of capsules to a volumetric flask.

  • Add a suitable diluent, sonicate to dissolve, and dilute to the final volume.

  • Filter the sample solution through a 0.45 µm filter before injection.

4. System Suitability:

  • Inject the standard solution multiple times and check for system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak areas.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Identify and quantify the this compound peak and any degradation product peaks based on their retention times and peak areas.

Visualizations

Signaling Pathway of this compound

Vericiguat_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Activates sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to This compound This compound This compound->sGC_inactive Directly Stimulates

Caption: Mechanism of action of this compound in the NO-sGC-cGMP signaling pathway.

Experimental Workflow for a Long-Term Stability Study

Stability_Study_Workflow Start Start: Drug Product Batches (n≥3) Packaging Package in Proposed Commercial Packaging Start->Packaging Storage Place in Stability Chambers (Long-term & Accelerated Conditions) Packaging->Storage Sampling Sample at Predetermined Time Points Storage->Sampling Analysis Perform Analytical Tests (Appearance, Assay, Degradants, etc.) Sampling->Analysis Data_Evaluation Evaluate Data for Trends and Changes Analysis->Data_Evaluation Shelf_Life Establish Shelf-Life Data_Evaluation->Shelf_Life

Caption: A typical workflow for conducting a long-term stability study of a drug product.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting_Peak_Tailing Problem Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH Appropriate? Problem->Check_pH Adjust_pH Adjust Mobile Phase pH Check_pH->Adjust_pH No Check_Column Is Column Overloaded or Degraded? Check_pH->Check_Column Yes Adjust_pH->Problem Dilute_Sample Dilute Sample Check_Column->Dilute_Sample Overloaded Replace_Column Use New/Different Column Check_Column->Replace_Column Degraded Check_Secondary_Interactions Are there Secondary Silanol Interactions? Check_Column->Check_Secondary_Interactions No Dilute_Sample->Problem Replace_Column->Problem Use_Endcapped_Column Use End-capped Column or Add Competing Base Check_Secondary_Interactions->Use_Endcapped_Column Yes Solution Solution: Symmetrical Peak Check_Secondary_Interactions->Solution No Use_Endcapped_Column->Problem

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

References

Mitigating hypotension as a side effect in animal studies with Vericiguat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vericiguat in animal studies. The primary focus is on mitigating the common side effect of hypotension.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause hypotension?

A1: this compound is a soluble guanylate cyclase (sGC) stimulator. It enhances the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway plays a crucial role in regulating vascular tone. By stimulating sGC, this compound increases the production of cGMP, which leads to smooth muscle relaxation and vasodilation (widening of blood vessels).[1][2] This vasodilation reduces systemic vascular resistance, which in turn can lead to a decrease in blood pressure, or hypotension.[3]

Q2: What are the typical signs of hypotension in research animals?

A2: Signs of hypotension in research animals can be subtle and require careful monitoring. Common indicators include:

  • A significant drop in systolic, diastolic, or mean arterial pressure as measured by telemetry, tail-cuff, or arterial line.

  • Lethargy or decreased activity.

  • Pale mucous membranes.

  • Increased heart rate (tachycardia) as a compensatory response.

  • Weak or thready pulse.

Q3: Are there any known drug interactions that can worsen this compound-induced hypotension?

A3: Yes, co-administration of this compound with other drugs that affect blood pressure can exacerbate hypotension. Caution should be exercised when using this compound with:

  • Phosphodiesterase-5 (PDE5) inhibitors (e.g., sildenafil): These drugs also increase cGMP levels, and their combined use with this compound is contraindicated due to the high risk of significant hypotension.

  • Other sGC stimulators (e.g., riociguat): Concomitant use is contraindicated.

  • Nitrates : These compounds are NO donors and can lead to an additive hypotensive effect.

  • Anesthetics : Many anesthetic agents (e.g., isoflurane, propofol) have vasodilatory properties and can potentiate the hypotensive effects of this compound.

Troubleshooting Guide: Managing this compound-Induced Hypotension

This guide provides a stepwise approach to mitigating hypotension observed during animal studies with this compound.

1. Pre-emptive Measures and Dose Titration

Proactive management is key to minimizing the risk and severity of hypotension.

  • Dose Selection: Start with a low dose of this compound and titrate upwards based on tolerability and blood pressure response. This approach has been used in clinical trials and is a crucial strategy to avoid significant drops in blood pressure.

  • Acclimatization: Ensure animals are properly acclimatized to handling and blood pressure measurement procedures to minimize stress-induced fluctuations in blood pressure.

  • Hydration Status: Confirm that animals are adequately hydrated before this compound administration, as dehydration can exacerbate hypotensive effects.

Experimental Protocol: Dose Titration in Rodent Models

This is a general guideline and should be adapted based on the specific research question and animal model.

  • Baseline Measurement: Establish a stable baseline blood pressure over several days before the start of the study.

  • Starting Dose: Begin with a conservative starting dose. Based on preclinical studies, a starting oral dose in rats could be in the range of 0.5-1 mg/kg/day.

  • Monitoring: Continuously monitor blood pressure if possible (e.g., via telemetry). If continuous monitoring is not feasible, measure blood pressure at regular intervals post-dosing (e.g., 1, 2, 4, 8, and 24 hours).

  • Dose Escalation: If the initial dose is well-tolerated with no significant hypotension, the dose can be incrementally increased. A common approach is to double the dose every few days to a week, while closely monitoring blood pressure.

  • Define Hypotension Threshold: Establish a clear definition of significant hypotension for your study (e.g., a sustained drop in mean arterial pressure below 60 mmHg in rodents).

dot

Dose_Titration_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing and Monitoring cluster_action Action Baseline_BP Establish Baseline Blood Pressure Start_Dose Administer Low Starting Dose of this compound Baseline_BP->Start_Dose Hydration Ensure Adequate Hydration Hydration->Start_Dose Monitor_BP Monitor Blood Pressure (Continuous or Intermittent) Start_Dose->Monitor_BP Hypotension_Check Hypotension Observed? Monitor_BP->Hypotension_Check Increase_Dose Increase Dose Incrementally Hypotension_Check->Increase_Dose No Maintain_Dose Maintain or Reduce Dose/ Implement Mitigation Hypotension_Check->Maintain_Dose Yes Increase_Dose->Monitor_BP

Caption: Workflow for this compound dose titration to minimize hypotension.

2. Acute Hypotension Management

If an animal develops significant hypotension after this compound administration, the following steps can be taken.

  • Fluid Resuscitation: This is often the first line of treatment for drug-induced hypotension. The goal is to increase intravascular volume.

    • Crystalloids: Isotonic crystalloid solutions (e.g., 0.9% saline, Lactated Ringer's solution) can be administered. A typical starting bolus in rodents is 10-20 mL/kg intravenously or subcutaneously.

    • Colloids: In cases of severe or refractory hypotension, colloids (e.g., hetastarch) may be considered to provide more sustained volume expansion.

Experimental Protocol: Fluid Resuscitation in a Rodent Model

  • Vascular Access: If not already in place, establish intravenous (e.g., tail vein) or intraperitoneal access for fluid administration. Subcutaneous administration can also be used but has a slower onset of action.

  • Crystalloid Bolus: Administer a bolus of warmed isotonic crystalloid solution (10-20 mL/kg) over 5-15 minutes.

  • Re-assess: Monitor blood pressure closely during and after the fluid bolus.

  • Repeat Bolus: If hypotension persists, a second bolus may be administered. Be cautious to avoid fluid overload, especially in animals with pre-existing cardiac conditions.

  • Vasopressor Support: If fluid resuscitation is insufficient to correct hypotension, vasopressor therapy may be necessary. This should be done with caution and under the guidance of a veterinarian.

    • Norepinephrine: A common first-line vasopressor for vasodilatory shock in dogs and cats. It primarily causes vasoconstriction.

    • Dopamine: Can be used to increase cardiac output and blood pressure.

    • Vasopressin: May be considered in cases of refractory hypotension.

Note: The use of vasopressors requires continuous blood pressure monitoring and careful dose titration to avoid excessive vasoconstriction and potential end-organ damage.

dot

Hypotension_Management_Flowchart Start Hypotension Detected (BP < Threshold) Fluid_Bolus Administer Isotonic Crystalloid Bolus (e.g., 10-20 mL/kg) Start->Fluid_Bolus Reassess_BP1 Re-assess Blood Pressure Fluid_Bolus->Reassess_BP1 BP_Normalized1 Blood Pressure Normalized Reassess_BP1->BP_Normalized1 Yes Consider_Vasopressors Consider Vasopressor Support (with veterinary consult) Reassess_BP1->Consider_Vasopressors No Monitor_Closely Continue Close Monitoring BP_Normalized1->Monitor_Closely Consider_Vasopressors->Monitor_Closely

Caption: Troubleshooting flowchart for acute hypotension management.

Data Summary Tables

Table 1: this compound Dosing in Animal Studies

Animal ModelRoute of AdministrationDoseOutcome/ObservationReference
Rat (Doxorubicin-induced cardiomyopathy)Oral gavage1 mg/kg/dayImproved cardiac remodeling and systolic function.
Rat (Anesthetized Wistar-Kyoto)Intravenous infusion10 μg/kg/minDecreased arterial pressure.

Table 2: Interventions for Hypotension in Animal Models

InterventionAnimal ModelDosage/AdministrationExpected OutcomeReference
Fluid Resuscitation
Isotonic Crystalloids (e.g., Lactated Ringer's)Rat (Hemorrhagic shock)Titrated to maintain MAP >40 mmHgIncreased intravascular volume.
Isotonic CrystalloidsGeneral Small Animals10-20 mL/kg bolusCorrection of fluid deficits, improved preload.
Vasopressor Support
NorepinephrineDog, Cat0.1–2 μg/kg/min CRIVasoconstriction, increased blood pressure.
DopamineDog, Cat4-10 μg/kg/min CRI (beta-1 effects)Increased cardiac contractility and heart rate.
VasopressinDog, Cat0.01-0.04 U/kg/hour CRIPeripheral vasoconstriction.

Signaling Pathway

dot

Vericiguat_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP to This compound This compound This compound->sGC Directly Stimulates & Sensitizes to NO GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation cGMP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Hypotension ↓ Blood Pressure (Hypotension) Vasodilation->Hypotension

Caption: this compound's mechanism of action leading to vasodilation.

References

Technical Support Center: Vericiguat Drug-Drug Interaction Studies in Polypharmacy Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) potential of vericiguat in polypharmacy models.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected variability in this compound plasma concentrations in our in vivo polypharmacy model. What could be the potential causes?

A1: Unexpected variability in this compound plasma concentrations can arise from several factors related to its pharmacokinetic profile. This compound's absorption is significantly influenced by food, with bioavailability increasing to 93% when taken with a meal.[1][2] Therefore, standardization of feeding protocols in your animal models is critical.

Additionally, while this compound's metabolism is primarily through glucuronidation by UGT1A9 and UGT1A1, with less than 5% cleared via cytochrome P450 (CYP) enzymes, concomitant medications could still have a minor impact.[1][2][3] this compound is also a substrate of the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Co-administration of potent inhibitors or inducers of these pathways, although not shown to be clinically significant in human studies, could contribute to variability in preclinical models.

Finally, consider the impact of gastric pH. Agents that increase gastric pH, such as proton pump inhibitors or antacids, may reduce this compound absorption, although this effect is less pronounced when administered with food.

Q2: Our in vitro studies using human liver microsomes show minimal CYP-mediated metabolism of this compound, yet we suspect a metabolic interaction with a co-administered drug. What should we investigate next?

A2: Your findings are consistent with existing data, which indicate that CYP-mediated metabolism is a minor clearance pathway for this compound (<5%). The primary metabolic route is glucuronidation via UGT1A9 and UGT1A1 to an inactive N-glucuronide metabolite.

Therefore, your next step should be to investigate potential interactions at the level of UGT enzymes. You can perform in vitro assays using human recombinant UGT1A9 and UGT1A1 enzymes to assess whether your co-administered drug inhibits or induces these specific isoforms. While clinical studies with the UGT1A9 inhibitor mefenamic acid did not show clinically significant effects on this compound pharmacokinetics, potent inhibitors in a preclinical setting could yield different results.

Q3: We are planning a study to evaluate the DDI potential of a new P-gp/BCRP inhibitor with this compound. What experimental setup would you recommend?

A3: A bidirectional transporter assay using polarized cell monolayers, such as Caco-2 or MDCK cells overexpressing human P-gp and BCRP, would be the recommended in vitro model. This allows for the determination of this compound's efflux ratio in the presence and absence of your test inhibitor.

A typical experimental workflow would involve:

  • Culturing the cell monolayers on permeable supports to achieve confluence and polarization.

  • Pre-incubating the cells with your P-gp/BCRP inhibitor.

  • Adding radiolabeled or non-labeled this compound to either the apical or basolateral chamber.

  • Sampling from the opposite chamber at various time points to determine the rate of transport.

  • Calculating the apparent permeability (Papp) in both directions (apical-to-basolateral and basolateral-to-apical) and determining the efflux ratio.

A significant reduction in the efflux ratio in the presence of your inhibitor would indicate a DDI potential.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound transport assays across different cell lines.

  • Possible Cause: Different cell lines express varying levels of endogenous transporters.

  • Troubleshooting Step: Ensure you are using well-characterized cell lines with confirmed overexpression of the transporters of interest (P-gp and BCRP). It is also advisable to quantify the expression levels of these transporters in your cell models.

Issue 2: Higher than expected hypotensive effects in an in vivo polypharmacy model co-administering this compound with another cardiovascular agent.

  • Possible Cause: This is likely a pharmacodynamic interaction rather than a pharmacokinetic one. This compound stimulates soluble guanylate cyclase (sGC), leading to vasodilation. Co-administration with drugs that have similar or synergistic effects on the nitric oxide (NO)-sGC-cGMP pathway can potentiate hypotension.

  • Troubleshooting Step: Review the mechanism of action of the co-administered drug. Concomitant use of this compound with other sGC stimulators (like riociguat) or phosphodiesterase type 5 (PDE-5) inhibitors is contraindicated or not recommended due to this risk. If the co-administered drug is a long-acting nitrate, be aware of the potential for additive hypotensive effects. Consider dose-response studies for both agents to characterize the interaction.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and clinical DDI studies involving this compound.

Table 1: In Vitro Inhibition Potential of this compound and its Major Metabolite (M-1)

Enzyme/TransporterThis compound IC50 (µM)M-1 IC50 (µM)
UGT1A910.6>50
BCRP20Not an inhibitor
OATP1B1~1625.6
OATP1B3~3016.6

Data sourced from in vitro studies.

Table 2: Effect of Co-administered Drugs on this compound Pharmacokinetics in Healthy Volunteers

Co-administered DrugMechanismChange in this compound AUCChange in this compound CmaxClinical Recommendation
Mefenamic AcidUGT1A9 InhibitorNo significant changeNo significant changeNo dose adjustment
KetoconazoleBroad-spectrum CYP and Transporter InhibitorNo significant changeNo significant changeNo dose adjustment
OmeprazoleProton Pump Inhibitor~30% reduction~30% reductionNo dose adjustment (take with food)
AntacidsGastric Acid Neutralizer~30% reduction~30% reductionNo dose adjustment (take with food)
SildenafilPDE-5 InhibitorNo significant effectNo significant effectCo-administration not recommended

Data compiled from various clinical pharmacology studies.

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP Induction Potential in Human Hepatocytes

  • Cell Culture: Plate cryopreserved human hepatocytes from at least three different donors and allow them to form a monolayer.

  • Treatment: Treat the hepatocyte cultures with this compound (at various concentrations), a positive control (e.g., rifampicin for CYP3A4), and a vehicle control for 48-72 hours.

  • RNA Isolation and qRT-PCR: At the end of the treatment period, lyse the cells and isolate total RNA. Perform quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA expression levels of target CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4).

  • Data Analysis: Normalize the CYP mRNA levels to a housekeeping gene. Calculate the fold induction relative to the vehicle control. A significant, concentration-dependent increase in mRNA expression suggests an induction potential. In vitro studies showed no significant induction of CYP1A2 and CYP2B6 by this compound. A slight increase in CYP3A4 mRNA was observed in one of three donors at the highest tested concentration, but this was not deemed clinically relevant.

Protocol 2: Bidirectional Transport Assay for P-gp/BCRP Substrate and Inhibition Assessment

  • Cell Seeding: Seed MDCK-MDR1 (for P-gp) or MDCK-BCRP (for BCRP) cells on permeable filter supports (e.g., Transwell®) and culture until a confluent monolayer is formed.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure TEER to confirm monolayer integrity.

  • Transport Experiment:

    • For substrate assessment: Add this compound to either the apical (A) or basolateral (B) chamber. At designated time points, collect samples from the receiver chamber.

    • For inhibition assessment: Pre-incubate the cell monolayers with a known inhibitor (positive control) or the test compound. Then, add this compound and proceed as above.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A). The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined. A ratio significantly greater than 2 suggests active transport. A reduction in the efflux ratio in the presence of an inhibitor indicates that this compound's transport is being blocked. This compound has been identified as a substrate for both P-gp and BCRP.

Visualizations

Vericiguat_Metabolism_Pathway This compound This compound M1 M-1 (Inactive N-glucuronide) This compound->M1 UGT1A9, UGT1A1 (Glucuronidation) Excretion_Feces Feces (~45%) This compound->Excretion_Feces Unchanged Drug Excretion_Urine Urine (~53%) M1->Excretion_Urine Pharmacodynamic_DDI_Logic cluster_pathway NO-sGC-cGMP Pathway cluster_outcome Clinical Outcome sGC sGC cGMP cGMP sGC->cGMP Catalyzes Vasodilation Vasodilation cGMP->Vasodilation cGMP->Vasodilation Hypotension Increased Risk of Symptomatic Hypotension Vasodilation->Hypotension This compound This compound This compound->sGC Stimulates PDE5_Inhibitors PDE-5 Inhibitors (e.g., Sildenafil) PDE5_Inhibitors->cGMP Inhibits Degradation Nitrates Nitrates NO NO Nitrates->NO Donate NO->sGC Activates DDI_Troubleshooting_Workflow start Unexpected Result in Polypharmacy Study pk_issue Altered this compound Exposure? start->pk_issue pd_issue Altered Pharmacodynamic Effect (e.g., BP)? start->pd_issue pk_issue->pd_issue No check_metabolism Investigate Metabolic Pathways (UGT1A9/1A1, minor CYPs) pk_issue->check_metabolism Yes check_transporters Investigate Transporters (P-gp, BCRP) pk_issue->check_transporters Yes check_absorption Review Formulation & Gastric pH Effects pk_issue->check_absorption Yes check_pd_interaction Review MOA of Co-administered Drug (e.g., NO-sGC-cGMP pathway) pd_issue->check_pd_interaction Yes in_vitro_assays Perform In Vitro Assays (microsomes, recombinant enzymes, transporter cell lines) check_metabolism->in_vitro_assays check_transporters->in_vitro_assays in_vivo_refinement Refine In Vivo Model (dose, timing, feeding) check_absorption->in_vivo_refinement check_pd_interaction->in_vivo_refinement

References

Best practices for handling and storing Vericiguat powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Vericiguat powder, alongside troubleshooting guides and frequently asked questions (FAQs) for its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally available stimulator of soluble guanylate cyclase (sGC). It works by directly stimulating sGC, an important enzyme in the nitric oxide (NO) signaling pathway, and sensitizing it to endogenous NO. This increases the production of cyclic guanosapine monophosphate (cGMP), a second messenger that plays a key role in regulating vascular tone, leading to smooth muscle relaxation and vasodilation.

Q2: What are the recommended storage conditions for this compound powder?

A2: this compound powder should be stored in a tightly sealed container in a cool, well-ventilated area. For long-term storage, -20°C is recommended, while for shorter periods, 4°C is suitable.[1] It is important to protect the powder from direct sunlight and sources of ignition.[1]

Q3: How should this compound powder be handled safely in a laboratory setting?

A3: When handling this compound powder, it is crucial to avoid inhalation, and contact with eyes and skin.[1] This can be achieved by working in a well-ventilated area, preferably with exhaust ventilation, and wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] Minimize dust and aerosol formation during handling.[1]

Q4: What solvents can be used to dissolve this compound powder?

A4: this compound is freely soluble in dimethyl sulfoxide (DMSO). It is slightly soluble in acetone and very slightly soluble in ethanol, acetonitrile, methanol, and ethyl acetate. It is practically insoluble in 2-propanol and aqueous solutions.

Q5: Is this compound stable in solution?

A5: this compound solutions in DMSO can be stored at -80°C for up to a year. For shorter-term storage, solutions can be kept at -20°C for up to six months. When preparing stock solutions, it is recommended to purge the solvent with an inert gas.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving Powder Use of an inappropriate solvent.This compound has low aqueous solubility. Use DMSO for primary stock solutions. Sonication may aid in dissolution.
Insufficient solvent volume.Refer to the solubility data to ensure you are using an adequate amount of solvent for the desired concentration.
Unexpected Experimental Results or Low Potency Degradation of this compound.This compound is sensitive to alkaline conditions, oxidation, and high temperatures. Ensure stock solutions are stored properly at -80°C and protected from light. Prepare fresh working solutions for each experiment. Avoid strong acids, alkalis, and oxidizing agents.
Inaccurate concentration of the stock solution.Verify the accuracy of the balance used for weighing the powder. Ensure complete dissolution of the powder when preparing the stock solution.
Precipitation of Compound in Aqueous Media Low aqueous solubility of this compound.When diluting a DMSO stock solution into an aqueous buffer for an experiment, ensure the final DMSO concentration is low and compatible with your assay system. It may be necessary to use a surfactant or other solubilizing agent, but this should be validated for non-interference with the experiment.

Physicochemical and Solubility Data

Property Value Reference
Molecular Formula C₁₉H₁₆F₂N₈O₂
Molecular Weight 426.39 g/mol
Appearance White to yellowish powder
CAS Number 1350653-20-1
Solubility in DMSO ~45-60 mg/mL (Sonication recommended)
Solubility in Ethanol Very slightly soluble
Solubility in Methanol Very slightly soluble
Aqueous Solubility Practically insoluble

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Equilibration: Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.26 mg of this compound (Molecular Weight = 426.39 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO (in this example, 1 mL).

  • Mixing: Tightly cap the tube/vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

In Vitro cGMP Measurement Assay

This protocol provides a general workflow for measuring the effect of this compound on cGMP production in a cell-based assay.

Materials:

  • Cells expressing soluble guanylate cyclase (e.g., CHO cells)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer

  • Commercial cGMP enzyme immunoassay (EIA) kit

Methodology:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Pre-treatment: The following day, replace the culture medium with a serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30-60 minutes.

  • This compound Treatment: Prepare serial dilutions of this compound from the stock solution in the assay medium. Add the different concentrations of this compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., a nitric oxide donor like SNP).

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cGMP EIA kit.

  • cGMP Measurement: Determine the cGMP concentration in the cell lysates using the cGMP EIA kit, following the manufacturer's protocol.

  • Data Analysis: Plot the cGMP concentration as a function of this compound concentration to determine the EC₅₀ value.

Visualizations

Vericiguat_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Vascular Smooth Muscle Cell NO_source Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts This compound This compound This compound->sGC Directly Stimulates & Sensitizes to NO GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Vasodilation & Smooth Muscle Relaxation PKG->Relaxation Leads to GMP GMP PDE5->GMP

Caption: this compound's mechanism of action in the NO-sGC-cGMP signaling pathway.

Vericiguat_Workflow cluster_storage Storage & Handling cluster_prep Solution Preparation cluster_exp Experimental Use Powder This compound Powder (Store at -20°C) Handling Handle with PPE in Ventilated Area Powder->Handling Weighing Accurately Weigh Powder Handling->Weighing Dissolve Dissolve in DMSO (Vortex/Sonicate) Weighing->Dissolve Solvent Anhydrous DMSO Solvent->Dissolve Stock 10 mM Stock Solution (Store at -80°C) Dissolve->Stock Dilution Prepare Working Dilutions in Assay Buffer Stock->Dilution Assay Perform In Vitro Assay (e.g., cGMP measurement) Dilution->Assay Analysis Data Analysis Assay->Analysis

Caption: Experimental workflow for handling and preparing this compound powder.

References

Validation & Comparative

Vericiguat and Riociguat: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two soluble guanylate cyclase stimulators, Vericiguat and Riociguat, this guide offers a comparative analysis of their mechanism of action, clinical efficacy, pharmacokinetic profiles, and safety data to inform research and drug development professionals.

This compound and Riociguat are both members of the novel class of drugs known as soluble guanylate cyclase (sGC) stimulators. By targeting a key pathway in cardiovascular regulation, they offer therapeutic options for distinct patient populations. This guide provides a comprehensive comparison of these two agents, supported by data from their pivotal clinical trials.

Mechanism of Action: A Shared Pathway

Both this compound and Riociguat exert their therapeutic effects by stimulating soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. In conditions such as heart failure and pulmonary hypertension, endothelial dysfunction leads to impaired NO synthesis and reduced sGC activity. This results in decreased levels of cyclic guanosine monophosphate (cGMP), a second messenger that plays a vital role in regulating vascular tone, cardiac contractility, and cardiac remodeling.

This compound and Riociguat directly stimulate sGC, independent of and synergistically with NO, to increase the production of cGMP. This leads to vasodilation and has the potential to improve myocardial and vascular function.[1][2][3]

cluster_0 Vascular Smooth Muscle Cell cluster_1 Drug Action NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive binds sGC_active sGC (Active) sGC_inactive->sGC_active activates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation / Relaxation PKG->Relaxation This compound This compound This compound->sGC_inactive stimulates Riociguat Riociguat Riociguat->sGC_inactive stimulates cluster_0 VICTORIA Trial Workflow (this compound) cluster_1 PATENT-1 / CHEST-1 Trial Workflow (Riociguat) V_Start Patient Screening (HFrEF, recent worsening) V_Rand Randomization (1:1) V_Start->V_Rand V_Treat This compound (up to 10 mg QD) + Standard HF Therapy V_Rand->V_Treat V_Placebo Placebo + Standard HF Therapy V_Rand->V_Placebo V_Follow Follow-up (Median 10.8 months) V_Treat->V_Follow V_Placebo->V_Follow V_End Primary Endpoint Analysis (CV Death or HF Hospitalization) V_Follow->V_End R_Start Patient Screening (PAH or CTEPH) R_Rand Randomization R_Start->R_Rand R_Treat Riociguat (up to 2.5 mg TID) R_Rand->R_Treat R_Placebo Placebo R_Rand->R_Placebo R_Follow Follow-up (12 or 16 weeks) R_Treat->R_Follow R_Placebo->R_Follow R_End Primary Endpoint Analysis (Change in 6MWD) R_Follow->R_End

References

Validating Vericiguat's Target Engagement in Cardiac Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods used to validate the target engagement of Vericiguat in cardiac tissue. This compound is a novel oral soluble guanylate cyclase (sGC) stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF).[1][2][3] Its therapeutic benefit hinges on its ability to directly engage and activate sGC in the heart and vasculature, thereby augmenting the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] Validating this target engagement is a critical step in understanding its mechanism of action and preclinical/clinical efficacy.

This compound's Mechanism of Action: The NO-sGC-cGMP Pathway

The primary target of this compound is the enzyme soluble guanylate cyclase (sGC). In cardiovascular tissue, sGC is a key receptor for nitric oxide (NO). Under normal physiological conditions, NO binds to the heme group of sGC, triggering a conformational change that increases the enzyme's activity and leads to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels mediate a variety of downstream effects, including vasodilation, inhibition of cardiac hypertrophy and fibrosis, and improved myocardial function.

In heart failure, endothelial dysfunction and oxidative stress lead to reduced NO bioavailability and impaired sGC activity. This compound addresses this deficit by directly stimulating sGC, independent of and synergistically with NO, thereby restoring cGMP production and its beneficial downstream effects.

Vericiguat_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Cardiac Myocyte / Smooth Muscle Cell eNOS eNOS NO_EC NO eNOS->NO_EC synthesizes L_Arginine L-Arginine L_Arginine->eNOS NO_SMC NO NO_EC->NO_SMC diffuses sGC_inactive sGC (inactive) sGC_active sGC (active) sGC_inactive->sGC_active activation cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG activates This compound This compound This compound->sGC_inactive stimulates NO_SMC->sGC_inactive binds to Relaxation Vasodilation, Anti-hypertrophy, Anti-fibrosis PKG->Relaxation leads to

Caption: this compound stimulates sGC, increasing cGMP production.

Comparative Analysis of Target Engagement Methodologies

Validating this compound's engagement with sGC in cardiac tissue involves a multi-tiered approach, from biochemical assays to in vivo studies. Below is a comparison of common methodologies.

Methodology Description Key Readouts Alternatives & Comparators Advantages Limitations
Biochemical Assays Purified sGC enzyme is incubated with this compound and the substrate GTP.sGC enzyme activity (rate of cGMP production).Riociguat (another sGC stimulator), YC-1 (research compound), sGC activators (e.g., Cinaciguat, for heme-free sGC).Directly measures effect on the target enzyme; high-throughput.Lacks cellular context; may not reflect in vivo potency.
Cell-Based Assays Primary cardiomyocytes or cardiac fibroblasts are treated with this compound.Intracellular cGMP levels (ELISA, FRET), phosphorylation of downstream targets (e.g., VASP), changes in cell size (hypertrophy).PDE inhibitors (e.g., Sildenafil, which prevents cGMP degradation), natriuretic peptides (which activate particulate guanylate cyclase).Provides insights into cellular signaling pathways and functional responses.Isolated cell behavior may differ from that in whole tissue.
Ex Vivo Tissue Assays Isolated cardiac tissue (e.g., papillary muscle, aortic rings) is exposed to this compound.Changes in tissue contractility, relaxation (vasodilation), and cGMP content.Other vasodilators (e.g., nitroglycerin).Preserves the multicellular architecture and interactions of the tissue.Limited throughput; effects of drug metabolism are not captured.
In Vivo Animal Models Animal models of heart failure (e.g., mitral regurgitation, hypertension-induced) are treated with this compound.Hemodynamic parameters (blood pressure, heart rate), cardiac function (ejection fraction, diastolic function via echocardiography), biomarkers (NT-proBNP), and histological analysis (fibrosis, hypertrophy).Placebo, other heart failure medications (e.g., ACE inhibitors, beta-blockers).Highest physiological relevance; allows for assessment of pharmacokinetics, safety, and long-term efficacy.Complex, costly, and results may not always translate to humans.

Experimental Protocols

sGC Activity Assay (Biochemical)

This protocol measures the ability of this compound to directly stimulate the activity of purified sGC.

  • Purification: Recombinant human sGC (α1/β1 heterodimer) is expressed and purified.

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM triethanolamine-HCl (pH 7.4), 1 mM GTP, 3 mM MgCl₂, 1 mM cGMP, and a cGMP phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Incubation: Add purified sGC to the reaction mixture.

  • Stimulation: Add this compound at various concentrations. A control group with a vehicle (e.g., DMSO) and a positive control with an NO donor (e.g., DEA/NO) are included.

  • Reaction: Incubate the mixture at 37°C for 10 minutes.

  • Termination: Stop the reaction by adding EDTA.

  • Quantification: Measure the amount of cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit.

  • Analysis: Plot the concentration-response curve to determine the EC₅₀ of this compound.

cGMP Quantification in Cardiomyocytes (Cell-Based)

This protocol quantifies changes in intracellular cGMP levels in response to this compound.

  • Cell Culture: Plate neonatal rat ventricular myocytes or human iPSC-derived cardiomyocytes in 12-well plates and culture until confluent.

  • Pre-incubation: Wash cells with a balanced salt solution and pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to block cGMP degradation.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes).

  • Lysis: Aspirate the medium and lyse the cells using 0.1 M HCl.

  • Sample Preparation: Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge to pellet cellular debris.

  • Quantification: Measure cGMP concentration in the supernatant using a cGMP EIA kit, following the manufacturer's instructions.

  • Normalization: Determine the protein concentration in each sample (e.g., using a BCA assay) to normalize the cGMP levels (pmol cGMP/mg protein).

Experimental and Clinical Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating this compound's target engagement and efficacy.

Table 1: Preclinical Data in a Rat Model of Heart Failure with Preserved Ejection Fraction (HFpEF)

Parameter Placebo Control This compound (0.3 mg/kg) Significance
Mortality 67%30%p < 0.05
Left Ventricular Hypertrophy (g/kg BW) 3.0 ± 0.07Significantly Reducedp < 0.01
Pulmonary Congestion (g/kg BW) 3.8 ± 0.06Significantly Reducedp < 0.01
Diastolic Function (TAU, sec) 0.017 ± 0.0006Significantly Improvedp < 0.05

Table 2: Clinical Data from the VICTORIA Phase III Trial (HFrEF Patients)

Endpoint Placebo (n=2524) This compound (n=2526) Hazard Ratio (95% CI) P-value
Primary Composite (CV Death or First HF Hospitalization) 38.5%35.5%0.90 (0.82–0.98)0.02
Total Heart Failure Hospitalizations (events per 100 patient-years) 42.438.3-0.02
Symptomatic Hypotension 8.8%9.1%-NS
Syncope 3.5%4.0%-NS

Visualization of Validation Workflow

The following diagram illustrates a typical workflow for validating a novel sGC stimulator like this compound.

Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Biochem Biochemical Assays (sGC Activity) Cell Cell-Based Assays (cGMP Levels, Function) Biochem->Cell Confirm Cellular Activity ExVivo Ex Vivo Tissue Assays (Vasodilation, Contractility) Cell->ExVivo Assess Tissue Response InVivo In Vivo Animal Models (Hemodynamics, Cardiac Function) ExVivo->InVivo Evaluate In Vivo Efficacy PhaseI Phase I (Safety, PK/PD) InVivo->PhaseI Transition to Human Studies PhaseII Phase II (Dose-Finding, Efficacy) PhaseI->PhaseII PhaseIII Phase III (Pivotal Efficacy, Safety) PhaseII->PhaseIII

Caption: Workflow for validating an sGC stimulator.

References

Synergistic Potential of Vericiguat and Phosphodiesterase-5 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of therapeutic agents targeting distinct but complementary pathways is a cornerstone of modern drug development. This guide provides a comprehensive comparison of the synergistic effects of Vericiguat, a soluble guanylate cyclase (sGC) stimulator, with phosphodiesterase-5 (PDE5) inhibitors. Both drug classes modulate the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone and cardiac function. Understanding their combined effects is paramount for exploring novel therapeutic strategies in cardiovascular diseases.

Mechanism of Synergistic Action

This compound and PDE5 inhibitors both potentiate the effects of the cGMP signaling cascade, but through different mechanisms. This compound directly stimulates sGC, increasing the production of cGMP, and also sensitizes sGC to endogenous NO[1][2]. This dual action is particularly relevant in disease states characterized by impaired NO bioavailability. PDE5 inhibitors, such as sildenafil and tadalafil, act downstream by inhibiting the degradation of cGMP, thereby prolonging its intracellular signaling effects[3][4]. The combination of an agent that enhances cGMP production (this compound) and one that prevents its breakdown (PDE5 inhibitors) is expected to result in a synergistic elevation of intracellular cGMP levels and consequently, enhanced downstream physiological effects such as vasodilation.

cluster_upstream Upstream Signaling cluster_cGMP cGMP Regulation cluster_downstream Downstream Effects NO NO sGC sGC NO->sGC Stimulates GTP GTP This compound This compound This compound->sGC Directly Stimulates & Sensitizes to NO cGMP cGMP GTP->cGMP Conversion PDE5 PDE5 cGMP->PDE5 Degradation PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5_Inhibitor PDE5 Inhibitor (e.g., Sildenafil) PDE5_Inhibitor->PDE5 Inhibits Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Signaling pathway of this compound and PDE5 inhibitors.

Preclinical and Clinical Data Overview

While direct preclinical studies quantifying the synergistic effects of this compound and PDE5 inhibitors on cGMP levels and hemodynamics are limited, the strong mechanistic rationale has prompted clinical investigation. A key Phase I study in healthy male volunteers evaluated the co-administration of this compound and sildenafil[5]. This study provides the most direct evidence to date on the safety, tolerability, and pharmacodynamic interactions of this combination.

Hemodynamic Effects in Healthy Volunteers

The following table summarizes the mean maximum change from baseline in seated systolic blood pressure (SBP) and diastolic blood pressure (DBP) after co-administration of this compound and sildenafil.

Treatment GroupNMean Max Change in Seated SBP (mmHg)Mean Max Change in Seated DBP (mmHg)
Placebo + Sildenafil 25 mg16-7.9-6.9
This compound 10 mg + Sildenafil 25 mg16-11.4-9.1
Placebo + Sildenafil 50 mg16-9.6-8.2
This compound 10 mg + Sildenafil 50 mg16-11.8-9.5
Placebo + Sildenafil 100 mg16-11.0-8.8
This compound 10 mg + Sildenafil 100 mg16-13.3-10.5
Data adapted from a Phase I study in healthy volunteers. The study concluded that the observed additional blood pressure reduction with the combination was small (≤ 5.4 mmHg) and not considered clinically relevant in this population.
Pharmacokinetic Interactions

In the same study, co-administration of sildenafil did not have a clinically relevant effect on the pharmacokinetics of this compound. A slight increase in sildenafil exposure was observed when co-administered with this compound, but this was not deemed clinically significant.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments relevant to the study of this compound and PDE5 inhibitors.

Measurement of cGMP in Vascular Tissue

This protocol describes a common method for quantifying cGMP levels in tissue samples.

cluster_prep Sample Preparation cluster_assay ELISA Assay cluster_analysis Data Analysis Tissue Vascular Tissue Collection Homogenize Homogenization in Acidic Buffer Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Plate Add Samples/Standards to Coated Plate Supernatant->Plate Incubate_1 Incubate with cGMP-HRP Conjugate Plate->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Substrate Add Substrate Wash_1->Substrate Incubate_2 Incubate for Color Development Substrate->Incubate_2 Stop Add Stop Solution Incubate_2->Stop Read Read Absorbance at 450 nm Stop->Read Calculate Calculate cGMP Concentration Read->Calculate

Caption: Workflow for cGMP measurement in vascular tissue.

Methodology:

  • Tissue Collection and Preparation: Vascular tissues are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C. On the day of the assay, tissues are homogenized in an acidic buffer (e.g., 0.1 M HCl) to precipitate proteins and prevent cGMP degradation.

  • Sample Processing: The homogenate is centrifuged at high speed, and the supernatant containing cGMP is collected.

  • Competitive ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit. Samples and standards are added to a microplate pre-coated with a cGMP-specific antibody. A fixed amount of horseradish peroxidase (HRP)-labeled cGMP is then added. During incubation, the sample/standard cGMP competes with the HRP-labeled cGMP for binding to the antibody.

  • Detection: After washing to remove unbound reagents, a substrate solution is added, which develops a color in proportion to the amount of HRP-labeled cGMP bound. The reaction is stopped, and the absorbance is read at 450 nm.

  • Quantification: A standard curve is generated, and the cGMP concentration in the samples is determined by interpolation and normalized to the tissue weight.

Assessment of Vasorelaxation in Aortic Rings

This ex vivo protocol is used to assess the functional effects of the drugs on vascular tone.

Methodology:

  • Tissue Preparation: Thoracic aortas are isolated from experimental animals (e.g., rats) and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in width).

  • Organ Bath Setup: Aortic rings are mounted in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or U46619) to induce a stable level of tension.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound, a PDE5 inhibitor, or their combination to the organ bath. The relaxation response is recorded as a percentage of the pre-contraction tension.

  • Data Analysis: The potency (EC50) and efficacy (maximum relaxation) of each drug or combination are calculated from the concentration-response curves to determine any synergistic interaction.

Discussion and Future Directions

The co-administration of this compound and the PDE5 inhibitor sildenafil was well-tolerated in healthy volunteers, with only a minor additive effect on blood pressure. This suggests a potential therapeutic window for their combined use. However, it is crucial to note that the concomitant use of this compound and PDE5 inhibitors is currently not recommended in patients with heart failure due to the potential risk of symptomatic hypotension. The hemodynamic effects in a patient population with compromised cardiovascular function may be more pronounced than in healthy individuals.

Future preclinical studies are warranted to directly quantify the synergistic effects of this compound and various PDE5 inhibitors on cGMP levels and downstream signaling in relevant animal models of cardiovascular disease. Such studies would provide a more robust dataset to inform the design of future clinical trials in patient populations. Investigating the combination in specific conditions, such as pulmonary hypertension or heart failure with preserved ejection fraction, could unveil novel therapeutic opportunities. Careful dose-finding studies and patient selection will be critical to safely harness the synergistic potential of this combination.

References

Vericiguat: A Comparative Analysis of Cross-Reactivity with Other Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vericiguat's interaction with its primary signaling pathway and its cross-reactivity with other potential off-target pathways. The information is compiled from preclinical and clinical pharmacology studies to offer an objective performance assessment supported by available experimental data.

Primary Signaling Pathway of this compound: The sGC-cGMP Pathway

This compound is a direct stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. In conditions such as heart failure, reduced nitric oxide (NO) bioavailability and impaired sGC activity lead to decreased levels of cyclic guanosine monophosphate (cGMP). This cGMP deficiency contributes to myocardial and vascular dysfunction.[1][2]

This compound stimulates sGC through a dual mechanism of action:

  • Direct, NO-Independent Stimulation: this compound binds to a site on sGC distinct from the NO-binding site, leading to a basal level of sGC activation and cGMP production, even in the absence of NO.[3][4]

  • Sensitization to Endogenous NO: this compound also sensitizes sGC to endogenous NO, amplifying the signal and leading to a synergistic increase in cGMP production.[3]

The subsequent rise in intracellular cGMP levels mediates various physiological effects, including vasodilation, and has been shown to have anti-fibrotic and anti-inflammatory properties.

This compound Signaling Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to heme moiety This compound This compound This compound->sGC_inactive Directly stimulates (NO-independent) sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Mechanism of action of this compound on the sGC-cGMP signaling pathway.

Cross-Reactivity and Off-Target Profile

While this compound is designed to be a selective sGC stimulator, assessment of its interaction with other signaling pathways is crucial for a comprehensive safety and efficacy profile. Based on available preclinical safety pharmacology studies, this compound exhibits a high degree of selectivity.

For comparison, Riociguat, another approved sGC stimulator, has also been evaluated for its off-target potential. The following table summarizes the available cross-reactivity data for both compounds.

Target ClassTargetThis compound ActivityRiociguat Activity
Enzymes Soluble Guanylate Cyclase (sGC) Potent Stimulator Potent Stimulator
Phosphodiesterase 5 (PDE5)Not specified in detail, but concomitant use with PDE5 inhibitors is not recommended due to potential for hypotension.No significant inhibition at concentrations needed to stimulate sGC.
Cytochrome P450 (CYP) Isoforms (in vitro)Not an inhibitor of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4. Not an inducer of CYP1A2, 2B6, or 3A4.Metabolized by several CYPs (1A1, 3A4, 2C8, 2J2). Weak to moderate inhibitor of CYP2D6 and CYP2C19.
Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms (in vitro)Not an inhibitor of UGT1A1, 1A4, 1A6, 1A9, 2B4, or 2B7.Not specified in detail.
Ion Channels hERG (human Ether-à-go-go-Related Gene)50% inhibition at 10µM in vitro. No clinically meaningful QTc prolongation observed in clinical studies.Not specified in detail.
hNav1.5 (Voltage-gated sodium channel)No inhibition at substantial multiples of unbound Cmax.Not specified in detail.
hKvLQT1/mink (Voltage-gated potassium channel)No inhibition at substantial multiples of unbound Cmax.Not specified in detail.
Transporters P-glycoprotein (P-gp)Substrate of P-gp.Substrate and weak to moderate inhibitor.
Breast Cancer Resistance Protein (BCRP)Substrate of BCRP.Weak to moderate inhibitor.
Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3)Not a substrate.Weak to moderate inhibitor.

Note: A comprehensive off-target screening profile for this compound against a broad panel of receptors and kinases (e.g., Eurofins SafetyScreen44) was not publicly available in the reviewed regulatory documents or scientific literature. The data presented is based on the available safety pharmacology studies.

Experimental Protocols

The following are representative protocols for the key assays used to determine the activity and selectivity of sGC stimulators.

Soluble Guanylate Cyclase (sGC) Enzyme Activity Assay (In Vitro)

This assay measures the ability of a compound to stimulate the production of cGMP by purified sGC enzyme.

Objective: To quantify the direct stimulatory effect of this compound on sGC activity.

Materials:

  • Purified recombinant sGC enzyme

  • This compound

  • Guanosine-5'-triphosphate (GTP)

  • [α-³²P]GTP (radiolabeled substrate)

  • Assay buffer (e.g., 50 mM TEA/HCl, pH 7.4, 3 mM MgCl₂, 1 mM cGMP)

  • Reaction termination solution (e.g., 120 mM zinc acetate and 120 mM sodium carbonate)

  • Scintillation counter

Procedure:

  • The purified sGC enzyme is incubated in the assay buffer at 37°C.

  • Varying concentrations of this compound are added to the reaction mixture.

  • The enzymatic reaction is initiated by the addition of GTP and a tracer amount of [α-³²P]GTP.

  • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then stopped by the addition of the termination solution.

  • The produced [³²P]cGMP is separated from the unreacted [α-³²P]GTP by chromatography (e.g., on neutral alumina columns).

  • The amount of [³²P]cGMP is quantified using a scintillation counter.

  • The fold stimulation of sGC activity by this compound is calculated relative to the basal activity (in the absence of the compound).

Radioligand Binding Assay for Off-Target Screening

This high-throughput screening method is used to assess the potential of a compound to bind to a wide range of unintended targets.

Objective: To determine if this compound binds to a panel of known receptors, ion channels, and transporters.

Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane preparation with target receptor - Radiolabeled ligand - Test compound (this compound) Start->Prepare_Reagents Incubate Incubate reagents together Prepare_Reagents->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand (Scintillation counting) Separate->Measure Analyze Analyze data to determine binding affinity (IC50/Ki) Measure->Analyze End End Analyze->End

Caption: A generalized workflow for a radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing the target receptor of interest

  • A specific radiolabeled ligand for each target

  • This compound at a screening concentration (e.g., 10 µM)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, the membrane preparation for a specific target is incubated with its corresponding radiolabeled ligand and this compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The contents of the wells are then transferred to a filter plate, and a vacuum is applied to separate the membrane-bound radioligand from the unbound radioligand in the solution.

  • The filter plate is washed to remove any remaining unbound radioligand.

  • Scintillation fluid is added to each well, and the plate is read in a scintillation counter to quantify the amount of radioactivity, which corresponds to the amount of bound radioligand.

  • The percentage of inhibition of radioligand binding by this compound is calculated by comparing the radioactivity in the presence of this compound to a control without the compound. Significant inhibition (typically >50%) at the screening concentration suggests a potential off-target interaction, which would then be further investigated with concentration-response curves to determine the binding affinity (Ki).

hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)

This "gold standard" assay is used to assess the potential of a drug to block the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.

Objective: To determine the inhibitory effect of this compound on the hERG potassium current.

Materials:

  • A cell line stably expressing the hERG channel (e.g., HEK293 cells)

  • Patch-clamp electrophysiology rig (amplifier, micromanipulators, perfusion system)

  • Extracellular and intracellular recording solutions

  • This compound at various concentrations

Procedure:

  • A single cell expressing hERG channels is selected, and a glass micropipette filled with intracellular solution forms a high-resistance seal with the cell membrane ("giga-seal").

  • The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of the ion currents flowing across the membrane.

  • A specific voltage-clamp protocol is applied to the cell to elicit hERG currents.

  • Once a stable baseline hERG current is established, the cell is perfused with the extracellular solution containing different concentrations of this compound.

  • The effect of each concentration on the hERG current is recorded.

  • The percentage of inhibition of the hERG current is calculated for each concentration, and a concentration-response curve is generated to determine the IC50 value (the concentration of the drug that causes 50% inhibition of the current).

Conclusion

The available data from preclinical studies indicate that this compound is a potent and highly selective stimulator of soluble guanylate cyclase. Its cross-reactivity with a limited number of tested off-targets, including key cardiac ion channels and metabolic enzymes, appears to be low, suggesting a favorable safety profile in this regard. However, a publicly available, comprehensive off-target screening against a broad panel of receptors and kinases would provide a more complete picture of its selectivity. The provided experimental protocols offer a framework for understanding the methodologies used to assess the on-target and off-target activities of pharmaceutical compounds like this compound.

References

A Comparative Review of sGC Stimulators and sGC Activators: Unlocking the Potential of the NO-sGC-cGMP Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in cardiovascular and pulmonary disease therapy has emerged with the development of two novel classes of drugs: soluble guanylate cyclase (sGC) stimulators and sGC activators. Both drug classes target a critical signaling pathway, the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway, which plays a pivotal role in regulating vascular tone, inflammation, fibrosis, and proliferation. While both aim to increase cGMP production, their distinct mechanisms of action offer therapeutic potential in different pathophysiological states.

This comprehensive guide provides a comparative review of sGC stimulators and sGC activators for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present key experimental data from preclinical and clinical studies, and provide detailed methodologies for essential experiments.

Differentiating the Mechanisms: Stimulators vs. Activators

The fundamental difference between sGC stimulators and activators lies in their interaction with the sGC enzyme, a heterodimer containing a heme group that acts as the receptor for NO.

sGC stimulators , such as the approved drugs riociguat and vericiguat, act on the reduced (ferrous, Fe²⁺) form of sGC. Their dual mechanism of action involves directly stimulating the enzyme to a small degree and, more importantly, sensitizing it to endogenous NO. This synergistic action leads to a significant amplification of the cGMP signal in the presence of even low levels of NO.[1][2][3]

sGC activators , including cinaciguat and the investigational praliciguat, target the oxidized (ferric, Fe³⁺) or heme-free form of sGC.[4][5] Under conditions of oxidative stress, a common feature in many cardiovascular diseases, the heme group of sGC can become oxidized or lost, rendering the enzyme unresponsive to NO. sGC activators can directly and potently activate this otherwise dysfunctional enzyme, restoring cGMP production in a NO-independent manner.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of sGC stimulators and activators are best visualized through their respective signaling pathways.

sGC_Signaling_Pathways cluster_stimulator sGC Stimulator Pathway cluster_activator sGC Activator Pathway NO_S Nitric Oxide (NO) sGC_reduced Reduced sGC (Fe²⁺) NO_S->sGC_reduced Binds to Heme cGMP_S Increased cGMP sGC_reduced->cGMP_S Converts GTP to cGMP Stimulator sGC Stimulator (e.g., Riociguat, this compound) Stimulator->sGC_reduced Sensitizes & Directly Stimulates Vasodilation_S Vasodilation & Other Effects cGMP_S->Vasodilation_S Oxidative_Stress Oxidative Stress sGC_reduced2 Reduced sGC (Fe²⁺) Oxidative_Stress->sGC_reduced2 Oxidizes Heme sGC_oxidized Oxidized/Heme-free sGC (Fe³⁺) cGMP_A Increased cGMP sGC_oxidized->cGMP_A Converts GTP to cGMP Activator sGC Activator (e.g., Cinaciguat, Praliciguat) Activator->sGC_oxidized Directly Activates Vasodilation_A Vasodilation & Other Effects cGMP_A->Vasodilation_A

Figure 1: Signaling pathways of sGC stimulators and activators.

A typical experimental workflow to differentiate and characterize these compounds involves a series of in vitro and ex vivo assays.

Experimental_Workflow Start Compound Screening sGC_Assay sGC Activity Assay (Purified Enzyme) Start->sGC_Assay cGMP_Assay cGMP Measurement (Cell-based) sGC_Assay->cGMP_Assay Vaso_Assay Vasodilation Assay (Isolated Blood Vessels) cGMP_Assay->Vaso_Assay In_Vivo In Vivo Disease Models Vaso_Assay->In_Vivo End Candidate Selection In_Vivo->End

Figure 2: Experimental workflow for comparing sGC modulators.

Preclinical Data Summary

Head-to-head preclinical studies have provided valuable insights into the differential effects of sGC stimulators and activators.

ParametersGC Stimulator (BAY 41-8543)sGC Activator (BAY 60-2770)Study ModelReference
Effect on Blood Pressure Significant reductionSignificant reduction5/6 nephrectomized rats on high-salt diet
Antifibrotic Effects No significant effect on interstitial fibrosis or glomerulosclerosisSignificant reduction in interstitial fibrosis and glomerulosclerosis5/6 nephrectomized rats on high-salt diet
Modulation of Apoptosis-related Proteins (Caspase-3, MKK6) No significant impactCorrected upregulation5/6 nephrectomized rats on high-salt diet
ParametersGC Stimulator (BAY 60-4552)sGC Activator (GSK2181236A)Study ModelReference
Effect on Cardiac Hypertrophy Attenuated at high doseAttenuated at low and high dosesSpontaneously hypertensive stroke-prone rats on high salt/fat diet
Effect on Renal Dysfunction Delayed developmentLess effective than stimulatorSpontaneously hypertensive stroke-prone rats on high salt/fat diet

Clinical Data Summary

Clinical trials have demonstrated the efficacy of sGC modulators in various cardiovascular and pulmonary conditions.

sGC Stimulators
DrugIndicationKey Efficacy EndpointsKey Safety FindingsReference(s)
Riociguat Pulmonary Arterial Hypertension (PAH) & Chronic Thromboembolic Pulmonary Hypertension (CTEPH)- Improved 6-minute walk distance (6MWD) (+36m vs. placebo in PATENT-1) - Reduced pulmonary vascular resistance (PVR) - Improved WHO Functional ClassHypotension, headache, dizziness, dyspepsia
This compound Heart Failure with Reduced Ejection Fraction (HFrEF)- Reduced risk of cardiovascular death or heart failure hospitalization (HR 0.90 vs. placebo in VICTORIA)Anemia, hypotension
sGC Activators
DrugIndicationKey Efficacy EndpointsKey Safety FindingsReference(s)
Cinaciguat Acute Decompensated Heart Failure- Reduced pulmonary capillary wedge pressure (PCWP) (-7.7 mmHg vs. -3.7 mmHg with placebo) - Increased cardiac indexSignificant hypotension leading to early trial termination
Praliciguat Diabetic Kidney Disease- Showed positive trends on blood pressure, plasma glucose, and cholesterol levels in a Phase 2 study.Generally well-tolerated in early studies.

Experimental Protocols

sGC Activity Assay (using purified enzyme)

Objective: To determine the direct effect of compounds on the enzymatic activity of purified sGC.

Methodology:

  • Enzyme Preparation: Purify recombinant human or bovine sGC.

  • Reaction Mixture: Prepare a reaction buffer containing HEPES, MgCl₂, GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Compound Incubation: Add varying concentrations of the test compound (sGC stimulator or activator) to the reaction mixture. For activators, the assay is often performed in the presence of an oxidizing agent (e.g., ODQ) to convert sGC to its NO-insensitive state.

  • Reaction Initiation and Termination: Initiate the reaction by adding the purified sGC enzyme. After a defined incubation period (e.g., 10 minutes) at 37°C, terminate the reaction by adding a stop solution (e.g., EDTA).

  • cGMP Quantification: Measure the amount of cGMP produced using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis: Plot the concentration-response curve and calculate the EC₅₀ value.

cGMP Measurement in a Cell-Based Assay

Objective: To measure the intracellular accumulation of cGMP in response to compound treatment.

Methodology:

  • Cell Culture: Culture appropriate cells (e.g., vascular smooth muscle cells, platelets) in multi-well plates.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP breakdown.

  • Compound Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specific time.

  • Cell Lysis: Lyse the cells using a lysis buffer.

  • cGMP Quantification: Measure the cGMP concentration in the cell lysate using an ELISA or RIA kit.

  • Data Normalization: Normalize the cGMP concentration to the total protein content of the cell lysate.

Vasodilation Assay in Isolated Blood Vessels

Objective: To assess the vasodilatory effect of the compounds on isolated arteries.

Methodology:

  • Vessel Preparation: Isolate arterial rings (e.g., rat aorta, porcine coronary artery) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Pre-constriction: Pre-constrict the arterial rings with a vasoconstrictor agent (e.g., phenylephrine, U46619) to induce a stable tone.

  • Compound Addition: Add cumulative concentrations of the test compound to the organ bath and record the changes in isometric tension.

  • Data Analysis: Express the relaxation response as a percentage of the pre-constriction tone and plot the concentration-response curve to determine the EC₅₀ value. To differentiate between stimulators and activators, the experiment can be repeated in the presence of an sGC inhibitor (ODQ), which should attenuate the effect of stimulators but may potentiate the effect of activators.

Conclusion

sGC stimulators and activators represent a significant advancement in the modulation of the NO-sGC-cGMP pathway. sGC stimulators have proven clinical utility in conditions with reduced NO bioavailability, such as PAH and HFrEF. sGC activators hold promise for diseases characterized by high oxidative stress where sGC is in an NO-unresponsive state. The choice between these two classes of drugs will likely depend on the underlying pathophysiology of the disease being treated. Further head-to-head clinical trials are warranted to fully elucidate their comparative efficacy and safety in various patient populations. This guide provides a foundational understanding to aid researchers and clinicians in navigating this exciting and evolving field of pharmacology.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Vericiguat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Vericiguat is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to prevent environmental contamination and ensure workplace safety. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) sets the primary guidelines under the Resource Conservation and Recovery Act (RCRA).[1] A significant recent development is the Hazardous Waste Pharmaceutical Final Rule (Subpart P), which expressly prohibits the disposal of hazardous waste pharmaceuticals into sewer systems.[2][3] Additionally, the Drug Enforcement Administration (DEA) has regulations for controlled substances, and individual states may impose more stringent requirements.[1] It is imperative that all disposal activities comply with local, state, and federal regulations.[4]

General Disposal Guidelines for this compound in a Laboratory Setting

This compound and its containers must be disposed of through an approved waste disposal plant. It is crucial to avoid any release of the compound into the environment. This compound is classified as toxic to aquatic life, making it essential to prevent it from entering drains, water courses, or sewage systems.

Key Disposal Steps:

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in its original or a clearly labeled, sealed container.

  • Container Management: Ensure waste containers are appropriate for chemical waste, properly sealed, and labeled in accordance with institutional and regulatory standards.

  • Professional Disposal: Arrange for the collection and disposal of this compound waste through a licensed and approved hazardous waste management company.

Spill Management and Decontamination

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust.

    • Place the collected material into a suitable, sealed container for disposal.

  • Decontamination:

    • Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.

    • All materials used for cleanup (e.g., wipes, absorbent pads) should be treated as hazardous waste and disposed of accordingly.

Disposal of Unused or Expired this compound in a Non-Laboratory Setting

While the primary audience for this guide is laboratory professionals, it is useful to be aware of the recommendations for household disposal, as it underscores the importance of preventing environmental release. The preferred method for disposing of unused or expired medications is through a drug take-back program. If a take-back program is not accessible, the U.S. Food and Drug Administration (FDA) provides the following guidance for medicines not on the "flush list":

  • Mix, Don't Crush: Mix the pills (do not crush them) with an unappealing substance such as dirt, cat litter, or used coffee grounds.

  • Seal: Place the mixture in a sealed container, such as a plastic bag.

  • Trash: Dispose of the sealed container in the household trash.

  • De-identify: Scratch out all personal information on the prescription bottle before recycling or discarding it.

Experimental Protocols and Data Presentation

Currently, there are no publicly available, specific experimental protocols for the disposal of this compound beyond the general guidelines for pharmaceutical waste. Quantitative data for a comparative analysis of disposal methods is also not available in the reviewed literature. The provided guidelines are based on regulatory standards and safety data sheets.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a professional research or laboratory setting.

Vericiguat_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated (Unused product, contaminated materials, empty containers) assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (e.g., powder, tablets) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid spill_cleanup Spill Cleanup Material assess_waste->spill_cleanup Spill Debris package_solid Package in a sealed, labeled hazardous waste container. solid_waste->package_solid package_liquid Package in a sealed, leak-proof, labeled hazardous waste container. liquid_waste->package_liquid package_spill Package all contaminated materials in a sealed, labeled hazardous waste container. spill_cleanup->package_spill store_waste Store waste in a designated hazardous waste accumulation area. package_solid->store_waste package_liquid->store_waste package_spill->store_waste disposal Arrange for pickup by a licensed hazardous waste disposal company. store_waste->disposal end Proper Disposal Complete disposal->end

Caption: Logical workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Vericiguat

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Vericiguat

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause damage to the cardiovascular system through prolonged or repeated oral exposure.[1][2][3] The substance may also cause skin, eye, and respiratory irritation.[2] Furthermore, fine dust dispersed in the air can form combustible concentrations.[1] Due to its potential for embryo-fetal toxicity, pregnant individuals should not handle this compound, and females of reproductive potential must take precautions.

While specific occupational exposure limits for this compound have not been established, airborne levels should be kept as low as reasonably achievable.

Toxicological Data Summary

Parameter Species Value Remarks
Acute Oral Toxicity (LD50) Rat > 60 mg/kg No mortality observed at this dose.

| Acute Oral Toxicity (LD50) | Dog | > 30 mg/kg | No mortality observed at this dose. |

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory task should be conducted to determine the appropriate level of PPE. The following are minimum requirements for handling this compound powder or formulations.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves is recommended.Protects against skin contact and absorption. The outer glove should be worn over the gown cuff and changed immediately if contaminated.
Body Protection A disposable, impervious gown or a dedicated laboratory coat. Additional protection such as sleevelets or an apron may be necessary for tasks with a higher risk of contamination.Prevents contamination of personal clothing and skin.
Eye & Face Protection ANSI-rated safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.Protects eyes from dust particles and potential splashes.
Respiratory Protection A NIOSH-approved respirator is required if work is not performed within a certified chemical fume hood or other ventilated enclosure, or if dust generation is unavoidable.Prevents inhalation of hazardous dust particles.

Operational Handling and Disposal Plan

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring safety during the handling and disposal of this compound.

Step 1: Preparation and Engineering Controls
  • Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood, ventilated balance enclosure, or biosafety cabinet, to minimize dust generation and accumulation.

  • Emergency Equipment: Ensure that an eye-wash station and a safety shower are readily accessible and operational in the immediate work area.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before beginning work.

Step 2: Handling and Experimental Protocol
  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Safe Handling:

    • Handle the substance in accordance with good industrial hygiene and safety practices.

    • Do not breathe dust. Avoid all direct contact with the substance.

    • Use tools and techniques that minimize the creation of dust.

    • Keep the container tightly closed when not in use.

    • Take precautionary measures against static discharge, as this compound dust can be combustible.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area. Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.

Step 3: Decontamination and Disposal
  • Decontamination: Clean all surfaces and equipment that may have come into contact with this compound.

  • Waste Disposal:

    • Dispose of all contaminated materials, including gloves, gowns, and weighing papers, as hazardous chemical waste.

    • Place waste in a clearly labeled, sealed container.

    • Dispose of the container and its contents at an approved waste disposal plant, following all applicable local, state, and federal regulations.

  • Doff PPE: Remove PPE in a manner that avoids contaminating yourself. The outermost layer (e.g., outer gloves) should be removed first.

Step 4: Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Get medical attention if symptoms occur.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.

  • If inhaled: Move the person to fresh air. Seek medical attention if symptoms occur.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Vericiguat_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase RiskAssessment Conduct Task-Specific Risk Assessment GatherPPE Gather Required PPE (Gloves, Gown, Eye Protection) RiskAssessment->GatherPPE PrepArea Prepare Designated Area (Fume Hood, Ventilated Enclosure) GatherPPE->PrepArea DonPPE Don PPE PrepArea->DonPPE HandleChemical Handle this compound (Minimize Dust, Avoid Contact) DonPPE->HandleChemical Decontaminate Decontaminate Surfaces and Equipment HandleChemical->Decontaminate Emergency Emergency Procedures (Spill, Exposure) HandleChemical->Emergency SegregateWaste Segregate Contaminated Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE DisposeWaste Dispose of Waste via Approved Facility SegregateWaste->DisposeWaste WashHands Wash Hands Thoroughly DoffPPE->WashHands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vericiguat
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Vericiguat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.